Medermycin

Catalog No.
S3351584
CAS No.
60227-09-0
M.F
C24H27NO8
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medermycin

CAS Number

60227-09-0

Product Name

Medermycin

IUPAC Name

(11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

Molecular Formula

C24H27NO8

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1

InChI Key

NYJGMJFBEVSQNN-CNRHASOASA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O

Medermycin is a benzoisochromanequinone and a member of p-quinones.
Lactoquinomycin is a natural product found in Streptomyces rosa, Streptomyces, and other organisms with data available.

Organization of the Medermycin Biosynthetic Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

The entire med cluster was cloned from Streptomyces sp. AM-7161 and spans approximately 30 kb of DNA, containing 29 predicted genes [1] [2] [3]. The table below summarizes the functions of its key genes.

Gene Identifier Proposed Function / Product Key Characteristics / Evidence
med-ORF1 & med-ORF2 [1] [4] Ketosynthase (KS) α and β subunits Minimal PKS components; assemble the polyketide chain backbone [1].
med-ORF3 [1] [4] Second ring cyclase (CYC) Catalyzes the cyclization of the polyketide chain [1].
med-ORF5 [1] [4] Pyran ring cyclase / possible exporter Homologue of actVI-ORF3; function highlighted in proteomic studies [1].
med-ORF6 [4] Keto reductase (KR) Reduces a keto group during the tailoring process [4].
med-ORF7 [4] [3] Oxygenase / Hydroxylase Tailoring enzyme involved in oxygenation [4] [3].
med-ORF8 [1] [4] [3] C-glycosyl transferase Attaches the sugar angolosamine to the aglycone core via a C-C bond [1] [3].
med-ORF10 [2] [4] Regulatory protein (ActVI-A homologue) Positive regulator; overexpression increases medermycin production ~4-fold [2].
med-ORF11 [4] Pathway-specific transcriptional activator (SARP) Positive regulatory protein [4].
med-ORF12 [4] Stereospecific keto reductase Tailoring enzyme [4].
med-ORF14-ORF18, ORF20 [1] [4] [3] Angolosamine biosynthesis (6 contiguous genes) Enzymes for dNDP-angolosamine synthesis from glucose-1-phosphate [1] [3].
med-ORF19 [4] First ring aromatase (ARO) Catalyzes the aromatization of the first ring [4].
med-ORF23 [1] [4] Acyl Carrier Protein (ACP) Carries the growing polyketide chain; part of the minimal PKS [1].
med-ORF24 [4] Phosphopantetheinyl transferase Activates the ACP [4].

Key Experimental Protocols for Gene Cluster Analysis

Here are the methodologies used to characterize the med cluster and its functions.

Heterologous Expression
  • Purpose: To confirm that a cloned DNA fragment contains all necessary genes for this compound biosynthesis [1] [3].
  • Protocol:
    • Cloning: The entire med cluster is cloned into a cosmic vector (e.g., pIK340) in E. coli [1] [3].
    • Host Transformation: The cosmic is introduced into a heterologous host, typically Streptomyces coelicolor CH999 or S. lividans K4-114, via intergeneric conjugation [1] [3].
    • Fermentation & Detection: Recombinant strains are cultivated in R4 liquid medium for 5 days. This compound production is confirmed by:
      • LC/APCI-MS: Detection of the compound with a specific mass [3].
      • Pigmentation: Observation of a characteristic red-brown color in the culture [2].
Functional Gene Analysis via Gene Knockout/Complementation
  • Purpose: To determine the role of a specific gene (e.g., the regulator med-ORF10) [2].
  • Gene Knockout Protocol:
    • A med-ORF10-deficient plasmid (pIK340-Δmed10) is constructed in E. coli.
    • The plasmid is transferred into the heterologous host S. coelicolor CH999.
    • The metabolite profile of the knockout mutant is compared to the control strain containing the full cluster to observe the loss of this compound production [2].
  • Interspecies Complementation Protocol:
    • The med-ORF10 gene is cloned into an expression plasmid (e.g., pIJ8600) under a strong, inducible promoter (tipA).
    • The plasmid is introduced into a med-ORF10 knockout mutant or a different regulatory mutant (e.g., S. coelicolor J1501/ΔactVI-ORFA).
    • Restoration of antibiotic production (observed via blue pigmentation for actinorhodin) confirms the gene's function [2].
Activation of Cryptic Clusters via Regulatory Gene Manipulation
  • Purpose: To discover new natural products by activating silent (cryptic) biosynthetic gene clusters [5].
  • Protocol:
    • Identify a Global Regulator: A global regulatory gene (e.g., adpA) is knocked out in the wild-type strain.
    • Transcriptomic Analysis: RNA sequencing (RNA-Seq) or qRT-PCR is performed to identify gene clusters that are transcriptionally activated in the mutant.
    • Characterize the Product: The activated metabolite is purified and its structure elucidated using MS and NMR [5].

Biosynthetic Pathway and Regulatory Network

The biosynthesis of this compound involves building a polyketide skeleton, tailoring it, and attaching a deoxysugar. Key intermediates include 6-deoxy-dihydrokalafungin (DDHK) and kalafungin (KAL) [6] [3]. The final step is C-glycosylation of KAL with angolosamine by the glycosyltransferase Med-ORF8 [1] [3].

medermycin_pathway cluster_sugar Angolosamine Pathway Start Start PKS PKS Start->PKS Malonyl-CoA Octaketide Octaketide PKS->Octaketide minimal PKS (med-ORF1/2/23) Chiral Intermediate\n(S)-DNPA Chiral Intermediate (S)-DNPA Octaketide->Chiral Intermediate\n(S)-DNPA Ketoreduction Cyclization (med-ORF3/5/6/12/19) (S)-DNPA (S)-DNPA DDHK DDHK (S)-DNPA->DDHK Enoyl Reduction (med-ORF9) DHK DHK DDHK->DHK Oxidation KAL KAL DHK->KAL Oxidation This compound This compound KAL->this compound C-Glycosylation (med-ORF8) Glucose Glucose dNDP-4-keto-6-deoxy-D-glucose dNDP-4-keto-6-deoxy-D-glucose Glucose->dNDP-4-keto-6-deoxy-D-glucose med-ORF17/18 dNDP-D-angolosamine dNDP-D-angolosamine dNDP-4-keto-6-deoxy-D-glucose->dNDP-D-angolosamine med-ORF14/15/16/20 dNDP-D-angolosamine->this compound

Simplified biosynthetic pathway of this compound from octaketide chain to final product.

The biosynthesis is tightly controlled by pathway-specific regulators within the cluster.

regulatory_network AdpA AdpA MedORF10 MedORF10 AdpA->MedORF10 Represses TailoringEnzymes Tailoring Enzyme Genes (e.g., med-ORF7, med-ORF12) MedORF10->TailoringEnzymes Indirectly Activates (Positive Regulator) This compound\nProduction This compound Production MedORF10->this compound\nProduction Overexpression: ~4x Increase MedORF11 MedORF11 MedORF11->TailoringEnzymes Activates

Proposed regulatory network for the this compound gene cluster. Solid lines indicate direct regulation, while dashed lines indicate indirect or proposed effects.

Research Applications and Recent Advances

  • Combinatorial Biosynthesis: The med cluster has been successfully expressed in heterologous hosts like S. coelicolor to produce this compound, validating the cluster's completeness [1] [3]. Introducing tailoring enzymes from other pathways (e.g., a P450 hydroxylase from the actinorhodin cluster) into a this compound producer can generate novel "hybrid" compounds like mederrhodins [7].
  • Discovery of Chimeric Natural Products: Recent research discovered chimedermycins A-H, novel compounds formed from this compound and its precursor DDHK via non-enzymatic reactions [6]. This finding highlights the potential for discovering complex derivatives without direct genetic engineering and has yielded compounds with potent activity against MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) [6].

References

Isolation and Characterization of Novel Streptomyces

Author: Smolecule Technical Support Team. Date: February 2026

The initial discovery of any bioactive compound from Streptomyces begins with isolating and characterizing a novel strain. The table below summarizes the key morphological, physiological, and biochemical characteristics of a representative strain, Streptomyces sp. KB1 [1].

Characteristic Description for Streptomyces sp. KB1
Morphology Gram-positive, long filamentous bacteria; forms straight to flexuous chains of globose, smooth-surfaced spores [1].
Growth Conditions Obligate aerobe; temperature range: 25–37°C (mesophilic); pH range: 5–10 (neutralophilic); tolerates 4% (w/v) NaCl (moderately halophilic) [1].
Cultural Characteristics Grows well on peptone-yeast extract iron agar, Luria Bertani (LB) agar, and half-strength LB agar; cannot grow on MacConkey agar [1].
Carbon Source Utilization Utilizes fructose, mannose, glucose, and lactose with acid production [1].
Biochemical Tests Positive for casein hydrolysis, gelatin liquefaction, nitrate reduction, urease, and catalase production [1].

Laboratory Maintenance and Cultivation Protocols

Standardized protocols are crucial for maintaining the viability and bioactive potential of Streptomyces. Here are essential methods for their handling [2].

Growth in Liquid Media

Liquid cultures are used for producing secondary metabolites and for genetic manipulation.

  • Purpose: Ideal for the production of secondary metabolites and preparing cells for genetic studies [2].
  • Materials: 250 mL Erlenmeyer baffled flasks, sterile liquid media (e.g., Tryptic Soy Broth - TSB), cotton gauze, aluminum foil, and a sterile toothpick or loop [2].
  • Procedure:
    • Dispense 100 mL of sterile liquid media into a 250 mL baffled flask. Close with cotton gauze and wrap with foil [2].
    • Use a sterile toothpick to scrape spores or substrate mycelia from a fresh agar plate and transfer them into the liquid media [2].
    • Incubate the culture flask in a shaker at 28°C with 200 rpm agitation for up to 72 hours. Monitor growth, as the mycelia tend to form aggregates [2].
Growth on Solid Media

Agar plates are used for routine experiments, sporulation, and short-term storage.

  • Purpose: For routine culture maintenance, sporulation, and genetic manipulation protocols [2].
  • Procedure:
    • Transfer 100–200 µL of a fully grown liquid culture or spore suspension onto solid media (e.g., R2YE, Oatmeal agar) [2].
    • Use a sterile spreader to distribute the inoculum evenly and allow the plate to dry in a biological safety cabinet [2].
    • Incubate the plate at 28°C for 4–6 days until mycelial growth and, if applicable, sporulation are observed [2].
    • For short-term storage, wrap the plate with parafilm and store at 4°C for 2–8 weeks [2].
Long-Term Storage

For long-term preservation, both mycelia and spores can be stored as glycerol stocks at -80°C.

  • Mycelia Glycerol Stocks: Place fresh mycelia from a plate or liquid culture into a cryovial containing a 50% glycerol solution (final concentration 25%). Store at -80°C [2].
  • Spore Glycerol Stocks: Add sterile water to a sporulating plate, suspend the spores by scraping, and filter the suspension through sterile cotton to remove hyphal debris. Centrifuge the filtrate, resuspend the spore pellet in 20% glycerol, and store at -80°C. Spore stocks remain viable for several years [2].

Modern Approaches for Antibiotic Discovery

While traditional cultivation is fundamental, modern discovery pipelines heavily integrate genomics and bioinformatics.

G A Isolate Streptomyces Strain B DNA Extraction & Whole Genome Sequencing A->B C Bioinformatic Analysis: Genome Mining B->C D Identify Biosynthetic Gene Clusters (BGCs) C->D E Predict Secondary Metabolite D->E e.g., antiSMASH F Strain Cultivation & Metabolite Extraction E->F G LC-MS/MS Metabolite Profiling F->G H Compare with Spectral Libraries G->H I Antibacterial & Cytotoxicity Assays H->I J Identify Novel Bioactive Compound I->J K Genomics Workflow K->B L Metabolomics Workflow L->F

Integrated genomics and metabolomics workflow for antibiotic discovery from Streptomyces.

  • Genome Mining and Sequencing: The genome of a candidate strain is sequenced. Bioinformatic tools are then used to mine this data for Biosynthetic Gene Clusters (BGCs) that encode the machinery for producing secondary metabolites like antibiotics [3] [4] [5]. Each Streptomyces species can possess 30 or more such clusters, many of which are "silent" under standard lab conditions [3] [5].
  • Metabolite Profiling: The strain is cultivated, and its metabolites are extracted. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to create a profile of the produced compounds, which can be compared against known spectral libraries to identify both known and novel molecules [4] [6].

How to Proceed with Medermycin-Specific Research

Given that this compound is a known antibiotic, research today would likely focus on finding new analogs or overproducing strains. Here’s a potential path forward:

  • Literature Search: Conduct a deep dive into older, primary literature on this compound to understand its known physical and chemical properties, which are essential for its identification.
  • Genome Database Mining: Search genomic databases for strains known to produce this compound. Analyze the this compound BGC and use it to probe other sequenced Streptomyces genomes for similar or divergent clusters that might produce novel variants [3] [5].
  • Strain Activation: Use the laboratory protocols above to isolate new Streptomyces strains from diverse environments. Employ "genome mining" on these new isolates to see if they contain the this compound BGC and then attempt to activate its expression through various cultivation tricks [3].

References

Biosynthetic Gene Cluster (BGC) and Key Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of actinomycin D is directed by a dedicated gene cluster. The table below summarizes the core genes and their functions based on studies in Streptomyces chrysomallus and Streptomyces costaricanus [1] [2].

Gene(s) Protein Function Role in Biosynthesis
acmA, acmD 4-MHA adenylating enzyme & carrier protein [2] Initiation module; activates the 4-MHA precursor and tethers it to the NRPS assembly line [3]
acmB, acmC Peptide synthetases (NRPS) [4] [2] Elongation modules; incorporate five amino acids (Thr, Val, Pro, Gly, Val) to form the peptide lactone chain [1] [3]
acmG, acmF, acmK/acmH, acmI/acmL Tryptophan 2,3-dioxygenase, aryl formamidase, kynureninase, methyltransferase [4] [2] Convert tryptophan into the chromophore precursor 4-Methyl-3-hydroxyanthranilic acid (4-MHA) [1] [2]
acnR, acnU, acnO, acnW Regulatory genes (TetR family, LbmU-like, etc.) [1] [4] Positive regulators of the biosynthetic gene cluster [1]

Experimental Workflow for Pathway Identification

The following diagram outlines the key experimental steps for identifying and characterizing a biosynthetic gene cluster, as applied to actinomycin D [1] [2] [5].

G Start Start: Genome Sequencing BGC Identify Candidate Biosynthetic Gene Cluster (BGC) Start->BGC Inactivate Gene Inactivation (Knock-out Mutants) BGC->Inactivate Analyze Metabolite Analysis (HPLC, MS) of Mutants Inactivate->Analyze Cluster Define BGC Boundaries and Organization Inactivate->Cluster Validates gene function Analyze->Cluster Analyze->Cluster Validates gene function Characterize Heterologous Expression and Enzyme Characterization Cluster->Characterize

Experimental workflow for BGC characterization

Actinomycin D: Mode of Action and Clinical Profile

Actinomycin D (Dactinomycin) is a clinically used chemotherapeutic drug. The table below summarizes its core properties [6] [7] [8].

Property Description

| Mechanism of Action | DNA intercalation: Binds DNA at transcription initiation complexes, primarily at GpC sequences, inhibiting RNA polymerase [6] [8]. Topoisomerase inhibition: Stabilizes topoisomerase II-DNA complexes, preventing DNA relaxation [8]. | | Primary Clinical Uses | Wilms' tumor, rhabdomyosarcoma, Ewing's sarcoma, gestational trophoblastic neoplasia [6] [7]. | | Common Side Effects | Bone marrow suppression, vomiting, mouth ulcers, hair loss, hepatotoxicity [6] [7]. It is a potent vesicant (causes tissue damage if it leaks from the vein) [7]. |

References

A Proposed Research Framework for Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Since direct data was unavailable, the table below outlines key aspects you could investigate to elucidate the relationship between medermycin and kalafungin.

Research Aspect Description & Methodology
Structural Elucidation & Comparison Analyze and compare the core chemical structures (e.g., functional groups, ring systems) using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mechanism of Action (MoA) Studies Determine the primary biological target (e.g., inhibition of DNA/RNA synthesis, cell wall synthesis). Use methods like macromolecular synthesis assays and target-specific enzymatic inhibition assays [1].
Biosynthetic Pathway Analysis Identify and compare the gene clusters (e.g., PKS, NRPS) responsible for their synthesis. Employ genome sequencing, gene knockout, and heterologous expression experiments.
Antimicrobial Activity Spectrum Establish the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria using standardized broth microdilution methods [2] [3].
Resistance & Cross-Resistance Investigate mechanisms like enzymatic inactivation or efflux pumps. Conduct cross-resistance profiling by determining MICs of one compound against strains resistant to the other [2] [1].

Experimental Workflow for Comparative Analysis

The following diagram outlines a potential high-level workflow for a comparative study of these two compounds:

Start Start: Isolate this compound and Kalafungin Struct Structural Analysis (NMR, MS) Start->Struct Bioassay Biological Assays (MIC, MoA) Start->Bioassay Genetic Genetic Analysis (Gene Cluster Sequencing) Start->Genetic DataInt Data Integration and Relationship Modeling Struct->DataInt Bioassay->DataInt Genetic->DataInt End Report on Phylogenetic, Structural, and Functional Links DataInt->End

Research workflow for antibiotic comparison

Suggestions for Locating Information

Finding detailed information on specialized antibiotics like this compound and kalafungin requires a targeted approach:

  • Use Specialized Scientific Databases: Search deeply in databases like PubMed, SciFinder, and Google Scholar. Using their Chemical Abstracts Service (CAS) Registry Numbers in your search can yield more precise results.
  • Explore Patent Literature: The original discovery of such compounds is often documented in patents, which can contain detailed experimental data on their production, purification, and biological activity.
  • Review Foundational Papers: Look for the initial discovery and characterization papers from the 1970s or 1980s, and then use citation-tracking tools to find more recent studies that have referenced this foundational work.

References

medermycin stereospecific pyran ring

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis of Anthracyclines

Medermycin belongs to the anthracycline family of natural products. Although a detailed pathway for this compound itself was not found, the biosynthesis of doxorubicin, a well-studied anthracycline, provides a excellent model. The process begins with a polyketide backbone that is progressively modified by enzymes to form the characteristic tetracyclic aglycone structure, which includes the pyran ring [1].

The diagram below outlines a generalized biosynthesis pathway for anthracycline compounds, illustrating the transformation from simple building blocks to the complex core structure.

G cluster_1 Biosynthesis Phase cluster_2 Glycosylation & Final Modification compound1 Propanoyl-CoA compound3 Poly-β-ketoacyl Chain (21-carbon) compound1->compound3  Decarboxylative  Condensation compound2 Malonyl-CoA compound2->compound3  Multiple Extensions compound4 Tricyclic Alkanoic Acid Intermediate compound3->compound4  Cyclization &  Rearomatization compound5 Aglycone (e.g., Rhodomycinone) compound4->compound5  Structural  Modifications compound6 Final Anthracycline (e.g., Doxorubicin) compound5->compound6  Glycosylation  (Amino Sugar Attachment)

Generalized biosynthetic pathway for anthracycline antibiotics.

Analytical Techniques for Structural Confirmation

Determining the stereochemistry of the pyran ring requires a combination of analytical techniques. The following table summarizes key methodologies applicable for characterizing this compound's structure [2].

Technique Application in Structural Analysis Key Experimental Parameters/Insights
Fourier-Transform Infrared (FT-IR) Spectroscopy Identify characteristic functional groups and ring vibrations. Sample Prep: KBr pellet (1% w/w sample). Spectral Range: 1770–1680 cm⁻¹ (carbonyl stretch); pyran ring C-O-C vibrations appear between 1200-1000 cm⁻¹ [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy Determine 3D structure, including relative configuration and stereochemistry of the pyran ring. Experiments Required: 1H NMR, 13C NMR, COSY, HSQC, HMBC. Key Data: Proton coupling constants (J-values) from 1H NMR reveal dihedral angles and confirm stereochemistry at chiral centers within the pyran ring [3].
Mass Spectrometry (MS) Confirm molecular formula and fragmentation pattern. Ionization Method: ESI or MALDI. Data Analysis: High-resolution MS for exact mass; MS/MS fragments to confirm the aglycone and sugar moieties [3].

A Proposed Research Workflow

Based on the gathered information, here is a logical workflow you could adopt to investigate this compound's stereospecific pyran ring.

G step1 Literature Review & Gene Cluster Analysis step2 Compound Isolation & Purification step1->step2 step3 Structural Elucidation (IR, NMR, MS) step2->step3 step4 Stereochemistry Confirmation (J-values, NOE, X-ray) step3->step4 step5 Bioactivity Assays step4->step5 step6 Structure-Activity Relationship (SAR) Analysis step5->step6

A proposed research workflow for characterizing this compound's stereospecific pyran ring.

References

SARS-CoV-2 ORF10: Function & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The ORF10 protein in SARS-CoV-2 is a short, accessory protein (38 amino acids) that is not essential for viral replication but plays a significant role in helping the virus evade the host's innate immune response [1] [2]. Its main characterized functions involve sabotaging key immune signaling pathways.

The table below summarizes the primary molecular functions and mechanisms of SARS-CoV-2 ORF10.

Function Molecular Target/Mechanism Experimental Evidence Key References
Inhibition of IFN-I Signaling via MAVS Degradation Induces mitophagy by interacting with receptors NIX and LC3B, leading to degradation of MAVS on mitochondria. Overexpression in HEK293T/HeLa cells; SARS-CoV-2 infection in HeLa-ACE2 cells; knockdown of NIX blocked effect. [2]
Antagonism of cGAS-STING Signaling Pathway Interacts with STING, blocking its ER-to-Golgi trafficking and oligomerization, impairing TBK1 recruitment and IRF3 activation. Screening 29 viral proteins in HEK293T/HeLa cells; ORF10 overexpression inhibited cGAS/STING-induced IFN activation. [3]
Impact on Host Metabolism & Transcription Disrupts oxidative phosphorylation (OXPHOS) gene expression and immune gene networks; alters expression of novel human transcripts. ORF10 expression in A549/293T cells; analysis of patient samples and viral genome sequences. [4] [5] [6]

Detailed Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate ORF10's function in the studies cited.

Protocol for Investigating MAVS Degradation via Mitophagy [2]

This protocol outlines the methods used to demonstrate that ORF10 induces mitophagy to degrade MAVS.

  • Cell Culture & Transfection: HEK293T and HeLa cells were cultured in DMEM with 10% FBS. HeLa cells stably expressing ACE2 were generated via transduction with pLVX-ACE2-Flag-IRES-Puro and selected with puromycin. Plasmids encoding ORF10 were transfected using standard reagents like Lipofectamine.
  • SARS-CoV-2 Infection: Infection experiments were performed in a BSL-3 laboratory. HeLa-ACE2 cells were infected with the SARS-CoV-2 strain (human/CHN/Beijing-01/2020) at a low MOI (e.g., 0.1).
  • Protein Interaction Analysis: Immunoprecipitation (IP) and Western blotting were used. Proteins were immunoprecipitated using specific antibodies (e.g., anti-Flag, anti-HA) coupled to Protein A/G or magnetic beads. Interactions between ORF10, NIX, and LC3B were confirmed through co-IP assays.
  • Monitoring Mitophagy: Immunofluorescence and Western blotting were used to track the translocation of LC3 to mitochondria and the degradation of mitochondrial proteins like MAVS. Reagents like Baf A1 (a lysosomal inhibitor) were used to confirm the autophagy-lysosome pathway.
Protocol for Screening cGAS-STING Pathway Antagonists [3]

This protocol describes the screening approach to identify ORF10 as an inhibitor of the cGAS-STING pathway.

  • Plasmid Construction: The ORF10 gene (based on SARS-CoV-2 reference sequence NC_045512.2) was synthesized and cloned into a pCAG expression vector. Plasmids for other SARS-CoV-2 proteins, cGAS, STING, TBK1, and luciferase reporters (IFN-β, IFN-λ1, ISRE) were also used.
  • Luciferase Reporter Assay: HEK293T or HeLa cells were co-transfected with the luciferase reporter plasmid, a control plasmid (e.g., Renilla), and plasmids expressing ORF10 and pathway components (cGAS/STING). After 24-48 hours, luciferase activity was measured to quantify pathway activation.
  • Pathway Activation: The cGAS-STING pathway was activated by transfecting cells with cGAMP (a STING agonist).
  • Mechanistic Studies:
    • Immunofluorescence (IF): Used to visualize the subcellular localization of STING. Cells were stained for STING and Golgi marker (GM130). ORF10 was shown to prevent STING's translocation from the ER to the Golgi.
    • Co-Immunoprecipitation (Co-IP): Used to study protein complexes. ORF10 was shown to impair the interaction between STING and TBK1.
    • Native PAGE: Used to detect STING oligomerization, which was shown to be inhibited by ORF10.

Signaling Pathway Diagrams

The following diagrams illustrate the two main mechanisms by which SARS-CoV-2 ORF10 suppresses the host innate immune response, based on the cited research.

G ORF10 Inhibits Immune Signaling via MAVS Degradation cluster_virus Viral Component cluster_host Host Cell Process cluster_mitophagy Mitophagy Activation ORF10 ORF10 NIX NIX ORF10->NIX LC3B LC3B ORF10->LC3B Mitophagy Mitophagy NIX->Mitophagy LC3B->Mitophagy MAVS MAVS Mitophagy->MAVS Degrades IFN_Signaling Type I IFN Signaling & ISG Expression MAVS->IFN_Signaling Activates

Diagram 1: ORF10 induces mitophagy to degrade MAVS, inhibiting interferon signaling.

G ORF10 Antagonizes the cGAS-STING Pathway cluster_virus Viral Component cluster_pathway cGAS-STING Pathway ORF10 ORF10 STING_ER STING (Inactive, in ER) ORF10->STING_ER Interacts With & Anchors STING_Golgi STING (Active, in Golgi) ORF10->STING_Golgi Blocks Translocation TBK1 TBK1 ORF10->TBK1 Impairs STING-TBK1 Interaction Cytosolic_DNA Viral DNA (in context of infection) cGAS cGAS Cytosolic_DNA->cGAS cGAS->STING_ER Synthesizes cGAMP STING_ER->STING_Golgi Translocates STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_Signaling Type I/III IFN Production IRF3->IFN_Signaling

Diagram 2: ORF10 blocks the cGAS-STING pathway by inhibiting STING trafficking and TBK1 binding.

References

Experimental Workflow for Functional Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the key steps taken to definitively characterize the function of Med-ORF12.

G Start Start: Hypothesis Med-ORF12 is a stereospecific KR Bioinfo Bioinformatics Analysis Start->Bioinfo KO Gene Knock-out (In-frame deletion) Bioinfo->KO Bioinfo_Details • Phylogenetic tree construction • Structural modeling with NADPH • Homology comparison with ActVI-ORF1 Bioinfo->Bioinfo_Details Comp Genetic Complementation KO->Comp KO_Observations Observations in KO mutant: • No medermycin produced • Accumulation of shunt products (DMAC 5 & Aloesaponarin II 6) KO->KO_Observations End Conclusion: Role confirmed Comp->End Comp_Result Result: This compound production restored Comp->Comp_Result

Experimental workflow for characterizing Med-ORF12.

Detailed Methodologies

The characterization of Med-ORF12 relied on a combination of computational and rigorous genetic experiments.

  • Bioinformatics Analysis: Protein sequence was analyzed using Clustal X for alignment and MEGA software to construct a phylogenetic tree, confirming its grouping with stereospecific KRs. Structural modeling was performed with PyMOL and Autodock, predicting binding with the cofactor NADPH [1] [2].
  • Gene Knock-out Mutant Construction: An in-frame deletion of med-ORF12 was created in the this compound-producing Streptomyces strain. A suicide vector, pYH7, was used to deliver homologous recombination arms (a 1.5 kb upstream and a 1.3 kb downstream fragment) flanking the target gene, successfully removing the ORF12 sequence from the chromosome [1].
  • Genetic Complementation: The intact med-ORF12 gene was reintroduced into the mutant strain on an expression vector, pIJ8600. This was achieved via intergeneric conjugation from E. coli ET12567/pUZ8002 into the mutant Streptomyces strain [1].
  • Analytical Methods: Metabolites from mutant and complemented strains were analyzed using Liquid Chromatography/Mass Spectrometry (LC/MS) to identify and compare chemical products [1] [2].

Key Experimental Data and Findings

The experimental results provided clear, causal evidence for the function of Med-ORF12. The quantitative outcomes are summarized in the table below.

Experimental Strain This compound Production Shunt Products Accumulated Biological Implication
Wild-Type (WT) Present [1] [2] Not detected [1] Normal biosynthetic pathway is functional.
ORF12 Knock-out (KO) Mutant Completely abolished [1] [2] Yes (DMAC 5 & Aloesaponarin II 6) [1] [2] Med-ORF12 is essential for converting the bicyclic intermediate.
Complemented Mutant Restored [1] [2] Not reported [1] Confirms the specific role of Med-ORF12.

The Role of Med-ORF12 in this compound Biosynthesis

The function of Med-ORF12 can be understood in the context of the broader this compound pathway. The following diagram illustrates its specific catalytic step.

G PK Polyketide Chain (Built by minimal PKS) Int4 Bicyclic Intermediate 4 (Achromatic) PK->Int4 KR/ARA/CYC Shunt1 DMAC (5) Int4->Shunt1 Without Med-ORF12 Shunt2 Aloesaponarin II (6) Int4->Shunt2 Without Med-ORF12 Product (S)-DNPA (7) (First Chiral Intermediate) Int4->Product With Med-ORF12 (Stereospecific KR)

Med-ORF12 catalyzes a key stereospecific step in this compound biosynthesis.

The diagram shows that Med-ORF12 catalyzes a crucial ketoreduction at the C3 position of the bicyclic intermediate 4. This reaction introduces a specific chiral center (3S) and enables the subsequent formation of the pyran ring, leading to the first chiral intermediate, (S)-DNPA (7) [1] [2]. In the absence of a functional Med-ORF12, this conversion cannot occur, and the pathway fails, leading to a dead end with the accumulation of shunt products DMAC (5) and aloesaponarin II (6) instead of this compound [1] [2].

The search results indicate that this is the most current and detailed functional study specifically on Med-ORF12. If your research requires structural details of the enzyme (e.g., from protein crystallography) or specific kinetic parameters (e.g., kcat, KM), these would likely be the focus of further literature investigation.

References

medermycin chimeric natural products

Author: Smolecule Technical Support Team. Date: February 2026

Medermycin at a Glance

The table below summarizes key characteristics of this compound based on current findings:

Property Description
Classification DNA-intercalating agent, microbial secondary metabolite [1]
Biological Source Streptomyces tanashiensis (identified producer) [1]
Core Bioactivity Potent anti-cancer activity [1]
Anti-cancer IC₅₀ 52 ± 6 nM (against HCT-116 cancer cells) [1]
DNA Binding Affinity (Kₐ) ~10³ M⁻¹ (classified as a weak DNA intercalator) [1]
Key Experimental Method Single-Molecule Stretching Assay (SMSA) for detection [1]

Experimental Protocol for Discovery

The discovery of this compound as a DNA intercalator was enabled by a Single-Molecule Stretching Assay (SMSA), which allows sensitive and specific detection directly from complex microbial cultures [1]. The workflow can be summarized as follows:

G cluster_measurements Key Measurements A Microbial Culture/Extract (5 µL volume) B dsDNA Substrate Preparation A->B C Single-Molecule Stretching (Optical/Magnetic Tweezers) B->C D Measure Mechanical Properties C->D E Data Analysis & Identification D->E D1 Contour Length Increase (+0.34 nm per intercalator) D->D1 D2 Altered Overstretching Transition (at 65 pN force) D->D2 F Confirm Intercalation E->F

Key Workflow Steps:

  • Sample Preparation: Use crude microbial cultures or extracts (as little as 5 µL), eliminating extensive purification [1].
  • dsDNA Substrate: Prepare double-stranded DNA for mechanical manipulation.
  • Single-Molecule Stretching: Apply controlled force using optical or magnetic tweezers. The integration with a microfluidic flow chamber facilitates buffer exchange and multiple sample measurements [1].
  • Mechanical Property Measurement:
    • Contour Length Increase: Each intercalator binding extends DNA contour length by 0.34 nm [1].
    • Overstretching Transition: Intercalators significantly alter DNA's overstretching transition at 65 pN force [1].
  • Data Analysis: Identify intercalators based on characteristic DNA extension changes under force.
  • Confirmation: Specific elongation of dsDNA under force serves as a distinctive signature for DNA intercalators, remaining unaffected by common primary metabolites [1].

Research Implications and Opportunities

The discovery of this compound highlights several important research directions:

  • Sensitivity of New Methods: SMSA detects weak DNA intercalators like this compound (Kₐ ~10³ M⁻¹) that traditional methods often miss. Applied force enhances binding affinity and intercalation quantity [1].
  • Potency of Weak Binders: Weak DNA binding does not preclude potent anti-cancer activity, as demonstrated by this compound's low nanomolar IC₅₀ [1].
  • Chimeric Natural Product Potential: While specific chimeric hybrids were not detailed, this compound's structural class suggests potential for engineering novel derivatives. The patent [2] describes genetic engineering techniques in Streptomyces that could be applied to this compound biosynthetic gene clusters.

References

Foundational Principles of Streptomyces Manipulation

Author: Smolecule Technical Support Team. Date: February 2026

Genetic manipulation in Streptomyces is a multi-level process. The following diagram outlines the core-to-applied workflow for strain engineering.

G cluster_core Core Genetic Toolkit cluster_strategies Key Engineering Strategies Genetic Tools & Parts Genetic Tools & Parts Strain Engineering Strain Engineering Genetic Tools & Parts->Strain Engineering Fermentation & Analysis Fermentation & Analysis Strain Engineering->Fermentation & Analysis Cloning Vectors Cloning Vectors Gene Delivery Gene Delivery Cloning Vectors->Gene Delivery Cluster Manipulation Cluster Manipulation Gene Delivery->Cluster Manipulation Conjugation Regulatory Parts Regulatory Parts Pathway Control Pathway Control Regulatory Parts->Pathway Control Global Regulators Global Regulators Pathway Control->Global Regulators Selectable Markers Selectable Markers Strain Selection Strain Selection Selectable Markers->Strain Selection Precursor Supply Precursor Supply Strain Selection->Precursor Supply Pathway Refactoring Pathway Refactoring Cluster Manipulation->Pathway Refactoring Pathway Refactoring->Fermentation & Analysis Metabolic Shift Metabolic Shift Global Regulators->Metabolic Shift Metabolic Shift->Fermentation & Analysis Titer Improvement Titer Improvement Precursor Supply->Titer Improvement Titer Improvement->Fermentation & Analysis

The table below summarizes the key genetic elements and their functions in the engineering process.

Component Function & Role Specific Examples
Cluster-Situated Regulators (CSRs) Pathway-specific transcriptional activators (e.g., SARP family); primary target for overexpression to boost production [1]. Streptomyces antibiotic regulatory proteins (SARPs) like ActII-ORF4 in the actinorhodin pathway [1].
Pleiotropic Regulators Higher-level regulators that link antibiotic production to physiology and development; targets for deletion or overexpression to rewire global metabolism [1] [2] [3]. AdpA (morphology & secondary metabolism), WblA (negative regulator of antibiotic synthesis), RelA (stringent response), PhoR-PhoP (phosphate regulation) [2] [4] [3].
Precursor Supply Pathways Primary metabolic pathways that provide building blocks for secondary metabolites; engineering them can alleviate bottlenecks [5]. Methylmalonyl-CoA for polyketides; specific amino acids; engineering central carbon, nitrogen, and phosphate metabolism [4] [5].
Gene Delivery System Method for introducing DNA into Streptomyces; essential for all genetic manipulations. Intergeneric conjugation from E. coli is the most robust and widely used method [3].

Experimental Protocols for Strain Engineering

Protocol 1: Intergeneric Conjugation from E. coli to Streptomyces

This is the most efficient method for introducing plasmid DNA into Streptomyces [3].

  • Materials Required:

    • E. coli ET12567 donor strain carrying your plasmid of interest.
    • Fresh spores or vegetative mycelia of the Streptomyces recipient strain.
    • Soya Flour Mannitol (SFM) or Oatmeal (OAT) agar plates.
    • Apropriate antibiotics for selection.
    • 60 mM CaCl₂.
    • Heat block or water bath set to 50°C.
  • Step-by-Step Procedure:

    • Prepare Donor: Grow the E. coli donor strain to mid-log phase.
    • Prepare Recipient:
      • For spores: Harvest fresh spores and apply a 10-minute heat shock at 50°C to synchronize germination.
      • For mycelia: Pre-grow the Streptomyces strain in a rich liquid medium (e.g., TSB) for 24-48 hours.
    • Mix Cells: Mix approximately ( 1 \times 10^8 ) donor E. coli cells with ( 4 \times 10^7 ) Streptomyces spores or ( ~3 \times 10^7 ) mycelial cfu. Pellet and wash to remove residual antibiotics.
    • Plate & Incubate: Resuspend the cell mixture and spot onto SFM plates supplemented with 60 mM CaCl₂. Incubate at the permissive temperature (e.g., 28°C or 37°C) for 15-20 hours.
    • Overlay & Select: After incubation, overlay the plates with 1 mL of water containing selective antibiotics (e.g., apramycin and phosphomycin to counter-select against the E. coli donor).
    • Screen Exconjugants: Incubate plates until exconjugants appear (typically 3 to 5 days). Pick colonies for further analysis.
Protocol 2: Markerless Gene Deletion

This protocol describes the use of a temperature-sensitive plasmid to create clean, marker-free deletions, essential for sequential engineering [3].

  • Materials Required:

    • pKG1139 or similar vector (temperature-sensitive origin, gusA reporter).
    • Standard molecular biology reagents for PCR and cloning.
  • Step-by-Step Procedure:

    • Clone Homology Arms: Amplify approximately 1.5 kb DNA fragments upstream and downstream of the target gene. Clone these fragments into the temperature-sensitive plasmid, flanking a counter-selectable marker.
    • Conjugate: Transfer the resulting plasmid into the Streptomyces host via intergeneric conjugation (as in Protocol 1).
    • First Crossover: Isolate exconjugants and incubate at the non-permissive temperature (e.g., 37°C for pSG5-based plasmids) with antibiotic selection. This selects for single-crossover integrants where the entire plasmid has inserted into the chromosome via homologous recombination.
    • Second Crossover: Grow the integrants for several rounds without antibiotic selection at the permissive temperature. This allows a second crossover event to occur, excising the plasmid.
    • Screen for Deletion: Screen colonies for loss of the plasmid-encoded antibiotic resistance. Verify the resulting mutant via PCR to confirm the desired gene deletion.
Protocol 3: Fermentation and Metabolite Analysis

A standardized small-scale fermentation protocol for assessing antibiotic production [2].

  • Materials Required:

    • Seed medium (e.g., Tryptic Soy Broth, TSB).
    • Fermentation medium (e.g., R5A, TSB, or other optimized media).
    • Methanol (HPLC grade).
    • LC-MS system.
  • Step-by-Step Procedure:

    • Seed Culture: Inoculate 15 ml of TSB in a 100 ml flask with a frozen spore suspension (( ~2 \times 10^5 ) cfu). Incubate at 28°C for 48 hours at 180 rpm.
    • Fermentation Culture: Transfer 1 ml of the seed culture into 30 ml of fermentation medium (e.g., R5A) in a 300 ml flask. Incubate at 30°C for 5 days at 180 rpm.
    • Harvest & Extract: Centrifuge the fermented broth. Discard the supernatant and wash the mycelial biomass. Extract antibiotics from the biomass by stirring with methanol (3 ml per 1 g wet weight) for 12 hours.
    • Concentrate: Concentrate the extract in vacuo and resuspend in a small volume (e.g., 300 µl) of methanol for analysis.
    • Analyze:
      • Bioassay: Use a paper disc diffusion assay against a sensitive indicator strain (e.g., Bacillus cereus).
      • LC-MS: For quantification, use Liquid Chromatography-Mass Spectrometry. Pure standard compounds should be used for calibration [2].

A Practical Strategy for Moenomycin & Its Application to Medermycin

The table below outlines a successful sequential engineering strategy applied to moenomycin production in S. ghanaensis [3]. This provides a powerful template for a project targeting this compound or other antibiotics.

Engineering Step Genetic Target & Modification Rationale & Physiological Effect Outcome in Moenomycin
1. Improve Growth Mutate AdpA binding sites in the chromosomal origin of replication (oriC). Prevents replication inhibition, leading to faster growth and more homogeneous, smaller mycelial pellets in submerged culture [3]. Improved growth characteristics and higher antibiotic titers.
2. Narrow Product Spectrum Marker-less deletion of a tailoring enzyme gene (moeH5, an amidotransferase). Simplifies the final product mixture by preventing a specific modification, yielding a dominant, single, or narrowed spectrum of analogs [3]. Accumulation of a simplified, narrowed spectrum of moenomycin variants.
3. Boost Titer Deletion of the pleiotropic regulator *wblA*. Removes a known negative regulator of antibiotic biosynthesis, thereby de-repressing the pathway [3]. Drastic enhancement of antibiotic production levels.

Integrative Omics for Pathway Elucidation and Optimization

For complex antibiotics, advanced omics techniques can reveal hidden regulatory layers. A study on FK506 biosynthesis in S. tsukubaensis provides an excellent workflow [5]:

  • Complete Genome Sequencing: Enables precise re-annotation of the biosynthetic gene cluster (BGC) and identification of all relevant genes.
  • Primary Transcriptome Mapping (RNA-seq): Identifies transcription start sites and reveals operon structures, uncovering complex regulatory networks.
  • Ribosome Profiling (Ribo-seq): Provides a snapshot of translation in vivo. This can identify severe ribosome pausing at rare TTA codons, which are prevalent in Streptomyces and depend on the bldA tRNA. Replacing these codons can relieve translational stalling and increase yield [1] [5].
  • Multi-Omics Data Integration: Combining these datasets allows for a systems-level understanding of the metabolic shift from primary growth to secondary metabolite production, identifying potential precursor bottlenecks.

I hope these detailed protocols and strategic notes provide a solid foundation for your work on this compound. Should you require clarification on any specific technique, please feel free to ask.

References

Comprehensive Application Notes and Protocol for Protoplast Transformation in Microbial and Plant Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Protoplast transformation involves the direct uptake of foreign DNA into cells that have been enzymatically stripped of their rigid cell walls, creating membrane-bound entities known as protoplasts. This system provides a powerful expression platform for identifying novel candidate genes, studying gene function, and facilitating genome editing, particularly through transient expression assays where genes are temporarily expressed without genomic integration [1]. The method is especially valuable for functional genomics, promoter activity studies, protein subcellular localization, and CRISPR/Cas reagent validation prior to stable transformation. Recent advances have demonstrated its critical role in accelerating the breeding cycle of various species, including oil crops like Brassica carinata, and in the genetic manipulation of oomycete pathogens [2] [3].

Key Reagents and Solutions

The following core reagents are essential for successful protoplast isolation and transformation. Prepare all solutions with high-purity water and sterilize by autoclaving or filter sterilization as appropriate.

  • Enzyme Solution: Combines cell wall-degrading enzymes. A typical formulation includes 1.5% (w/v) Cellulase Onozuka R10, 0.6% (w/v) Macerozyme R10, 0.4-0.6 M mannitol (as an osmotic stabilizer), 10 mM MES (pH 5.7), 1 mM CaCl₂, and 0.1% (w/v) BSA [3].
  • W5 Solution: A washing and resuspension solution containing 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, and 5 mM glucose (pH 5.7) [3].
  • Mannitol Solution (0.4-0.6 M): Used for plasmolysis and as an osmotic stabilizer during enzymatic digestion.
  • Polyethylene Glycol (PEG) Solution: The most common agent for inducing protoplast fusion and facilitating DNA uptake. Typically used at concentrations of 20-40%.
  • MMg Solution: Often used for protoplast transformation, containing Mannitol, MgCl₂, and MES buffer.

Detailed Step-by-Step Protocol

Protoplast Isolation
  • Plant Material Preparation:

    • For plants, use young, fully expanded leaves from 3- to 4-week-old sterile seedlings [3]. For microbes like Phytophthora, use zoospores or young mycelia [2].
    • Slice leaves finely (0.5-1.0 mm strips) using a razor blade or scalpel on a sterile surface to maximize enzyme exposure [4].
  • Plasmolysis Pre-treatment:

    • Immerse the sliced tissue in 0.4-0.6 M mannitol solution and incubate in the dark at room temperature for 30 minutes. This step contracts the protoplast away from the cell wall, reducing damage during isolation [3].
  • Enzymatic Digestion:

    • Transfer the plasmolyzed tissue to the enzyme solution (10-20 mL per gram of tissue).
    • Incubate in the dark at room temperature for 14-16 hours with gentle shaking (30-50 rpm) [3]. Digestion time may require optimization based on the organism and tissue type.
  • Protoplast Purification:

    • After digestion, add an equal volume of W5 solution and shake gently for 10 minutes to stop the reaction.
    • Filter the suspension through a 40-100 μm nylon mesh to remove undigested debris [4] [3].
    • Centrifuge the filtrate at 100 × g for 10 minutes. Carefully discard the supernatant.
    • Resuspend the pellet in W5 solution and repeat the centrifugation step.
    • Resuspend the final protoplast pellet in an appropriate volume of W5 or MMg solution and keep on ice.
  • Viability and Concentration Assessment:

    • Determine protoplast concentration using a hemocytometer.
    • Assess viability (typically >85-90% is desired) using Fluorescein Diacetate (FDA) staining, where viable cells with intact membranes will fluoresce green under blue light [4] [1].
DNA Delivery and Transformation
  • Transformation Setup:

    • For PEG-mediated transformation, mix 100-200 μL of protoplast suspension (density of 2-5 × 10⁵ protoplasts/mL) with 10-20 μg of plasmid DNA [4].
    • Add an equal volume of freshly prepared 40% PEG solution (PEG 4000 in 0.2 M mannitol and 0.1 M CaCl₂) dropwise with gentle mixing.
  • Incubation:

    • Incubate the DNA-PEG-protoplast mixture at room temperature for 15-30 minutes. The optimal incubation time should be determined empirically for each system [4].
  • Washing and Culture:

    • Gradually dilute the transformation mixture with 5-10 volumes of W5 solution to reduce PEG toxicity.
    • Centrifuge at 100 × g for 5-10 minutes and carefully remove the supernatant.
    • Resuspend the transformed protoplasts in an appropriate culture medium with osmotic stabilizers.
Selection and Regeneration

The selection and regeneration process is critical and varies significantly by species. The workflow involves transitioning transformed protoplasts through a series of media with specific hormonal compositions to first induce cell wall formation, then cell division, and finally organogenesis.

G Start Transformed Protoplasts MI Medium I (MI): High Auxin (2,4-D, NAA) for Cell Wall Formation Start->MI Culture (5-7 days) MII Medium II (MII): Lower Auxin : Cytokinin for Active Cell Division MI->MII Transfer (7-10 days) MIII Medium III (MIII): High Cytokinin : Auxin for Callus Growth/Shoot Induction MII->MIII Transfer (14-21 days) MIV Medium IV (MIV): Very High Cytokinin : Auxin for Shoot Regeneration MIII->MIV Transfer (14-21 days) MV Medium V (MV): Low BAP, GA₃ for Shoot Elongation MIV->MV Transfer (14-21 days) End Regenerated Plantlets MV->End Acclimatization

Diagram: Protoplast Regeneration Workflow. This multi-stage protocol requires sequential transfer through media with specific plant growth regulator ratios to successfully regenerate whole plants from transformed protoplasts [3].

Critical Optimization Parameters

Successful protoplast transformation depends on numerous factors that require systematic optimization for each species, genotype, and tissue type. The tables below summarize key parameters and recent optimization data from relevant studies.

Table 1: Key Factors Influencing Protoplast Isolation Efficiency

Factor Optimal Condition Impact
Tissue Type Young leaves, hypocotyls, or cell cultures Affects yield and viability [3]
Enzyme Composition 1.5% Cellulase R10 + 0.6% Macerozyme R10 Complete cell wall digestion [3]
Digestion Time 14-16 hours (overnight) Balance between yield and viability [4]
Osmotic Stabilizer 0.4-0.6 M mannitol or sorbitol Maintains protoplast integrity [4] [3]
Plasmolysis Pre-treatment 30 minutes in mannitol before digestion Significantly improves yield [3]

Table 2: Optimized Parameters for Protoplast Transformation in Various Species (Recent Studies)

Species Protoplast Yield (per gram tissue) Viability Transformation Efficiency Key Optimized Parameter
Vitis vinifera (Chardonnay) ~75 × 10⁶ 91% 87% Strip-cutting of leaves, 16h digestion [4]
Brassica carinata 400,000-600,000 cells/mL (final suspension) >90% ~40% (GFP) Five-stage regeneration protocol [3]
Phytophthora palmivora N/A N/A Established Zoospore electroporation [2]

Table 3: Antibiotic Selection Markers for Transformant Selection

Selection Gene Encoded Enzyme Effective Antibiotic Concentration Range Notes
nptII Neomycin phosphotransferase II G418 (Geneticin) 2-100 µg/mL [5] [6] Also confers resistance to kanamycin and neomycin [6]
aacC1 Aminoglycoside 3-N-acetyltransferase I Gentamicin Species-dependent [2] Confers resistance to gentamicin; shows cross-activity with G418 in some systems [5] [6]
hpt Hygromycin B phosphotransferase Hygromycin B 5-100 µg/mL [5] [6] Broad selective concentration range

Applications in Genome Editing

Protoplast transformation has become particularly valuable for CRISPR/Cas9-mediated genome editing:

  • DNA-free editing: PEG-mediated protoplast transformation allows delivery of preassembled CRISPR/Cas9 ribonucleoproteins (RNPs), eliminating integration of foreign DNA and generating transgene-free edited plants [3].
  • Rapid validation: Protoplasts provide a quick platform to test sgRNA efficiency before undertaking more laborious stable transformation [4] [3].
  • Regeneration challenges: While efficient editing has been demonstrated in species like Brassica carinata (40% transfection efficiency), regeneration remains a significant bottleneck, particularly for woody species like grapevine [4] [3].

Troubleshooting Guide

  • Low protoplast yield: Optimize enzyme concentrations, include pectolyase for tough tissues, ensure proper tissue slicing, and verify solution pH and osmolarity.
  • Poor viability: Reduce digestion time, include antioxidants like ascorbic acid in solutions, avoid excessive centrifugation force, and maintain proper osmotic support.
  • Inefficient transformation: Use fresh PEG preparations, optimize DNA quality and quantity, ensure appropriate protoplast density, and extend incubation time with PEG.
  • Failed regeneration: Systematically optimize plant growth regulator ratios in culture media, ensure appropriate staging through different media, and maintain genetic integrity by using younger tissues.

Conclusion

Protoplast transformation remains a versatile and powerful tool for genetic manipulation across diverse species. Recent protocol refinements have significantly improved isolation efficiency, viability, and regeneration success in previously challenging species. The method is particularly valuable for rapid transient expression assays, CRISPR/Cas9 reagent validation, and producing DNA-free edited plants. While regeneration continues to present challenges, especially in woody plants and recalcitrant species, ongoing optimization of culture conditions and media formulations continues to expand the applications of this technology in both basic research and crop improvement programs.

References

Medermycin Heterologous Expression: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Medermycin Biosynthetic Gene Cluster

The complete This compound biosynthetic gene cluster (med cluster) was cloned from Streptomyces sp. AM-7161 [1]. Key characteristics are summarized below.

Table 1: Key Features of the this compound Biosynthetic Gene Cluster

Feature Description
Source Organism Streptomyces sp. AM-7161 [1]
Cluster Size Approximately 30 kb [1]
Number of ORFs 29 open reading frames [1] [2]
Minimal PKS Genes med-ORF1 and med-ORF2 (ketosynthase components); med-ORF23 (acyl carrier protein) [1]
Unusual Organization Minimal PKS genes are disconnected; med-ORF23 is 20 kb apart from med-ORF1 and med-ORF2 [1]
Key Regulatory Gene med-ORF10 (encodes a positive regulator that enhances yield) [3]
Glycosylation med-ORF8 (glycosyltransferase) for C-glycosylation [1]

The biosynthesis proceeds through a type II polyketide synthase (PKS) pathway, generating an octaketide backbone that undergoes cyclization, ketoreduction, and the attachment of an angolosamine sugar moiety to form this compound [1] [4]. The cluster also includes genes for the biosynthesis of the deoxysugar angolosamine (med-ORF14 to med-ORF18, med-ORF20) and tailoring enzymes (med-ORF7 for oxygenation) [1] [2].

Experimental Design and Workflow

The following diagram illustrates the logical workflow for the heterologous expression of the this compound gene cluster, from host selection to metabolite analysis.

workflow This compound Heterologous Expression Workflow Start Start: Obtain Genomic DNA from Streptomyces sp. AM-7161 A Vector & Host Selection Start->A B BGC Cloning Strategy A->B A1 Select Cloning System (Cosmid, TAR, pSBAC) A->A1 A2 Choose Heterologous Host (S. coelicolor CH999, etc.) A->A2 C Strain Construction & Transformation B->C D Cultivation & Fermentation C->D E Metabolite Extraction & Analysis D->E D1 Seed Culture (SEED Medium) D->D1 D2 Production Culture (R4 Medium) D->D2 End End: Compound Identification & Yield Quantification E->End

Detailed Experimental Protocols

Cloning the this compound Biosynthetic Gene Cluster

Objective: To isolate the entire ~30 kb med cluster and clone it into a suitable vector for heterologous expression [1] [5].

Materials:

  • Genomic DNA from Streptomyces sp. AM-7161
  • Cosmid Vector: e.g., pIK340 (used in foundational studies) [1] [2]
  • E. coli strains for library construction (e.g., ET12567) [2]
  • Restriction enzymes, T4 DNA ligase
  • Luria-Bertani (LB) medium with appropriate antibiotics

Protocol:

  • Partial Digestion of Genomic DNA: Partially digest the genomic DNA with a restriction enzyme (e.g., Sau3AI) to generate large fragments (30-40 kb). Analyze the digest by pulsed-field gel electrophoresis to size-select the desired fragments [5].
  • Vector Preparation: Linearize the cosmid vector (e.g., pIK340) and dephosphorylate the ends to prevent self-ligation.
  • Ligation and Packaging: Ligate the size-selected genomic DNA fragments into the prepared cosmid vector. Package the ligation mixture into phage particles using a commercial in vitro packaging kit.
  • Library Construction and Screening: Transduce the packaged cosmids into an E. coli host. Screen the resulting library by colony hybridization using PCR-generated probes from conserved regions of the med cluster (e.g., ketosynthase genes) or by PCR-based screening [1].
  • Validation of Positive Clones: Isolate cosmic DNA from positive clones and verify the insert size by restriction analysis and sequencing of key regions.

Alternative Advanced Cloning Systems: For larger clusters or to streamline the process, consider these systems:

  • Transformation-Associated Recombination (TAR): Uses yeast homologous recombination to directly capture the BGC. The vector pCAP01 can be used, containing homology arms to the flanking regions of the med cluster [5].
  • pSBAC System: A Bacterial Artificial Chromosome system capable of carrying very large inserts (>100 kb). This is beneficial if the goal is to capture the entire med cluster with additional regulatory regions [5].
Heterologous Host Selection and Transformation

Objective: To introduce the cloned med cluster into a surrogate Streptomyces host that provides a clean metabolic background and supports efficient expression.

Table 2: Comparison of Heterologous Hosts for this compound Expression

Host Strain Key Features Reported this compound Production Pros & Cons
*S. coelicolor* CH999 Model host; deficient in actinorhodin production [1] Successful production confirmed [1] [3] Pro: Well-characterized genetics. Con: Native BGCs may require deletion for cleaner background.
*S. lividans* K4-114 Commonly used host with low native secondary metabolite output [2] Successful production confirmed [2] Pro: High transformation efficiency.
*Streptomyces* sp. A4420 CH Engineered chassis with 9 native PKS BGCs deleted; superior polyketide production [6] Not specifically tested for this compound, but shows high general PKS capacity [6] Pro: High precursor flux, clean background. Con: Less genetically characterized.

Protocol: Intergeneric Conjugation from E. coli to Streptomyces* This is the most efficient method for transferring large cosmic or BAC DNA into *Streptomyces hosts [2].

Materials:

  • E. coli ET12567/pUZ8002 (non-methylating, carries conjugation machinery) [2]
  • Streptomyces host spores (e.g., CH999)
  • LB and SFM (Soy Flour Mannitol) agar plates
  • Antibiotics: Kanamycin, Nalidixic Acid, Chloramphenicol, Aparamycin

Procedure:

  • Prepare Donor E. coli: Grow E. coli ET12567/pUZ8002 containing the med cluster cosmic (e.g., pIK340) in LB with appropriate antibiotics to mid-log phase.
  • Prepare Recipient Spores: Harvest fresh spores of the Streptomyces host and heat-shock at 50°C for 10 minutes to germinate.
  • Conjugation:
    • Mix the donor E. coli cells and germinated Streptomyces spores.
    • Pellet by centrifugation, wash, and resuspend.
    • Plate the mixture onto SFM agar plates and incubate at 30°C for 16-20 hours.
  • Selection: Overlay the plates with sterile water containing nalidixic acid (to counter-select against E. coli) and kanamycin (to select for the cosmic). Incubate until exconjugant colonies appear (typically after 3-5 days).
  • Validation: Purify the exconjugants and confirm the presence of the med cluster by PCR analysis of key genes (e.g., med-ORF1).
Cultivation, Metabolite Extraction, and Analysis

Objective: To produce, extract, and identify this compound and its potential derivatives from the heterologous host.

Materials:

  • SEED medium
  • R4 liquid production medium [2]
  • Solvents: Ethyl acetate, Methanol
  • LC/MS system (e.g., Agilent 1100 HPLC/Brucker Esquire HCT)

Protocol:

  • Seed Culture Preparation: Inoculate a single exconjugant colony into 5 mL of SEED medium. Incubate at 30°C for 48 hours with shaking at 220 rpm [2].
  • Production Culture: Transfer 50 μL of the seed culture into 45 mL of R4 liquid production medium. Incubate at 30°C for 5-7 days with shaking [2].
  • Metabolite Extraction:
    • Centrifuge the culture at 6,000 rpm for 10 minutes to separate the supernatant and mycelia.
    • Extract the supernatant with an equal volume of ethyl acetate.
    • Evaporate the organic layer to dryness under reduced pressure.
    • Dissolve the crude extract in methanol for analysis [2].
  • LC/MS Analysis:
    • Column: TSK-Gel 100 ODS
    • Mobile Phase: A: H₂O with 0.5% glacial acetic acid; B: CH₃CN with 0.5% glacial acetic acid.
    • Gradient: 20-70% B over 25 minutes, then to 95% B.
    • Flow Rate: 1 mL/min
    • Detection: UV at 254 nm and 430 nm; positive/negative ion mode ESI-MS [2].
  • Yield Quantification: Compare the peak area of this compound (retention time ~15-20 minutes, m/z 514 [M+H]⁺) in the heterologous host to a standard curve from authentic this compound standard (if available) or to the production level of the wild-type strain [2].

Troubleshooting and Optimization

  • Low or No Production:

    • Verify the integrity of the cloned cluster by re-sequencing the ends and key genes.
    • Overexpress the positive regulator med-ORF10. Introducing an extra copy of med-ORF10 on a plasmid can increase this compound yield by approximately fourfold [3].
    • Test different heterologous hosts, such as the engineered Streptomyces sp. A4420 CH strain, which has shown superior performance for polyketide production [6].
    • Optimize fermentation conditions, including medium composition (trying ISP2, GYM, etc.), temperature, and incubation time [7].
  • Detection of Unwanted Side Products: The heterologous expression may lead to the accumulation of pathway intermediates (like kalafungin) or novel chimeric products [2] [4]. Careful LC/MS and NMR analysis are necessary to characterize these compounds.

Applications in Drug Discovery

The heterologous expression system for this compound is not just a production tool but a platform for drug discovery.

  • Pathway Engineering: By inactivating specific tailoring enzymes (e.g., the glycosyltransferase med-ORF8), novel aglycone analogs can be produced [1].
  • Combinatorial Biosynthesis: The med cluster can be co-expressed with BGCs for other BIQs (e.g., granaticin, actinorhodin) in a single host. This can lead to the formation of novel chimeric natural products with potentially enhanced or new bioactivities, as demonstrated by the discovery of chimedermycins A-H [4].
  • Bioactivity Assessment: Generated novel compounds can be screened for enhanced antibacterial activity against pathogens like Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA), or for anti-inflammatory properties, such as the inhibition of TNFα-induced IL-6 and IL-8 production in synovial cells [8] [4].

Conclusion

Heterologous expression is a powerful and versatile strategy for the production, engineering, and discovery of this compound and its novel derivatives. The protocols outlined here, leveraging well-established Streptomyces hosts and molecular techniques, provide a reliable roadmap for researchers to access this valuable compound and expand the chemical diversity of benzoisochromanequinone antibiotics for therapeutic development.

References

A Strategic Framework for Anti-inflammatory Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

The following roadmap outlines a two-phase investigation, from initial screening to mechanistic validation.

G cluster_1 In Vitro Models cluster_2 Mechanistic Analysis Start Uncharacterized Compound (e.g., Medermycin) Phase1 Phase 1: Preliminary Screening In Vitro Anti-inflammatory Assays Start->Phase1 Phase2 Phase 2: Mechanistic Investigation Network Pharmacology & Validation Phase1->Phase2 InVitro1 RAW264.7 Macrophages (LPS-induced inflammation) Phase1->InVitro1 InVitro2 HUVECs or Other Relevant Cell Lines Phase1->InVitro2 NetworkPharma Target Prediction & Network Pharmacology Phase2->NetworkPharma ExpValidation Experimental Validation (Western Blot, PCR, etc.) Phase2->ExpValidation NO Key Readouts: NO, TNF-α, IL-6, IL-1β InVitro1->NO Pathways Validated Pathways: MAPK, JAK-STAT, NF-κB ExpValidation->Pathways

Phase 1: Preliminary In Vitro Screening

This phase uses cell-based assays to confirm and quantify the compound's anti-inflammatory activity.

Detailed Protocol: Anti-inflammatory Screening in RAW264.7 Macrophages

This protocol is adapted from established models for screening anti-inflammatory agents [1] [2].

1. Cell Culture and Treatment

  • Cell Line: RAW264.7 murine macrophages.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • Experimental Groups:
    • Control Group: Cells + culture medium.
    • Inflammation Model Group: Cells + LPS (e.g., 1 µg/mL from E. coli O111:B4) [1].
    • Treatment Groups: Cells + LPS + various concentrations of this compound (e.g., 1, 10, 100 µM). Include a positive control (e.g., Dexamethasone, 10 µM).

2. Key Assays and Readouts

  • Cell Viability (CCK-8 Assay): Seed cells in a 96-well plate. After treatments, add CCK-8 reagent and incubate for 1-4 hours. Measure absorbance at 450 nm to ensure anti-inflammatory effects are not due to cytotoxicity [1].
  • Nitric Oxide (NO) Production (Griess Assay): Collect cell culture supernatant 18-24 hours post-LPS stimulation. Mix with an equal volume of Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm. Compare to a nitrite standard curve [1].
  • Pro-inflammatory Cytokine Measurement (ELISA): Use specific ELISA kits to quantify levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant according to manufacturer instructions [3] [2].
Quantitative Data Summary Table

The table below summarizes the expected data structure and key inflammatory markers to measure.

Experimental Group Cell Viability (% of Control) NO Production (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control 100 ± 5 ≤ 5.0 ≤ 20 ≤ 25
LPS (1 µg/mL) 98 ± 4 ~40.0 ~1500 ~1200
LPS + this compound (1 µM) 97 ± 3 ~35.0 (↓12.5%) ~1200 (↓20%) ~900 (↓25%)
LPS + this compound (10 µM) 96 ± 5 ~20.0 (↓50%) ~600 (↓60%) ~500 (↓58%)
LPS + this compound (100 µM) 95 ± 4 ~10.0 (↓75%) ~300 (↓80%) ~250 (↓79%)
LPS + Dexamethasone (10 µM) 92 ± 3 ~8.0 (↓80%) ~250 (↓83%) ~200 (↓83%)

Note: The values for this compound are hypothetical and for illustrative purposes only. ↓ indicates percent reduction compared to the LPS model group.

Phase 2: Mechanistic Investigation via Network Pharmacology & Validation

Once activity is confirmed, this phase identifies and validates the underlying molecular mechanisms.

Workflow for Mechanism Prediction and Validation

G cluster_validation Experimental Validation Steps Step1 1. Target Prediction (TCMSP, SwissTargetPrediction, PharmMapper) Step2 2. Disease Target Collection (GeneCards, OMIM, DisGeNET) Step1->Step2 Step3 3. Network Construction & Hub Target Identification (Python, Cytoscape) Step2->Step3 Step4 4. Pathway Enrichment Analysis (GO & KEGG via DAVID) Step3->Step4 Step5 5. Experimental Validation (Western Blot, PCR, Immunofluorescence) Step4->Step5 WB Western Blot: Protein expression & phosphorylation PCR RT-qPCR: mRNA expression of key genes IF Immunofluorescence: Protein localization (e.g., p-STAT3)

Detailed Protocol: Network Pharmacology Analysis

1. Target Prediction

  • Input the SMILES or structure of this compound into online databases (e.g., SwissTargetPrediction, PharmMapper) to predict its protein targets [3] [2].

2. Disease Target Collection

  • Retrieve genes associated with inflammation or specific inflammatory diseases (e.g., rheumatoid arthritis, atopic dermatitis) from databases like GeneCards and OMIM using "inflammation" as a keyword [3].

3. Network and Pathway Analysis

  • Identify Common Targets: Use a Venn diagram to find the intersection between this compound-predicted targets and inflammation-related genes. These are potential key targets [2].
  • Construct PPI Network: Input the common targets into the STRING database to build a Protein-Protein Interaction (PPI) network. Analyze this network in Cytoscape with the CytoHubba plugin to identify hub targets (e.g., TNF, IL6, AKT1, STAT3, PTGS2) [3] [2].
  • Pathway Enrichment: Perform KEGG pathway enrichment analysis on the common targets using DAVID. Expect enrichment in pathways like IL-17, JAK-STAT, TNF, and MAPK signaling [3] [2].
Detailed Protocol: Experimental Validation of Key Targets

1. Western Blot Analysis [1] [3] [2]

  • Protein Extraction: Lyse treated cells (e.g., RAW264.7 or HUVECs) in RIPA buffer containing protease and phosphatase inhibitors.
  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation: Block membrane, then incubate with primary antibodies overnight at 4°C. Key targets to investigate based on network pharmacology results include:
    • Phospho-Proteins: p-STAT3, p-p38, p-JNK, p-ERK (to validate MAPK/JAK-STAT pathway involvement).
    • Inflammatory Enzymes: COX-2 (PTGS2), iNOS.
  • Detection: Incubate with HRP-conjugated secondary antibody and visualize using chemiluminescence. Use GAPDH or β-actin as a loading control.

2. Quantitative Real-Time PCR (RT-qPCR) [3]

  • Extract total RNA, reverse transcribe to cDNA, and perform RT-qPCR with primers for hub genes like TNF, IL6, PTGS2 (COX-2), and STAT3. Normalize data to GAPDH or β-actin.

3. Immunofluorescence (IF) for Protein Localization [1]

  • Culture cells on coverslips, apply treatments, then fix, permeabilize, and block. Incubate with primary antibody (e.g., against p-STAT3) overnight, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI and visualize under a confocal microscope to observe, for instance, the inhibition of STAT3 nuclear translocation.

Discussion and Future Directions

The proposed pipeline provides a powerful strategy for de-risking and accelerating the early-stage research of this compound. The integration of computational prediction with targeted experimental validation makes efficient use of resources. If the initial in vitro screening and mechanistic studies yield promising results, subsequent research should include:

  • Testing in more complex, physiologically relevant models, such as a DNCB-induced atopic dermatitis mouse model [1].
  • Investigating the gut-lung axis or other systemic inflammatory pathways if relevant [4].
  • Exploring formulation strategies, such as nanoparticle delivery, to enhance bioavailability and efficacy [5].

References

Application Notes: Investigating the NF-κB Inhibitory Activity of Indomethacin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Indomethacin is a well-established nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects through both cyclooxygenase (COX)-dependent and independent pathways [1] [2]. A key COX-independent mechanism is the inhibition of the Nuclear Factor-Kappa B (NF-κB) signaling pathway, which is a critical regulator of immune responses, inflammation, and cell survival [3] [4].

The activation of NF-κB involves the degradation of its inhibitory protein, IκB, which allows the NF-κB complex (typically a p50-p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes [3] [5]. Research indicates that indomethacin interferes with this process. In HeLa cells, indomethacin was shown to inhibit ionizing radiation-induced NF-κB activation through a mechanism involving p38 MAP kinase [4]. Furthermore, in models of Alzheimer's disease, chronic administration of indomethacin reduced amyloid pathology coincident with a significant reduction in NF-κB activity [6].

The following diagram outlines the NF-κB signaling pathway and the reported points of inhibition by indomethacin.

G ProInflammatoryStimuli Pro-inflammatory Stimuli (TNF-α, IL-1, IR) IKKComplex IKK Complex Activation ProInflammatoryStimuli->IKKComplex IkBPhosphorylation IκB Phosphorylation IKKComplex->IkBPhosphorylation IkBDegradation IκB Degradation (via Proteasome) IkBPhosphorylation->IkBDegradation NFkBTranslocation NF-κB Nuclear Translocation IkBDegradation->NFkBTranslocation GeneTranscription Gene Transcription (Cytokines, COX-2) NFkBTranslocation->GeneTranscription Indomethacin Indomethacin p38MAPK p38 MAPK Indomethacin->p38MAPK Activates NFkBTranslation NFkBTranslation Indomethacin->NFkBTranslation Directly Inhibits p38MAPK->IKKComplex Inhibits

Key Experimental Data and Findings

The inhibitory effect of indomethacin on NF-κB has been quantified in various experimental models. The table below summarizes key quantitative findings from the literature.

Table 1: Summary of Experimental Findings on Indomethacin's NF-κB Inhibition

Experimental Model Indomethacin Concentration/Dose Key Outcome Measures Observed Effect Citation
HeLa Cells (in vitro) Similar concentrations for radiosensitization & NF-κB inhibition IR-induced NF-κB activation; Cell cytotoxicity Inhibited NF-κB activation; Enhanced radiosensitization [4]
Tg2576 AD Mouse Model (in vivo) 10 mg/L in drinking water for 7 months Aβ1-40 and Aβ1-42 levels in cortex and hippocampus; Amyloid burden; NF-κB activity Significant reduction in Aβ peptides and amyloid burden; Coincidental reduction in NF-κB activity [6]
Pancreatic Cancer PSN-1 Cells (in vitro) 30 µM (for 24 hours) NF-κB p65 subunit binding to consensus site; p65 nuclear level; p65 mRNA expression ~60% diminished p65 mRNA expression; Reduced p65 nuclear protein and DNA binding [5]

Detailed Experimental Protocols

Protocol: Assessing NF-κB Activation Using an ELISA-Based Binding Assay

This protocol is adapted from studies investigating NF-κB inhibition in pancreatic cancer cells [5]. It measures the binding of the active NF-κB complex (p50-p65) to its consensus DNA sequence.

Workflow Overview

G CellCulture 1. Cell Culture & Treatment Plate PSN-1 or HeLa cells. Treat with Indomethacin (e.g., 30 µM) and stimulus. NuclearExtract 2. Nuclear Extraction Harvest cells and prepare nuclear fraction. CellCulture->NuclearExtract DNABindingAssay 3. DNA-Binding ELISA Incubate nuclear extracts in NF-κB consensus sequence- coated wells. NuclearExtract->DNABindingAssay AntibodyDetection 4. Antibody Detection Add primary Ab (anti-p65/p50), then HRP-conjugated secondary Ab. DNABindingAssay->AntibodyDetection Quantification 5. Signal Quantification Develop with substrate, measure absorbance. AntibodyDetection->Quantification

Materials and Reagents

  • Cell Line: Human pancreatic cancer PSN-1 cells or HeLa cells.
  • Test Compound: Indomethacin (prepare a stock solution in DMSO).
  • NF-κB Stimulus: e.g., Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Ionizing Radiation (IR, 5-10 Gy) [4].
  • Nuclear Extract Kit: Commercial kit for isolating nuclear fractions.
  • NF-κB ELISA Kit: Commercial kit such as TransAM NF-κB, which contains a 96-well plate with immobilized NF-κB consensus sequence.
  • Primary Antibodies: Rabbit anti-p65 and/or anti-p50 antibodies.
  • Secondary Antibody: HRP-conjugated anti-rabbit IgG antibody.
  • Microplate Reader: Capable of measuring absorbance at 450 nm.

Step-by-Step Procedure

  • Cell Seeding and Treatment: Seed PSN-1 cells in 6-well plates at an appropriate density (e.g., 5 x 10^5 cells/well) and allow to adhere overnight. Pre-treat cells with indomethacin (e.g., 30 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours). Subsequently, stimulate the cells with TNF-α (10 ng/mL) or expose to IR to activate the NF-κB pathway for 30-60 minutes [5] [4].
  • Nuclear Extraction: Harvest the cells by gentle scraping. Isolate the nuclear fraction from the cell pellets using a commercial nuclear extraction kit according to the manufacturer's instructions. Determine the protein concentration of the nuclear extracts.
  • NF-κB DNA-Binding Assay: Add 20 µg of nuclear extract to each well of the NF-κB ELISA plate, which contains the bound consensus sequence. Incubate for 1 hour at room temperature with mild agitation. This allows the active NF-κB from the extract to bind to the DNA.
  • Antibody Incubation: After washing, add 100 µL of the primary antibody (anti-p65 or anti-p50, diluted 1:1000) to each well and incubate for 1 hour. Wash the plate thoroughly. Then, add 100 µL of the HRP-conjugated secondary antibody (diluted 1:1000) and incubate for 1 hour.
  • Signal Development and Quantification: After a final wash, add 100 µL of the colorimetric substrate solution to each well. Incubate in the dark for 10-30 minutes until color develops. Stop the reaction with Stop Solution. Measure the absorbance immediately at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of NF-κB bound to the DNA.
Protocol: Evaluating Nuclear Translocation of IRF3

A 2024 study revealed that indomethacin blocks the nuclear translocation of IRF3, a key transcription factor in the nucleic acid-sensing pathway that parallels NF-κB in driving interferon production [7]. This protocol can be used to assess a broader anti-inflammatory mechanism.

Materials and Reagents

  • Immunofluorescence Staining:
    • Primary antibody: Anti-IRF3 antibody.
    • Secondary antibody: Fluorescently labeled (e.g., Alexa Fluor 488) antibody.
    • Nuclear stain: Hoechst 33342 or DAPI.
    • Cell culture plates with glass coverslips.
    • Confocal or fluorescence microscope.
  • Cellular Fractionation & Western Blot:
    • Cytoplasmic and Nuclear Protein Extraction Kit.
    • SDS-PAGE gel electrophoresis system.
    • Primary antibodies: Anti-IRF3, anti-Lamin B1 (nuclear marker), anti-β-Tubulin (cytoplasmic marker).
    • HRP-conjugated secondary antibodies.

Step-by-Step Procedure

  • Cell Stimulation: Seed L929 murine fibroblasts or similar cell line on coverslips in a 12-well plate. The next day, pre-treat cells with indomethacin (e.g., 25-50 µM) for 6 hours. Transfert the cells with herring testis DNA (HT-DNA) or poly(I:C) to mimic cytosolic nucleic acid exposure and stimulate the IRF3 pathway [7].
  • Immunofluorescence (IF):
    • Fix cells with 4% paraformaldehyde for 15 minutes.
    • Permeabilize with 0.1% Triton X-100 for 10 minutes.
    • Block with 5% BSA for 1 hour.
    • Incubate with anti-IRF3 primary antibody overnight at 4°C.
    • Incubate with fluorescent secondary antibody for 1 hour at room temperature in the dark.
    • Stain nuclei with Hoechst 33342 for 10 minutes.
    • Mount coverslips and image using a fluorescence microscope. Analyze the localization of IRF3 signal (cytoplasmic vs. nuclear).
  • Cellular Fractionation & Western Blot:
    • Harvest treated cells and fractionate into cytoplasmic and nuclear components using an extraction kit.
    • Quantify protein concentrations.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and probe with anti-IRF3 antibody overnight.
    • Incubate with HRP-conjugated secondary antibody and develop using an ECL reagent.
    • Re-probe the membrane for Lamin B1 and β-Tubulin to confirm the purity of fractions.

Research Applications and Implications

The experimental protocols for assessing NF-κB and IRF3 inhibition are applicable in several key research areas:

  • Cancer Research: Investigating chemosensitization and radiosensitization, as NF-κB activation is a known pro-survival factor in tumor cells [4].
  • Neurodegenerative Diseases: Evaluating therapeutic candidates for Alzheimer's disease and other conditions with neuroinflammatory components [6].
  • Autoimmune Diseases: Screening drugs for potential use in type I interferonopathies like Aicardi-Goutières syndrome (AGS), where aberrant nucleic acid sensing drives pathology [7].
  • Pancreatic Cancer: Studying the modulation of inflammatory pathways (NF-κB, Nrf2) as a therapeutic strategy [5].

Precautions and Technical Notes

  • Cytotoxicity Testing: Always perform a cytotoxicity assay (e.g., MTT) in parallel to ensure that the observed effects are not due to cell death. The IC50 for indomethacin in L929 cells was reported to be ~26 µM [7].
  • Solvent Control: When using DMSO to dissolve indomethacin, ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) and is matched in control treatments.
  • Specificity: NF-κB activation is stimulus- and cell type-specific. Confirm the appropriate positive control (e.g., TNF-α, IL-1, LPS) for your specific experimental system.
  • Multiple Assays: Corroborate findings using multiple methods (e.g., ELISA, Western blot, immunofluorescence) to provide a comprehensive view of NF-κB or IRF3 activity.

References

Proposed Framework for Application Notes: Investigating Medermycin-Induced TNFα Suppression

Author: Smolecule Technical Support Team. Date: February 2026

To guide your research on medermycin, here is a synthesis of common experimental models, readout systems, and key signaling pathways involved in TNFα suppression, compiled from recent studies on other compounds.

Experimental Models and Readout Systems for TNFα Suppression

The table below summarizes validated in vitro and in vivo models you can adapt to test this compound.

Experimental Model Key Readout Parameters Example Methodology Relevant Study Compound
In Vitro: Human Cell Lines
Immune/Stromal Cells (e.g., Macrophages) TNFα, IL-6, IL-1β secretion (ELISA); NF-κB pathway phosphorylation (Immunoblot) Pre-treatment with compound, stimulation with LPS or TNFα, cytokine measurement [1] [2] Isovitexin [3]
Cancer Cell Lines (e.g., U87 Glioblastoma) Pro-inflammatory gene expression (COX2, CCL, CXCL families); Extracellular Vesicle (EV) cargo analysis (RNA sequencing) TNFα-primed cells treated with compound; EV isolation and RNA profiling [1] VT107 [1]
In Vivo: Murine Disease Models
Colitis/IBD Model (DSS-induced) Disease Activity Index (weight loss, stool consistency, bleeding); colon length; histology; cytokine levels in tissue [3] Co-administration of compound with DSS in drinking water; clinical scoring [4] [3] Thlaspi arvense (TA) [3]
Colitis-Associated Cancer (CAC) Tumor number and size; immune cell infiltration (MDSCs, Tregs); tmTNF-α/sTNF-α ratio [4] AOM/DSS protocol; antibody-based blockade to shift TNFα form ratio [4] tmTNF-α antibody [4]
Melanoma Model (B16K1) Tumor growth kinetics; survival rate; TIL death and exhaustion markers (PD-1, TIM-3) [5] Tumor cell grafting; combination therapy with immune checkpoint blockers [5] anti-TNFα antibody [5]
Potential Signaling Pathways to Investigate

TNFα signaling is complex and can lead to diverse cellular outcomes. Your investigation of this compound should consider these key pathways:

  • NF-κB Pathway: This is a primary, pro-inflammatory pathway. Upon TNFα binding to TNFR1, a cascade leads to the activation of the NF-κB transcription factor, which promotes the expression of inflammatory genes like IL6, IL1B, and COX2 [6]. Inhibition of this pathway is a common mechanism for TNFα suppression [3].
  • Apoptosis Pathway: TNFα signaling can also induce cell death. Through the adapter proteins TRADD and FADD, it can initiate the caspase cascade (Caspase-8, -3), leading to apoptosis [6].
  • MAPK Pathway: TNFα activates MAPKs like JNK and p38, which regulate cell stress, differentiation, and inflammation [6] [2]. The JNK pathway has been implicated in TNFα-mediated suppression of specific targets like P4Hα1 [2].
  • Hippo Pathway: Recent research shows crosstalk between TNFα and the Hippo pathway. TNFα can influence the pathway's core components, affecting the activity of oncogenic co-activators like YAP/TAZ and subsequently modulating the pro-inflammatory cargo of extracellular vesicles [1].

The following diagram illustrates the core TNFα signaling network and potential points of inhibition for a compound like this compound.

TNFa_Signaling Core TNFα Signaling Pathways and Potential Inhibition Points TNFa TNFα (Ligand) TNFR1 TNFR1 (Receptor) TNFa->TNFR1 Complex1 Complex I (Plasma Membrane) TNFR1->Complex1 Complex2 Complex II (Cytosol) Complex1->Complex2 NFkB_Act NF-κB Activation (Inflammation, Cell Survival) Complex1->NFkB_Act MAPK_Act MAPK Activation (Stress Response, Differentiation) Complex1->MAPK_Act Apoptosis Apoptosis (Cell Death) Complex2->Apoptosis Inhibitor Potential Compound Inhibition Point Inhibitor->TNFa Inhibitor->Complex1 Inhibitor->NFkB_Act

Suggested Experimental Protocol for In Vitro Testing

Below is a detailed protocol to assess this compound's effect on TNFα suppression in a human macrophage model, adaptable for other cell types.

Title: Protocol for Evaluating the Anti-inflammatory Effects of this compound in LPS-Stimulated THP-1 Derived Macrophages.

1. Cell Culture and Differentiation

  • Cell Line: Human monocytic THP-1 cells.
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.
  • Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Allow a 24-hour rest period in fresh, PMA-free medium before treatments.

2. Compound Preparation and Treatment

  • This compound Stock: Prepare a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all culture wells does not exceed 0.1% (v/v).
  • Treatment Groups:
    • Group 1 (Control): Culture medium only.
    • Group 2 (LPS Stimulated): LPS (e.g., 100 ng/mL from E. coli).
    • Group 3 (LPS + this compound): Pre-treatment with this compound (e.g., 1, 5, 10 µM) for 2 hours, followed by co-treatment with LPS (100 ng/mL) for 24 hours.
    • Group 4 (Vehicle Control): 0.1% DMSO + LPS (100 ng/mL).

3. Sample Collection and Analysis

  • Cell Viability: Perform an MTT assay parallel to treatment groups to rule out cytotoxicity.
  • Protein Lysates: Collect cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors for immunoblotting.
  • Conditioned Media: Collect culture supernatants by centrifugation (500 × g, 5 min) to remove cell debris. Store at -80°C for ELISA.

4. Key Readouts

  • Cytokine Secretion (ELISA): Quantify secreted TNFα, IL-6, and IL-1β in the supernatant using commercial ELISA kits according to manufacturer instructions.
  • Pathway Analysis (Immunoblotting):
    • Separate 20-30 µg of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Probe with primary antibodies against phospho-IκBα, total IκBα, phospho-NF-κB p65, total NF-κB p65, and GAPDH (loading control).
    • Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection.

How to Proceed with this compound-Specific Research

To advance your work, I suggest the following steps:

  • Consult Specialized Databases: Search for "this compound" in dedicated natural product and pharmacological databases such as PubMed, CAS SciFinder, or specialized marine or microbial compound libraries.
  • Review Structural Analogues: If direct data on this compound is scarce, investigate the biological activities of its structural analogues, as they often share mechanisms of action. This can provide strong clues for your experimental design.

References

Application Notes and Protocols: Topical Diclofenac Formulations for Osteoarthritis Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Osteoarthritis (OA) is a chronic degenerative joint disease characterized by progressive joint damage, pain, and functional impairment, affecting hundreds of millions globally and posing a significant healthcare burden [1] [2]. Inflammation plays a key role in OA pathology, driven by pro-inflammatory mediators such as prostaglandins, cytokines, and chemokines [2]. Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis [3] [4].

Diclofenac demonstrates a balanced inhibition of both COX-1 and COX-2 isoforms, with some studies indicating a slightly greater selectivity for COX-2 [4]. This inhibition reduces the production of prostaglandin E2 (PGE2) and other prostanoids at the site of inflammation, leading to decreased pain and inflammation [2]. Beyond COX inhibition, diclofenac also affects other molecular pathways, including the inhibition of the lipoxygenase pathway and modulation of the L-arginine-nitric oxide-cGMP pathway, which contributes to its peripheral analgesic effects [3] [4]. Topical formulations are designed to deliver the drug directly to the affected joint, maximizing local concentration while minimizing systemic exposure and associated adverse effects [2].

The following diagram illustrates the primary anti-inflammatory mechanism of action of diclofenac:

G InflammatoryStimulus Inflammatory Stimulus Phospholipids Membrane Phospholipids InflammatoryStimulus->Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid COX1 COX-1 Enzyme ArachidonicAcid->COX1 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins COX2->Prostaglandins PainInflammation Pain & Inflammation Prostaglandins->PainInflammation Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits

Efficacy and Safety Profile of Topical Formulations

Comparative Efficacy of Formulations

A 2025 meta-analysis of 12 randomized controlled trials (RCTs) provides high-quality evidence for the efficacy of various topical diclofenac formulations in knee osteoarthritis [1] [5]. The analysis evaluated pain relief and functional improvement across different time frames, revealing distinct performance profiles for gels, solutions, and patches.

Table 1: Short-, Mid-, and Long-Term Efficacy of Topical Diclofenac Formulations in Knee OA (vs. Placebo) [1] [5]

Formulation Short-Term Efficacy (1-2 weeks) Mid-Term Efficacy (3-6 weeks) Long-Term Efficacy (8-12 weeks)
Gel Moderate pain relief Sustained efficacy Sustained efficacy
Solution Moderate pain relief Sustained efficacy Sustained efficacy

| Patch | Most pronounced pain relief (SMD: -0.64; 95% CI: -0.90 to -0.39) | Effective | Effective |

SMD: Standardized Mean Difference; CI: Confidence Interval

All formulations demonstrated significant improvement in functional outcomes, as measured by scales like the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) function subscale [1] [5]. The efficacy of topical diclofenac is attributed to its ability to penetrate the skin and accumulate in underlying synovial tissue, where it reduces local concentrations of inflammatory biomarkers such as PGE2, TNFα, IL-6, and IL-8 [2].

Safety and Tolerability

Topical diclofenac formulations exhibit a favorable safety profile. Systemic side effects (gastrointestinal, cardiovascular, renal) and withdrawal rates due to adverse events remain low across all formulations, making them suitable for patients with comorbidities or those at risk for complications from oral NSAIDs [1] [2]. The most common adverse events are local skin reactions at the application site, such as dryness, redness, pruritus, and contact dermatitis, which are typically mild and manageable [2]. This enhanced safety profile is a direct result of minimized systemic absorption, which reduces drug exposure in plasma and non-target tissues [2].

Advanced Formulation Development and Challenges

Novel Delivery Systems

Conventional topical formulations face challenges related to skin barrier function and inefficient drug delivery, which can limit their therapeutic potential. Recent research focuses on advanced delivery systems to overcome these hurdles.

Liposomal Gels: A randomized, double-blind, controlled trial demonstrated the superiority of a novel diclofenac liposomal gel over both a placebo and a marketed conventional gel [6]. The liposomal system showed statistically significant improvements in WOMAC index scores over a 6-week treatment period in patients with knee OA. The liposome encapsulation enhances drug penetration and retention in the target tissue, leading to higher local bioavailability and efficacy. This formulation was well-tolerated with no reported adverse events, highlighting its potential as a safe and effective option, particularly for geriatric patients requiring chronic therapy [6].

Key Development Challenges

Despite the advantages of topical delivery, several challenges persist in the development of diclofenac-based therapies:

  • Poor Aqueous Solubility: Diclofenac has limited solubility in both aqueous and hydrophobic media, complicating formulation design [3].
  • Metabolism and Toxicity: Diclofenac undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (e.g., CYP2C8) and UGT2B7-mediated glucuronidation. The resulting reactive metabolites, such as acyl glucuronide and benzoquinone imine, have been implicated in rare cases of hepatotoxicity and intestinal damage [3].
  • Off-Target Effects: While topical application minimizes systemic exposure, understanding off-target interactions (e.g., with potassium channels, NMDA receptors, and PPAR gamma) remains crucial for comprehensive safety profiling, especially considering potential drug repurposing efforts [3].

Experimental Protocols

Protocol for Meta-Analysis of Clinical Trial Data

This protocol outlines the methodology for evaluating the efficacy and safety of different topical diclofenac formulations, as used in recent high-quality meta-analyses [1] [5].

1. Literature Search and Study Selection:

  • Databases: Search electronic databases (PubMed, Embase, Cochrane Library, Web of Science) using MeSH terms and keywords: "diclofenac," "topical formulations," "osteoarthritis," "knee," "gel," "solution," "patch," "randomized controlled trial."
  • Inclusion Criteria:
    • Population: Patients with knee osteoarthritis.
    • Intervention: Topical diclofenac (gel, solution, patch).
    • Comparison: Placebo.
    • Outcomes: Pain scores, functional outcomes, adverse events.
    • Study Design: RCTs.
  • Exclusion Criteria: Non-placebo controls, use of adjuvant analgesics, duplicate publications, insufficient data.

2. Data Extraction:

  • Extract details on study design, patient demographics, intervention type, and treatment duration.
  • Extract continuous outcomes (pain, function scores) and dichotomous outcomes (incidence of adverse events, withdrawal rates).
  • Prioritize specific assessment tools: WOMAC Pain and Function subscales, Lequesne Index.

3. Quality Assessment:

  • Use the Cochrane RoB 2.0 tool to assess the risk of bias in individual studies.
  • Evaluate the overall quality of evidence for each outcome using the GRADE approach.

4. Statistical Analysis:

  • For continuous outcomes, calculate the Standardized Mean Difference (SMD) and 95% Confidence Interval (CI).
  • For dichotomous outcomes, calculate the Odds Ratio (OR) and 95% CI.
  • Employ a random-effects model for all meta-analyses to account for heterogeneity.
  • Assess statistical heterogeneity using the I² statistic.

The workflow for this meta-analysis is summarized below:

G Search 1. Systematic Literature Search Screening 2. Title/Abstract Screening Search->Screening FullText 3. Full-Text Review Screening->FullText DataExtract 4. Data Extraction FullText->DataExtract QualityAssess 5. Quality Assessment (RoB 2.0, GRADE) DataExtract->QualityAssess Stats 6. Statistical Analysis (Random-Effects Model, SMD/OR) QualityAssess->Stats Results 7. Synthesis & Interpretation Stats->Results

Protocol for Preclinical Assessment of Novel Formulations

This protocol is adapted from a clinical study on a liposomal diclofenac gel [6] and can be adapted for preclinical development of new topical formulations.

1. Formulation Preparation:

  • Test Formulation: Prepare the novel diclofenac formulation (e.g., liposomal gel). Characterize it for parameters like particle size, zeta potential, encapsulation efficiency, and in vitro release profile.
  • Control Groups: Include a placebo (gel base without drug) and a marketed conventional diclofenac gel as a reference.

2. Study Design:

  • Design: Randomized, double-blind, controlled trial.
  • Participants: Patients diagnosed with knee osteoarthritis (e.g., based on ACR criteria).
  • Intervention: Patients are randomized to apply the test formulation, reference product, or placebo to the affected knee(s) for a set duration (e.g., 6 weeks).

3. Efficacy Assessment:

  • Primary Endpoint: Change from baseline in the WOMAC Index total score and its subscales (Pain, Stiffness, Physical Function). The WOMAC is a validated, disease-specific questionnaire.
  • Frequency: Assess at baseline, week 3, and week 6 (or other predetermined intervals).
  • Statistical Analysis: Analyze results using non-parametric tests (e.g., Kruskal-Wallis test), followed by post-hoc comparisons. A p-value of ≤ 0.05 is considered statistically significant.

4. Safety Assessment:

  • Monitoring: Closely monitor and record all adverse events (AEs) throughout the study period.
  • Categorization: Classify AEs by severity, relationship to the study product, and seriousness.
  • Skin Tolerance: Perform regular dermal assessments at the application site.

Conclusion and Future Perspectives

Topical diclofenac formulations represent a safe, effective, and guideline-recommended first-line therapy for managing osteoarthritis pain, with distinct formulations offering specific advantages in terms of onset and duration of action [1] [2]. Future development should focus on innovative delivery systems, like liposomes, which have shown promise in enhancing therapeutic efficacy without compromising safety [6].

Further research is needed to define the minimum effective concentration of diclofenac in synovial tissue and to correlate tissue levels with clinical outcomes. Exploring the drug's impact on a broader range of inflammatory biomarkers could also provide deeper insights into its mechanism and optimize treatment strategies for this complex and prevalent disease.

References

Application Notes: A Framework for Evaluating Medermycin in Synovial Inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale Synovial inflammation is a key pathological feature in joint diseases like osteoarthritis (OA) and rheumatoid arthritis (RA), driven by the interaction of immune cells and local joint cells [1] [2] [3]. Macrophages and fibroblast-like synoviocytes (FLS) play central roles, secreting pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs) that perpetuate inflammation and cause tissue damage [2] [4] [5]. While the antibiotic streptomycin has been shown to inadvertently promote low-level intestinal inflammation, the effect of other microbial-derived compounds like medermycin on joint-specific inflammation remains unexplored [6]. This document outlines a proposed experimental framework to investigate the anti-inflammatory potential of this compound on synovial inflammation.

Proposed Mechanism of Action Based on known pathways in synovitis, this compound could potentially modulate inflammation through several mechanisms. The diagram below illustrates these proposed pathways and their interactions in the synovial environment.

G cluster_0 Synovial Cells This compound This compound Macrophage Macrophage This compound->Macrophage Modulates FLS FLS This compound->FLS Modulates Macrophage->FLS Activates Cytokines Cytokines Macrophage->Cytokines Releases MMPs MMPs FLS->MMPs Releases NFkB NFkB Cytokines->NFkB Activates CartilageDamage CartilageDamage MMPs->CartilageDamage Causes Inflammation Inflammation NFkB->Inflammation Promotes cGAS_STING cGAS_STING cGAS_STING->Inflammation Promotes mtDNA mtDNA mtDNA->cGAS_STING Activates Inflammation->CartilageDamage Exacerbates

Key Proposed Signaling Pathways

  • NF-κB Pathway: This is a master regulator of inflammation. This compound might inhibit the activation of the IκB/NF-κB signaling pathway in macrophages, leading to reduced production of cytokines like IL-1β, IL-6, and TNF-α [4].
  • cGAS/STING Pathway: Cytosolic mitochondrial DNA (mtDNA) can activate the cGAS/STING pathway, driving inflammation in FLS [5]. This compound could potentially modulate this pathway by influencing mtDNA release or downstream signaling.
  • Macrophage-FLS Crosstalk: A critical inflammatory loop exists where M1 macrophages activate FLS, which in turn release more cytokines and MMPs [2]. This compound may disrupt this pathogenic communication.

Proposed Experimental Protocols

The following protocols are adapted from recent studies on synovial inflammation and can be used to test the efficacy of this compound [1] [2] [4].

Protocol 1: In Vitro Macrophage and FLS Culture and Treatment

1.1. Cell Culture

  • Macrophages: Differentiate human THP-1 monocytic cells into M0 macrophages using 100 nM PMA for 24 hours. Polarize towards an M1 phenotype using 100 ng/mL LPS for 48 hours [2].
  • Fibroblast-Like Synoviocytes (FLS): Culture human RA-FLS or the SW982 cell line in DMEM supplemented with 10% FBS and antibiotics [5]. Use cells between passages 4-8.

1.2. Compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Ensure the final DMSO concentration is ≤0.1%.
  • Direct Treatment: Pre-treat macrophages or FLS with this compound (e.g., 1-50 µM) for 2 hours before stimulating with LPS (100 ng/mL) or IL-1β/TNF-α (20 ng/mL each) [1] [4].
  • Conditioned Media (CM) Experiment: Treat M1 macrophages with this compound, then collect the conditioned media after 24 hours. Apply this CM to FLS cultures to assess para-crine effects [2].

Protocol 2: Assessing Inflammatory Markers

2.1. Gene Expression Analysis (qRT-PCR)

  • Extract total RNA using Trizol.
  • Synthesize cDNA and perform quantitative PCR using SYBR Green master mix.
  • Key Target Genes: IL6, IL1B, TNF, IL8, MMP1, MMP3, MMP13, MMP9 [2] [5].
  • Calculate relative gene expression using the 2^(-ΔΔCt) method with GAPDH as a housekeeping gene.

2.2. Protein Secretion Analysis (ELISA/Multiplex Immunoassay)

  • Collect cell culture supernatants after treatment.
  • Quantify secreted cytokine levels (e.g., IL-6, IL-1β, TNF-α, IL-8) using commercial ELISA or multiplex assay kits according to manufacturer instructions [1].

Protocol 3: In Vivo Assessment in a Murine Model of Synovitis

3.1. Destabilization of the Medial Meniscus (DMM) Model

  • Use 10-12 week old male C57BL/6 mice.
  • Perform DMM surgery on the right knee joint to induce OA and synovial inflammation [3] [4].
  • Randomly assign mice to groups: Sham, DMM + Vehicle, DMM + this compound.

3.2. Compound Administration

  • Administer this compound (e.g., 1-5 mg/kg) or vehicle via intra-articular injection twice weekly, starting immediately after surgery [3].
  • Monitor pain behaviors (e.g., von Frey test, weight-bearing) and knee joint diameter weekly.

3.3. Tissue Collection and Analysis

  • At endpoint (e.g., 8-12 weeks post-surgery), harvest knee joints.
  • For histology: fix, decalcify, paraffin-embed, and section joints. Perform H&E and Safranin-O staining to evaluate synovitis and cartilage damage [3].
  • For molecular analysis: microdissect synovial membranes for RNA/protein extraction to analyze inflammatory markers.

Expected Data Outcomes and Analysis

The tables below summarize the key data points to collect and how to analyze them.

Table 1: Key In Vitro Readouts for this compound Efficacy

Assay Target Cells Key Metrics Potential Interpretation
qRT-PCR Macrophages, FLS Fold-change in IL6, IL1B, TNF mRNA This compound reduces pro-inflammatory gene expression.
ELISA Cell Supernatant Concentration of IL-6, IL-1β, TNF-α (pg/mL) This compound inhibits cytokine secretion.
Flow Cytometry Macrophages % of CD86+ (M1) vs. CD206+ (M2) cells This compound modulates macrophage polarization.
Invasion Assay FLS Number of cells invading through Matrigel This compound suppresses FLS invasiveness.

Table 2: Key In Vivo Readouts for this compound Efficacy

Assessment Method Key Metrics Potential Interpretation
Pain Behavior Von Frey test Paw withdrawal threshold (g) This compound alleviates pain related to synovitis.
Joint Morphology Histology Synovitis score, Cartilage degradation (OARSI score) This compound reduces structural damage.
Molecular Analysis IHC / qPCR Cytokine & MMP levels in synovium This compound downregulates inflammatory pathways in situ.

How to Proceed Without Specific Data

Given the absence of direct data on this compound, I suggest you:

  • Verify the compound name and source: "this compound" is a known antibiotic produced by Streptomyces species. You may find foundational chemical and antimicrobial data in older literature.
  • Explore related compounds: Research on other natural products, such as oligomeric proanthocyanidins from sea buckthorn, shows they can reduce IL-6 and IL-8 secretion from immune cells, providing a model for natural anti-inflammatories [7].
  • Conduct preliminary screens: The protocols above provide a starting point for your own experimental work to generate the necessary data on this compound.

References

Application Notes and Protocols: Targeting IL-6 and IL-8 Signaling Pathways in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

IL-6 and IL-8 as Key Mediators in cancer pathogenesis and therapy resistance have emerged as promising therapeutic targets in oncology. These pleiotropic cytokines function as critical regulators of tumor microenvironment communication, influencing processes including cancer stem cell expansion, epithelial-mesenchymal transition (EMT), and immunosuppression. Research has demonstrated that chemotherapy resistance can activate IL-6 and IL-8 signaling pathways, creating positive feedback loops that further enhance treatment resistance. For instance, in colon cancer models, doxorubicin resistance led to activation of IL-6 signaling which was further enhanced by PTEN knockdown, simultaneously increasing populations of cancer stem cells and promoting EMT [1]. Similarly, in triple-negative breast cancer (TNBC), an IL-8/NF-κB feedback loop has been identified as a critical determinant of paclitaxel-sensitive/doxorubicin-resistant phenotypes [2] [3].

The clinical relevance of these pathways is substantial, with cytokine levels potentially serving as predictive biomarkers for treatment response. In TNBC, elevated IL-8 expression predicts favorable response to taxane treatment but poor sensitivity to anthracycline-based therapy [2]. The therapeutic implications of these findings are significant, as they suggest that targeted inhibition of these pathways may overcome resistance to conventional chemotherapeutic agents. This application note provides detailed methodologies for investigating IL-6 and IL-8 signaling in cancer models, with the goal of facilitating research into novel therapeutic combinations that disrupt these resistance mechanisms.

Experimental Models and Methodologies

In Vitro Models for Studying Cytokine Signaling in Cancer
A. Cell Culture and Resistance Modeling

Drug-resistant cell lines can be established through prolonged exposure to sublethal concentrations of chemotherapeutic agents. For LS180 colon cancer cells, treatment with 1 μM doxorubicin for approximately nine months generates stably resistant populations [1]. These resistant cells should be maintained in drug-free media for 48 hours prior to experimentation to eliminate acute stress responses. For cytokine stimulation studies, LS180 cells are typically grown in RPMI-1640 supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic at 37°C in a humidified 5% CO₂ atmosphere [1].

Gene knockdown techniques are essential for investigating the functional roles of specific signaling components in cytokine pathways. For PTEN knockdown studies in LS180 cells, shRNA PTEN lentiviral particles at 1 μg/ml concentration can be transfected using Lipofectamine 2000 with polybrene (5 μg/ml) for 24 hours. Following transduction, cells undergo selection with puromycin (4 μg/ml) with typically three selection rounds of 48 hours each [1]. Successful knockdown should be verified by Western blotting using anti-PTEN antibodies.

B. Cytokine Inhibition and Neutralization Protocols

IL-6 receptor blockade can be achieved using tocilizumab, a clinically approved monoclonal antibody. For in vitro studies, tocilizumab effectively decreases IL-6 signaling and reduces cancer stem cell populations and mammosphere formation [1]. Treatment concentrations typically range from 10-100 μg/ml, depending on the specific experimental system and duration of exposure. For IL-8 inhibition, neutralization antibodies can be applied at similar concentrations, with efficacy confirmed through subsequent signaling pathway analysis.

Table 1: Established Cell Models for IL-6/IL-8 Research

Cell Line Cancer Type Resistance Model Key Applications
LS180 Colon Cancer Doxorubicin-resistant (1μM, 9 months) IL-6 signaling, CSC enrichment, EMT [1]
Hs578t TNBC Native PTX-sensitive/DOX-resistant IL-8/NF-κB feedback loop [2]
HCC1937 TNBC Native PTX-resistant/DOX-sensitive IL-8 transfection studies [2]
AC16 Cardiomyocyte Doxorubicin-induced toxicity Cytokine release in cardiotoxicity [4]
In Vivo Models for Therapeutic Assessment

Syngeneic mouse models provide valuable platforms for evaluating the therapeutic potential of cytokine pathway inhibition. For B-cell acute lymphoblastic leukemia (B-ALL), transplantable models recapitulate relevant tissue microenvironments including bone marrow, blood, and spleen [5]. In these models, IL-6 knock-out mice exhibit significantly enhanced responses to doxorubicin treatment, with many achieving complete clearance of leukemic cells through T-cell-dependent anti-leukemia immune responses [5]. These findings highlight the critical role of microenvironment-derived IL-6 in suppressing chemotherapy-induced anti-cancer immunity.

Therapeutic dosing protocols for doxorubicin in mouse models typically involve intraperitoneal injections of 2-5 mg/kg, administered weekly for 3-4 weeks. When combining chemotherapy with cytokine pathway inhibitors, tocilizumab can be administered at 4-8 mg/kg via intraperitoneal injection [5]. For assessment of immune-mediated effects, CD8+ T-cell depletion protocols using antibodies such as anti-CD8β (clone 53-5.7) can be implemented with 200μg administered intraperitoneally twice weekly [5].

Analytical Methods for Signaling Pathway Investigation
A. Protein Analysis Techniques

Western blotting is essential for evaluating signaling pathway activation in cytokine studies. Protein extraction from cell lines (e.g., LS180, LS180 shPTEN, doxorubicin-resistant variants) should be performed using RIPA buffer with protease and phosphatase inhibitors. For analysis of IL-6 signaling components, 70μg of protein extracts can be separated on 10% SDS-PAGE gels and transferred to nitrocellulose membranes [1]. Key antibodies for detecting IL-6 pathway activation include:

  • p-STAT3 (Tyr705) and total STAT3
  • p-AKT (Ser473) and total AKT
  • NF-κB p65
  • EMT markers: E-cadherin, vimentin, TWIST
  • Loading control: β-actin

Primary antibodies are typically incubated overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies and detection using enhanced chemiluminescence [1].

B. Cancer Stem Cell and Functional Assays

Mammosphere formation assays are critical for evaluating cancer stem cell populations. Cells are seeded in ultra-low attachment plates at densities of 1,000-10,000 cells/ml in serum-free DMEM/F12 medium supplemented with B27, 20ng/ml EGF, and 20ng/ml bFGF. After 5-7 days, mammospheres >50μm are counted, with results typically showing significant increases in doxorubicin-resistant cells [1].

Flow cytometry for cancer stem cell markers can be performed using anti-CD44-PE and anti-CD24-FITC antibodies. Cells are stained according to manufacturer protocols and analyzed using flow cytometry, with the CD44+/CD24- population representing the cancer stem cell-enriched fraction [1]. This population typically expands in doxorubicin-resistant cells and can be reduced by IL-6 pathway inhibition.

Signaling Pathways and Therapeutic Targeting

IL-6 and IL-8 Signaling Mechanisms in Cancer

The IL-6 signaling cascade operates through two primary pathways: classic signaling and trans-signaling. In classic signaling, IL-6 binds to membrane-bound IL-6 receptor (mIL-6R), followed by association with glycoprotein 130 (gp130), initiating intracellular signaling. In trans-signaling, IL-6 binds to soluble IL-6 receptor (sIL-6R), and this complex then activates gp130 on cells that don't express mIL-6R [6]. Both pathways activate JAK/STAT3 signaling, along with MAPK and PI3K/AKT pathways, influencing processes including cell survival, proliferation, and differentiation. Importantly, while classic signaling is primarily responsible for anti-inflammatory actions, trans-signaling contributes to pathogenic activities in cancer and inflammation [6].

The IL-8/NF-κB feedback loop represents another critical signaling axis in cancer therapy resistance. IL-8 upregulation activates NF-κB signaling, which in turn enhances IL-8 production, creating a self-sustaining signaling loop. In TNBC, this feedback loop maintains a paclitaxel-sensitive/doxorubicin-resistant phenotype, with IL-8 upregulation associated with E2F-regulated cell cycle progression and activation of NF-κB and MTOC1 pathways [2]. IL-8 supplementation promotes while IL-8 knockdown suppresses the activity of these pathways, indicating a central regulatory role.

G IL6 IL6 mIL6R mIL-6R IL6->mIL6R Classical Signaling sIL6R sIL-6R (soluble) IL6->sIL6R Trans-Signaling IL8 IL8 CXCR1 CXCR1/2 IL8->CXCR1 GP130 gp130 mIL6R->GP130 sIL6R->GP130 JAK JAK GP130->JAK NFkB NF-κB NFkB->IL8 Enhanced Production TargetGenes Target Genes (BCL2, Cyclin D1, MMP9) NFkB->TargetGenes STAT3 STAT3 STAT3->TargetGenes JAK->STAT3 AKT AKT JAK->AKT MAPK MAPK JAK->MAPK CXCR1->NFkB Activation

Diagram 1: IL-6 and IL-8 signaling pathways in cancer cells. IL-6 signals through both classical (membrane-bound IL-6R) and trans-signaling (soluble IL-6R) pathways, activating JAK/STAT3, PI3K/AKT, and MAPK signaling cascades. IL-8 signals through CXCR1/2 receptors and activates a positive feedback loop with NF-κB that enhances IL-8 production and promotes therapy resistance.

Therapeutic Inhibition Strategies

Monoclonal antibodies targeting IL-6 and IL-8 pathways represent a promising approach for overcoming therapy resistance. Tocilizumab, an IL-6 receptor antibody, has demonstrated efficacy in reducing cancer stem cell populations and mammosphere formation in colon cancer models [1]. Similarly, direct IL-6 inhibitors including olokizumab, clazakizumab, and sirukumab are under investigation for various inflammatory conditions and may have applications in cancer therapy [7]. For IL-8 pathway inhibition, targeted antibodies disrupting the IL-8/NF-κB feedback loop can reverse doxorubicin resistance in TNBC models [2].

Small molecule inhibitors targeting downstream signaling components provide an alternative therapeutic strategy. JAK/STAT pathway inhibitors such as ruxolitinib can effectively block IL-6 signaling downstream of receptor activation. Similarly, NF-κB inhibitors including BAY-11-7082 can disrupt the IL-8/NF-κB feedback loop, potentially restoring sensitivity to chemotherapeutic agents [2] [8].

Table 2: Therapeutic Agents Targeting IL-6/IL-8 Signaling

Therapeutic Agent Target Mechanism Experimental Evidence
Tocilizumab IL-6 Receptor mIL-6R and sIL-6R blockade Reduces CSCs and mammosphere formation in colon cancer [1]
Sarilumab IL-6 Receptor Human anti-IL-6R mAb Reduces vitreous haze in inflammatory models [7]
IL-8 Neutralizing Antibody IL-8 Cytokine neutralization Reverses DOX-resistance in TNBC [2]
JAK Inhibitors JAK/STAT Kinase inhibition Blocks downstream IL-6 signaling
NF-κB Inhibitors NF-κB Pathway disruption Disrupts IL-8/NF-κB feedback loop [2]

Data Analysis and Interpretation

Quantitative Assessment of Cytokine Inhibition

Viability and proliferation assays are essential for evaluating the functional impact of cytokine pathway inhibition. MTT assays can be performed by seeding cells in 96-well plates at 1.5×10⁴ cells/well and treating with doxorubicin (0.1-20μM) or other chemotherapeutic agents for 48 hours. MTT solution (2.5mg/ml) is added for 4 hours, followed by dissolution in DMSO and measurement at 570nm [1]. For more sensitive viability assessment, ATP-based assays such as ViaLight plus can be employed, with luminescence converted to cell proliferation indices [9].

Cytokine quantification is crucial for monitoring pathway activity. ELISA assays can measure IL-6 and IL-8 levels in cell culture supernatants or patient samples. In bone marrow samples from B-ALL models, ELISA analysis revealed that leukemic cells themselves may not produce IL-6, but stimulate its production by the tumor microenvironment [5]. This highlights the importance of considering cellular sources when interpreting cytokine data.

Assessment of Therapy-Induced Immune Responses

Immunogenic cell death markers can be evaluated to understand immune responses following chemotherapy combined with cytokine inhibition. Analysis of calreticulin surface exposure, ATP release, and HMGB1 release can distinguish immunogenic from non-immunogenic cell death [5]. In B-ALL models, doxorubicin induces calreticulin exposure but may not trigger other classic hallmarks of immunogenic cell death, suggesting model-specific differences [5].

Immune cell profiling using flow cytometry is essential for understanding the mechanistic basis of combination therapies. In IL-6 knock-out mice treated with doxorubicin, complete clearance of leukemic cells depends on CD8+ T-cell-mediated anti-cancer responses [5]. Comprehensive immunophenotyping should include assessment of CD8+ and CD4+ T cells, T-regulatory cells, myeloid-derived suppressor cells, and dendritic cell populations to fully characterize the immune microenvironment.

Table 3: Key Experimental Readouts for IL-6/IL-8 Inhibition Studies

Parameter Assay Method Expected Outcome with Inhibition
Pathway Activation Western Blot (p-STAT3, p-AKT) Reduced phosphorylation
Cancer Stem Cells Flow Cytometry (CD44+/CD24-) Decreased population
Stemness Function Mammosphere Assay Reduced number and size
Invasive Potential Invasion/Migration Assay Reduced capacity
Therapy Response Viability Assays (MTT, ATP) Increased chemosensitivity
Immune Activation T-cell Cytotoxicity Assay Enhanced anti-tumor immunity

Troubleshooting and Technical Considerations

Common Experimental Challenges

Cytokine compensation presents a significant challenge in inhibition studies, as targeting individual cytokines may be insufficient due to redundant signaling pathways. For example, doxorubicin resistance in colon cancer models involves coordinated upregulation of IL-6, IL-8, and IL-2 [1]. Researchers should consider parallel assessment of multiple cytokine pathways and potential combination approaches targeting several cytokines simultaneously or targeting shared downstream signaling nodes such as NF-κB.

Microenvironmental complexity must be considered when interpreting results, as cytokine signaling operates within a complex network of cellular interactions. Studies in B-ALL models demonstrated that leukemia cells themselves may not express IL-6 receptors, but remain responsive to IL-6 signaling through microenvironmental mechanisms involving soluble IL-6R [5]. Experimental designs should incorporate appropriate co-culture systems or in vivo models to fully capture these microenvironmental interactions.

Protocol Optimization Recommendations

Dosing and scheduling of combination therapies require careful optimization to maximize efficacy while minimizing toxicity. For tocilizumab and doxorubicin combinations, sequential administration may be preferable to concurrent treatment, allowing initial cytokine pathway disruption followed by chemotherapy. In vivo studies suggest that IL-6 inhibition prior to doxorubicin administration enhances anti-cancer immune responses [5].

Validation of pathway inhibition should include multiple complementary approaches to ensure comprehensive target engagement assessment. Beyond Western blotting for phosphorylated signaling components, functional readouts including cancer stem cell assays and immune activation markers provide critical validation of biological effects. Researchers should implement a tiered assessment strategy progressing from target engagement to functional consequences and ultimately therapeutic outcomes.

Conclusion and Future Perspectives

Targeting IL-6 and IL-8 signaling pathways represents a promising strategy for overcoming therapy resistance in multiple cancer types. The experimental approaches outlined in this application note provide a framework for investigating these pathways and developing novel therapeutic combinations. As research in this area advances, several key directions emerge including the development of tissue-specific delivery systems for cytokine inhibitors, identification of predictive biomarkers for patient stratification, and rational design of multi-target approaches that simultaneously address complementary resistance mechanisms. The integration of cytokine pathway inhibition with conventional chemotherapy and other targeted agents holds significant potential for improving outcomes in difficult-to-treat malignancies.

References

Application Note: Doxorubicin-Induced Apoptosis via SIRT2 and NF-kB p65 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Doxorubicin (DOXO) is a first-generation anthracycline family chemotherapeutic agent widely utilized in treating various cancers, including breast carcinoma, ovarian carcinoma, and sarcomas [1]. Its antineoplastic activity has historically been attributed to the ability to intercalate DNA, inhibit topoisomerase II, and induce oxidative stress, leading to apoptosis [1]. However, the complete mechanistic picture, particularly concerning specific signaling pathways, remains an active research area. This application note summarizes novel findings on doxorubicin's ability to induce tumor cell death by inhibiting SIRT2 and NF-kB p65 (RelA) phosphorylation, based on recent experimental and in silico studies in EMT6 mouse breast carcinoma cell lines [1] [2] [3]. The SIRT2-NF-kB axis represents a promising new target for cancer therapy, and the protocols herein detail the methods for investigating this pathway.

Key Findings and Quantitative Data

Recent investigations reveal that doxorubicin exerts concentration-dependent effects on EMT6 cells. The table below summarizes the core quantitative findings:

Table 1: Summary of Key Experimental Findings on Doxorubicin in EMT6 Cells

Parameter Investigated Finding Experimental Method Used
Cytotoxicity (IC50) 8.32 μM XTT Cell Viability Assay [1]
Effect at Low Concentrations Enhances oxidative balance and promotes cell viability XTT Assay, Oxidative Stress Marker Analysis [1]
SIRT2 Protein Inhibition at high concentrations SIRT2 ELISA, Molecular Docking [1]
NF-kB p65 (RelA) Phosphorylation Inhibition at high concentrations NF-kB p65 (Total/Phospho) InstantOne ELISA [1]
Gene Expression Modulation 19 genes and several transcription factors pathways were modulated Bioinformatics Analysis [2]

The study concluded that the inhibition of both SIRT2 and RelA phosphorylation is a significant mechanism through which doxorubicin triggers apoptosis in breast cancer cells [1] [2].

Detailed Experimental Protocols

Cell Culture and Viability Assay (XTT)

This protocol is used to determine the cytotoxic effect of a compound and calculate its half-maximal inhibitory concentration (IC50).

  • Cell Line: EMT6 (Experimental Mammary Tumour-6) mouse breast carcinoma cells.
  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂ [1].
  • Treatment: Seed cells in 96-well plates. After cell attachment, treat with a range of concentrations of doxorubicin (e.g., 0-100 μM) for a specified period (e.g., 24 hours).
  • Viability Measurement:
    • Add the XTT reagent (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate) to each well according to the manufacturer's instructions.
    • Incubate the plate for 2-4 hours in the incubator (37°C, 5% CO₂).
    • Measure the absorbency of the formazan product at a wavelength of 450 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate statistical software [1].
Analysis of SIRT2 and NF-kB p65 Phosphorylation

This protocol outlines the method for quantifying SIRT2 protein levels and the phosphorylation status of NF-kB p65.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify specific proteins or their post-translational modifications in cell lysates.
  • Kit Requirements:
    • Sirtuin 2 (SIRT2) ELISA Kit.
    • NF-kB p65 (Total/Phospho) InstantOne ELISA Kit.
  • Procedure:
    • Cell Lysis: Harvest doxorubicin-treated and control EMT6 cells. Prepare cytoplasmic and nuclear extracts using a commercial kit (e.g., Nuclear Extract Kit from Active Motif) [4].
    • Protein Quantification: Determine the protein concentration of the cell lysates using a calorimetric assay method (e.g., Bradford assay).
    • ELISA: Follow the manufacturer's instructions for the respective ELISA kits. Generally, this involves:
      • Adding samples and standards to the pre-coated wells.
      • Incubating with specific detection antibodies.
      • Adding a substrate solution that produces a colorimetric signal proportional to the amount of target protein bound.
      • Stopping the reaction and measuring the absorbance [1].
  • Data Analysis: Calculate the concentrations of SIRT2 and phosphorylated/total p65 from the standard curves. Normalize phospho-p65 levels to total p65 to assess specific inhibition of phosphorylation.
Molecular Docking for SIRT2-Doxorubicin Interaction

This in silico protocol characterizes the molecular interactions between doxorubicin and the SIRT2 protein.

  • Protein Preparation:
    • Obtain the 3D crystal structure of human SIRT2 (e.g., from the Protein Data Bank, PDB). The structure is characterized by a catalytic site flanked by a Zn²⁺-binding domain and a Rossman domain for NAD⁺ cofactor binding [1].
    • Remove water molecules and add hydrogen atoms. Assign partial charges and protonation states.
  • Ligand Preparation:
    • Obtain the 2D or 3D structure of doxorubicin from a chemical database (e.g., PubChem).
    • Convert it to a 3D structure and minimize its energy using molecular mechanics.
  • Docking Simulation:
    • Define the docking grid around the catalytic site of SIRT2.
    • Perform molecular docking using software like AutoDock Vina or similar to predict the binding pose and affinity (binding energy) of doxorubicin within the SIRT2 active site [1] [2].
    • Analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and steric clashes, that contribute to the inhibitory binding.

Signaling Pathway Visualization

The following diagram, generated using Graphviz's DOT language, illustrates the proposed signaling pathway through which doxorubicin induces apoptosis in breast cancer cells by inhibiting SIRT2 and NF-κB p65.

G DOXO Doxorubicin (DOXO) SIRT2 SIRT2 Inhibition DOXO->SIRT2  Inhibits RelA NF-κB p65 (RelA) Phosphorylation Inhibition DOXO->RelA  Inhibits Survival Cell Survival Signals SIRT2->Survival  Reduces Genes Modulation of Gene Expression SIRT2->Genes  Alters RelA->Survival  Reduces RelA->Genes  Alters Apoptosis Apoptosis Induction Survival->Apoptosis  Promotes

Figure 1: Doxorubicin triggers apoptosis by concurrently inhibiting the SIRT2 and NF-κB p65 pathways, which disrupts pro-survival signals and modulates gene expression.

Discussion and Conclusion

The experimental data confirms that doxorubicin induces apoptosis in EMT6 breast cancer cells through a novel dual-inhibition mechanism targeting SIRT2 and NF-κB p65 phosphorylation [1] [2]. This SIRT2-RelA axis is presented as a promising biological target for breast carcinoma therapy. The concentration-dependent effect is critical; low doses may promote a protective oxidative balance, while high, therapeutic doses drive cell death through this pathway [1].

The provided protocols for XTT viability assays, ELISA-based protein analysis, and molecular docking offer a robust framework for researchers to validate these findings and explore similar mechanisms in other compound-cell line models. The integration of in vitro experiments with in silico studies provides a comprehensive approach to understanding drug action at a molecular level.

It is important to note that while doxorubicin is a highly effective chemotherapeutic, its use is limited by significant toxicity, such as oxidative stress-induced damage in cardiomyocytes [1] [5]. Understanding these novel pathways not only clarifies its antitumor action but may also inform strategies to mitigate side effects or develop new targeted therapies that exploit the SIRT2-NF-κB axis.

References

Experimental Framework for Glycopeptide Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines a generalized protocol for evaluating the antibacterial activity of a glycopeptide antibiotic like medermycin against MRSA, based on common approaches used in vancomycin research [1]. You can adapt this framework specifically for this compound.

G cluster_1 Key Experimental Stages Compound Preparation Compound Preparation In Vitro Susceptibility Testing (AST) In Vitro Susceptibility Testing (AST) Compound Preparation->In Vitro Susceptibility Testing (AST) Compound Preparation->In Vitro Susceptibility Testing (AST) Mechanism of Action Studies Mechanism of Action Studies In Vitro Susceptibility Testing (AST)->Mechanism of Action Studies In Vitro Susceptibility Testing (AST)->Mechanism of Action Studies Biofilm Assays Biofilm Assays In Vitro Susceptibility Testing (AST)->Biofilm Assays Mechanism of Action Studies->Biofilm Assays Resistance Induction Studies Resistance Induction Studies Mechanism of Action Studies->Resistance Induction Studies Biofilm Assays->Resistance Induction Studies Advanced Formulation Testing Advanced Formulation Testing Biofilm Assays->Advanced Formulation Testing Resistance Induction Studies->Advanced Formulation Testing Resistance Induction Studies->Advanced Formulation Testing

Detailed Methodologies

Here are detailed protocols for the key experiments shown in the workflow:

1. Compound Preparation

  • Source: Pure this compound standard from a certified chemical supplier or purified from a Streptomyces culture.
  • Stock Solution: Dissolve in an appropriate solvent (e.g., dimethyl sulfoxide (DMSO) or sterile water), filter-sterilize (0.22 µm pore size), and store at -20°C [1].
  • Working Solutions: Prepare fresh by serial two-fold dilution in cation-adjusted Mueller-Hinton broth (CAMHB) for testing [1].

2. In Vitro Susceptibility Testing

  • Bacterial Strains: Use quality-controlled MRSA strains (e.g., ATCC 43300) and a panel of clinical MRSA isolates [1].
  • Broth Microdilution (MIC/MBC):
    • Prepare this compound in CAMHB across a concentration range (e.g., 0.125 to 128 µg/mL) in a 96-well microtiter plate [1].
    • Inoculate each well with ~5 × 10⁵ CFU/mL of bacterial suspension.
    • Incubate at 35°C for 16-20 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth.
    • Subculture wells showing no growth onto antibiotic-free agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills ≥99.9% of the initial inoculum.
  • Time-Kill Kinetics:
    • Expose MRSA to this compound at 0.5x, 1x, 2x, and 4x MIC in tubes.
    • Enumerate viable bacteria (CFU/mL) at 0, 2, 4, 6, 8, 12, and 24 hours by plating serial dilutions.
    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.

3. Biofilm Assays [1]

  • Biofilm Formation Assay:
    • Grow MRSA in a high-protein medium (e.g., Tryptic Soy Broth with 1% glucose) in a 96-well plate for 24-48 hours.
    • Remove planktonic cells, wash, and stain adherent biofilms with crystal violet (0.1%).
    • Quantify by measuring absorbance after destaining with acetic acid or ethanol.
  • Biofilm Eradication Assay:
    • Pre-form mature biofilms for 24 hours, then treat with this compound for another 24 hours.
    • Viable bacteria within the biofilm are quantified by disrupting the biofilm (sonication/vortexing) and plating for CFU counts.

Key Mechanisms and Metrics from Vancomycin Research

While data for this compound is unavailable, the tables below summarize critical mechanisms and performance metrics from vancomycin studies that you can use as a benchmark for your research on this compound.

Table 1: Bacterial Resistance Mechanisms to Glycopeptide Antibiotics [2] [3]

Mechanism Genetic Basis Key Enzymes/Proteins Resulting Change in Bacterial Cell
Target Alteration Acquisition of vanA gene cluster (often plasmid-borne) VanH (dehydrogenase), VanA (ligase) Replaces peptidoglycan precursor terminal D-Ala-D-Ala with D-Ala-D-Lac, reducing drug binding affinity by 1000-fold [3].
Cell Wall Thickening Mutations in regulatory genes (e.g., vraSR, graSR, walKR) [2] VraSR, GraSR, WalKR (two-component systems) Results in a thickened, poorly cross-linked cell wall that traps vancomycin, preventing it from reaching its target [2].
Reduced Autolysis Mutations associated with the VISA phenotype [2] Autolysins Decreases the activity of self-degrading enzymes, potentially contributing to tolerance and persistent infections [2].

Table 2: Performance Metrics of Advanced Vancomycin Formulations Against MRSA [1]

Formulation Type Key Characteristics Antibacterial Outcomes Against MRSA
Niosomal Vancomycin Spherical nanoparticles (~200 nm), sustained drug release profile, high encapsulation efficiency (~62%) [1]. Lower MIC/MBC values compared to free vancomycin; significant reduction in biofilm formation and down-regulation of biofilm-associated genes (e.g., icaR) [1].
Lipoglycopeptides (e.g., Telavancin, Dalbavancin) Semi-synthetic derivatives with lipid tails; longer half-life [3]. Enhanced potency; dual mechanism of action (cell wall inhibition and membrane disruption).

Research Directions for this compound

Based on the identified gaps and the vancomycin research template, here are promising directions for your investigation into this compound:

  • Comparative Efficacy: Directly compare the MIC/MBC values and time-kill kinetics of this compound against MRSA with vancomycin as a reference standard.
  • Mechanism of Action Studies: Investigate if this compound binds to the D-Ala-D-Ala moiety of Lipid II, similar to vancomycin, using methods like surface plasmon resonance.
  • Resistance Profiling: Explore this compound's potential to induce resistance by performing serial passage experiments and checking for cross-resistance with vancomycin.
  • Synergy Testing: Evaluate this compound in combination with other antibiotics (e.g., beta-lactams, aminoglycosides) against MRSA to identify potential synergistic partnerships.
  • Formulation Development: Given the success of niosomal vancomycin [1], developing a nanoparticle-based formulation for this compound could enhance its stability, bioavailability, and efficacy.

References

Medermycin Application Notes: A Dual-Function Agent Against MRSA and Inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a critical global health threat, characterized by resistance to all β-lactam antibiotics due to the expression of an alternative penicillin-binding protein, PBP2a, encoded by the mecA gene [1] [2]. The exploration of novel therapeutic options is urgent, as MRSA infections are linked to higher mortality, longer hospital stays, and increased treatment costs [1].

Medermycin is a member of the benzoisochromanequinone family of polyketide antibiotics, produced by Streptomyces species [3] [4]. It has known activity against Gram-positive bacteria, including S. aureus [3] [5]. Recent research has illuminated its dual functionality, demonstrating not only direct antibacterial effects but also potent anti-inflammatory properties, positioning it as a promising multifaceted candidate for therapeutic development [3] [5].

Key Research Findings and Quantitative Data

Anti-MRSA and Anti-Biofilm Activity

This compound and its semisynthetic derivatives have shown potent activity against MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) in recent studies.

Table 1: Anti-MRSA Activity of this compound and Selected Derivatives

Compound Name Target Pathogen Reported Activity Source/Context
This compound S. aureus, MRSA Potent antibacterial activity [3] Library screening from mangrove-derived Streptomyces sp. OUCMDZ-4982 [3].
Chithis compound L (23) MRSA Potent antibacterial activity [3] Semisynthetic derivative of this compound [3].
Chithis compound M (24) MRSA Potent antibacterial activity [3] Semisynthetic derivative of this compound [3].
Sekgranaticin B (27) MRSA Potent antibacterial activity [3] Semisynthetic derivative of this compound [3].
Anti-Inflammatory Activity in Human Synovial Cells

A 2023 study revealed that this compound significantly suppresses the TNFα-promoted inflammatory response in human synovial fibroblasts, a key cell type involved in inflammatory joint diseases like osteoarthritis [5].

Table 2: Inhibitory Effects of this compound on TNFα-Induced Inflammation in SW-982 Synovial Cells

Parameter Measured Effect of TNFα Stimulation Effect of MED (250 ng/mL) Significance
Upregulated Genes 1478 genes significantly upregulated 1167 genes reduced RNA-seq data [5]
IL6 mRNA Expression Significantly increased (p < 0.001) Inhibited (p < 0.001) rtRT-PCR data [5]
IL6 Protein Secretion Significantly increased (p = 0.030) Inhibited (p < 0.001) ELISA data [5]
IL8 mRNA Expression Significantly increased (p = 0.002) Inhibited (p = 0.013) rtRT-PCR data [5]
IL8 Protein Secretion Significantly increased (p = 0.013) Inhibited (p < 0.001) ELISA data [5]
p65 Phosphorylation Significantly induced (p < 0.001) Suppressed (p = 0.040) Western blotting [5]

The study concluded that this compound exerts its anti-inflammatory effect primarily by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression [5].

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Anti-MRSA Activity

This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against MRSA isolates.

Materials:

  • Test Compound: this compound (e.g., sourced from Streptomyces sp. strains).
  • Bacterial Strains: MRSA reference strains (e.g., USA300) and clinical isolates.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in CAMHB across the wells of the microtiter plate to achieve a final volume of 100 µL per well and a desired concentration range (e.g., 64 to 0.125 µg/mL). Include a growth control (CAMHB + bacteria) and a sterility control (CAMHB only).
  • Inoculum Preparation: Adjust the turbidity of a log-phase MRSA culture to a 0.5 McFarland standard, then dilute in CAMHB to achieve a final inoculum of approximately 5 × 10^5 CFU/mL.
  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the diluted compound, resulting in a final volume of 200 µL per well.
  • Incubation: Incubate the plate at 37°C for 18-24 hours.
  • Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely prevents visible growth. Confirmatory sub-culturing from clear wells onto agar plates can determine the Minimum Bactericidal Concentration (MBC).
Protocol 2: Assessing Anti-Inflammatory Activity in Synovial Fibroblasts

This cell-based protocol evaluates the inhibition of cytokine production in human synovial fibroblasts.

Materials:

  • Cell Line: Human synovial sarcoma cell line SW-982 or primary Human Synovial Fibroblasts (HSF).
  • Stimulant: Recombinant human TNFα.
  • Test Compound: this compound.
  • Key Reagents: Cell culture media, RT-PCR kits, ELISA kits for IL-6 and IL-8, antibodies for p65 and phospho-p65.

Procedure:

  • Cell Seeding and Pre-treatment: Seed SW-982 or HSF cells in appropriate plates and culture until ~80% confluent. Pre-treat cells with varying concentrations of this compound (e.g., 62.5, 125, 250 ng/mL) or vehicle control for a predetermined time (e.g., 1-2 hours).
  • Stimulation: Stimulate the inflammatory response by adding 10 ng/mL of human recombinant TNFα to the media. Incubate for a further 6-24 hours.
  • Sample Collection:
    • mRNA Analysis: Harvest cells for total RNA extraction. Perform rtRT-PCR to quantify the mRNA expression levels of IL6 and IL8.
    • Protein Analysis: Collect cell culture supernatant. Use ELISA to measure the secreted levels of IL-6 and IL-8 proteins.
  • Pathway Analysis (Western Blot): To investigate the mechanism, lyse cells after treatment and stimulation. Perform Western blotting to analyze the protein levels and phosphorylation status of key signaling molecules, such as p65 (a subunit of NF-κB) and Akt.

Pathway and Workflow Visualizations

G TNFα TNFα NFκB_Active NF-κB Complex (Active) TNFα->NFκB_Active Stimulates This compound This compound p65_Phospho p65 Phosphorylation This compound->p65_Phospho Inhibits NFκB_Inactive NF-κB Complex (Inactive) NFκB_Inactive->NFκB_Active NFκB_Active->p65_Phospho Cytokine_mRNA IL6/IL8 mRNA Expression p65_Phospho->Cytokine_mRNA Cytokine_Secretion IL-6/IL-8 Secretion Cytokine_mRNA->Cytokine_Secretion

Diagram 1: this compound's proposed mechanism for inhibiting TNFα-induced inflammatory signaling in synovial cells. This compound suppresses the phosphorylation of p65, a key step in NF-κB pathway activation, thereby reducing the production of pro-inflammatory cytokines IL-6 and IL-8 [5].

G Start Start BrothDilution Prepare this compound serial dilutions Start->BrothDilution InoculumPrep Prepare MRSA inoculum (5e5 CFU/mL) BrothDilution->InoculumPrep Incubation Incubate plate 37°C, 18-24h InoculumPrep->Incubation MIC_Readout Determine MIC (No visible growth) Incubation->MIC_Readout MBC_Assay Sub-culture clear wells for MBC determination MIC_Readout->MBC_Assay

Diagram 2: Core workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against MRSA using the broth microdilution method.

Conclusion and Future Perspectives

This compound represents a promising chemical scaffold with a dual mechanism of action: direct antibacterial activity against MRSA and targeted anti-inflammatory effects. Future work should focus on:

  • Mechanism Elucidation: Precisely defining its molecular target against MRSA and its full impact on the NF-κB and other signaling pathways.
  • Medicinal Chemistry: Leveraging the this compound structure for synthetic modification to improve potency, reduce potential toxicity, and optimize pharmacokinetic properties [3].
  • In Vivo Validation: Conducting animal model studies to confirm efficacy and safety for both infectious and inflammatory conditions.

The continued investigation of this compound and its derivatives, guided by these application notes and protocols, offers a compelling pathway toward addressing the significant challenge of MRSA and related inflammatory pathologies.

References

Comprehensive Application Notes and Protocols for Med-ORF10 Protein Crystallization in Medermycin Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Med-ORF10 and Its Role in Medermycin Biosynthesis

This compound is a prominent member of the benzoisochromanequinones (BIQ) family that exhibits potent antitumor activity against various cancer cell lines. This antibiotic is biosynthesized through a complex pathway controlled by a 29-ORF-containing gene cluster in Streptomyces strains [1] [2]. Among these open reading frames, med-ORF10 encodes a small protein that is proposed to play a regulatory role in the biosynthetic pathway, though its precise mechanism of action remains uncharacterized [1]. Understanding the structural basis of Med-ORF10's function through crystallographic approaches could provide valuable insights for optimizing this compound production and enhancing its therapeutic potential.

The successful structural determination of Med-ORF10 represents a critical step toward elucidating the complete this compound biosynthetic pathway. Previous studies have indicated that most ORFs in the this compound gene cluster remain functionally uncharacterized, creating significant knowledge gaps in our understanding of this important antibiotic's biosynthesis [2]. The application notes and protocols detailed herein provide researchers with a comprehensive methodological framework for expressing, purifying, crystallizing, and structurally characterizing Med-ORF10, thereby facilitating investigations into its biological function.

Protein Expression and Purification Protocols

Gene Cloning and Expression
  • Gene Source: The med-ORF10 gene was obtained from the wild-type Streptomyces strain AM-7161 [1] [2]
  • Expression System: Heterologous expression in Escherichia coli provides sufficient protein yields for structural studies [1]
  • Cloning Considerations: The gene was successfully cloned into an appropriate expression vector, though the specific vector and tags used were not detailed in the original publication
  • Expression Optimization: Small-scale trial expressions are recommended to determine optimal induction conditions, including inducer concentration, temperature, and induction time
Protein Purification and Quality Control

The purification protocol for Med-ORF10 achieved exceptional purity (98%) with a yield of approximately 3 mg per liter of culture [1] [2]. For reproducible results, the following standardized protocol is recommended:

  • Purification Sequence: Employ affinity chromatography followed by size-exclusion chromatography (SEC) to obtain highly pure, monodisperse protein
  • Buffer Considerations: Use buffers with concentrations below 25 mM and salt components (e.g., sodium chloride) below 200 mM concentration to avoid interference with crystallization [3]
  • Quality Assessment: Evaluate protein homogeneity using dynamic light scattering (DLS) and size-exclusion chromatography multi-angle light scattering (SEC-MALS) to ensure the sample is monodisperse and not prone to aggregation [3]

Table 1: Key Purification Parameters for Med-ORF10

Parameter Specification Purpose
Final Purity 98% Minimize crystallization interference from impurities
Final Yield 3 mg/L Ensure sufficient material for crystallization trials
Sample Concentration 20 mg/mL Optimal for crystallization screens
Buffer Composition Not specified in source Should maintain stability without high salts/phosphates

Protein Crystallization Strategies

Initial Crystallization Conditions

For Med-ORF10, successful crystallization was achieved using the following specific condition [1]:

  • Protein Concentration: 20 mg/mL
  • Precipitant: 22% PEG 3350
  • Salt: 0.2 M magnesium formate
  • Diffraction Quality: Crystals diffracted to 1.78 Å resolution, indicating high quality [1]

This condition falls under the polyethylene glycol (PEG)-based crystallization approach, which promotes macromolecular crowding and reduces protein solubility [3]. The magnesium formate provides divalent cations that may facilitate specific electrostatic interactions important for crystal lattice formation.

Crystallization Optimization Strategies

When initial crystallization conditions do not yield satisfactory results, consider these optimization strategies:

  • Additive Screening: Incorporate additives to promote crystal formation, with 2-methyl-2,4-pentanediol (MPD) being particularly effective as it binds to hydrophobic protein regions and affects the overall hydration shell [3]
  • pH Optimization: Screen within 1-2 pH units of the protein's isoelectric point (pI), as biomolecules frequently prefer to crystallize in this range [3]
  • Temperature Variation: Conduct parallel trials at both 4°C and 20°C, as temperature affects nucleation kinetics and crystal quality
  • Reducing Agents: For proteins with cysteine residues, include fresh TCEP (tris(2-carboxyethyl)phosphine hydrochloride) in crystallization screens due to its extended solution half-life across a broad pH range [3]

Table 2: Crystallization Condition Optimization Parameters

Parameter Recommended Range Considerations
Protein Purity >95% Essential for lattice formation
Sample Solubility Monodisperse, non-aggregated Assess via DLS, SEC-MALS
Precipitant Types PEGs, salts, MPD PEG 3350 successful for Med-ORF10
pH Range pI ± 1-2 units Impacts surface charge and packing
Additives MPD, ligands, metals Promote specific interactions
Temperature 4°C, 20°C Affects nucleation and growth kinetics

Data Collection and Validation

X-ray Diffraction Data Collection

For Med-ORF10 crystals, X-ray diffraction data were collected to 1.78 Å resolution [1] [2], providing sufficient detail for structural analysis. The following parameters should be considered during data collection:

  • Radiation Source: Utilize synchrotron sources (e.g., Advanced Photon Source) for high-intensity X-rays that enable high-resolution data collection
  • Crystal Handling: Cryocool crystals in liquid nitrogen prior to data collection to reduce radiation damage
  • Data Completeness: Collect a minimum of 180° of data with 1° oscillations, though finer oscillations may be beneficial for well-diffracting crystals
Validation of Biological Relevance
  • Western Blot Analysis: Confirm that the recombinant protein expressed in E. coli corresponds to the native Med-ORF10 expressed in Streptomyces AM-7161 [1] [2]
  • Functional Assays: When possible, develop functional assays to verify that the crystallized protein maintains biological activity, though specific assays for Med-ORF10 were not detailed in the source literature

Technical Considerations for Successful Crystallization

Biochemical Factors Influencing Crystallization Success
  • Sample Purity and Homogeneity: Impurities and heterogeneity represent significant barriers to crystallization success. Key sources of heterogeneity include oligomerization, isoforms, flexible regions, disordered regions, misfolded populations, partial proteolysis, cysteine oxidation, and deamidation of asparagine and glutamine residues [3]
  • Surface Entropy Reduction: Statistical analyses of crystallization databases have revealed that proteins with low levels of side chain entropy and specific electrostatic interactions crystallize more readily [4]. Consider surface entropy reduction (SER) mutagenesis—replacing large surface residues like lysines and glutamic acids with alanines—for recalcitrant proteins [4]
  • Construct Design: Utilize structure prediction tools like AlphaFold3 to guide construct design and eliminate floppy regions that may interfere with crystallization [3]
Physical Principles of Crystallization
  • Phase Diagram Navigation: Successful crystallization requires the sample to traverse the phase diagram from the undersaturated phase into the nucleation and metastable phases [3]
  • Salting-Out Phenomenon: At high concentrations, salts compete with biomolecules for access to water molecules, forcing biomolecules to favor the weaker intermolecular interactions that lead to lattice formation [3]. Ammonium sulfate is particularly effective for this purpose
  • Macromolecular Crowding: Polymers like high-molecular-weight polyethylene glycols (PEGs) induce macromolecular crowding, increasing the likelihood of biomolecules encountering one another in solution in a manner befitting an ordered lattice [3]

Visual Representation of Experimental Workflow

The following diagram illustrates the complete experimental workflow for Med-ORF10 crystallization and structure determination, providing researchers with a visual reference for the key stages in the process:

Med-ORF10 Crystallization Workflow cluster_tech Technical Considerations Start Start Gene Identification Clone Gene Cloning Start->Clone Express Protein Expression in E. coli Clone->Express Purify Protein Purification 98% Purity, 3 mg/L Yield Express->Purify QC Quality Control DLS, SEC-MALS Purify->QC Concentrate Sample Concentration 20 mg/mL QC->Concentrate Purity High Purity (>95%) QC->Purity Stability Sample Stability Buffers <25 mM, Salt <200 mM QC->Stability Reductant Reducing Agents TCEP for Cysteine Protection QC->Reductant Homogeneity Sample Homogeneity Monodisperse, No Aggregation QC->Homogeneity Crystallize Crystallization 22% PEG 3350, 0.2 M Mg Formate Concentrate->Crystallize Diffract X-ray Diffraction 1.78 Å Resolution Crystallize->Diffract Solve Structure Solution Diffract->Solve Validate Structure Validation Solve->Validate

This compound Biosynthetic Pathway Context

Understanding Med-ORF10's role within the broader this compound biosynthetic pathway provides important context for structural studies. The following diagram represents the proposed biosynthetic cluster and highlights the position of ORF10:

This compound Biosynthetic Gene Cluster cluster_biosynthetic 29-ORF this compound Biosynthetic Gene Cluster PKS Polyketide Synthase Genes Tailoring Tailoring Enzymes Post-PKS Modifications PKS->Tailoring Regulation Regulatory Genes Tailoring->Regulation ORF10 med-ORF10 Proposed Regulatory Role Regulation->ORF10 Transport Transport Genes ORF10->Transport Unknown Unknown Mechanism Structural Studies Needed ORF10->Unknown Resistance Resistance Genes Transport->Resistance This compound This compound Antitumor Antibiotic Resistance->this compound Precursors Biosynthetic Precursors Precursors->PKS

Conclusion

The crystallization of Med-ORF10 represents a significant step toward understanding the complete biosynthetic pathway of the antitumor antibiotic this compound. The protocols outlined herein provide researchers with a systematic approach to overcome the challenges associated with obtaining high-quality crystals of biosynthetic proteins. The successful crystallization condition of 22% PEG 3350 and 0.2 M magnesium formate, yielding crystals diffracting to 1.78 Å resolution, offers a starting point for structural investigations of similar proteins [1].

Future work should focus on determining the complete three-dimensional structure of Med-ORF10 to elucidate its molecular function. Additionally, the strategies presented—including rigorous quality control, biochemical optimization, and attention to both sample and crystallization parameters—can be adapted to other challenging proteins in natural product biosynthesis pathways. Through continued structural characterization of biosynthetic pathway components, researchers can facilitate engineering approaches to enhance this compound production and generate novel analogs with improved therapeutic properties.

References

Comprehensive Application Notes and Protocols: Investigating Medermycin's Impact on Inflammatory Responses Using RNA Sequencing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Medermycin, a member of the pyrrolomycin antibiotic family, exhibits potent antibacterial activity against various Gram-positive bacteria through mechanisms potentially involving RNA polymerase inhibition. While structurally distinct from rifampicin-class antibiotics, shared biological pathways may underlie their immunomodulatory effects. The integration of RNA sequencing technologies provides powerful insights into transcriptional regulation of inflammatory processes, enabling comprehensive characterization of compound mechanisms at molecular resolution. These application notes present standardized methodologies for employing RNA sequencing to investigate this compound's effects on inflammatory pathways in immune cell models, with particular emphasis on experimental design, bioinformatic analysis, and functional validation.

The inflammatory response represents a complex biological process involving coordinated expression of cytokines, chemokines, and signaling mediators. Transcriptomic approaches enable system-level understanding of how antibiotic compounds modulate these processes, potentially revealing therapeutic applications beyond antimicrobial activity. Previous studies on related compounds have demonstrated dual functionality—direct antimicrobial action coupled with immunomodulatory properties. For instance, rifampicin has been shown to suppress lipopolysaccharide-induced TLR2 expression and NF-κB DNA-binding activity in macrophage cell lines [1]. Similarly, transcriptomic analyses of other compounds like acacetin in cerebral ischemia-reperfusion models have revealed significant modulation of inflammation-related genes including Isg15, Fcgr1, and Il1b [2].

Experimental Design Considerations

Cell Model Selection
  • Primary Human Hepatocytes: Consider using primary human hepatocytes from multiple donors (recommended: n=7) as they provide physiologically relevant models for studying drug metabolism and inflammatory responses. These cells maintain native expression of drug-metabolizing enzymes and transporters, allowing for investigation of this compound's effects on nuclear receptor pathways including pregnane X receptor (PXR) signaling [3].

  • Murine Macrophage Cell Lines: The RAW 264.7 murine macrophage cell line is ideal for focused inflammation studies. These cells respond robustly to inflammatory stimuli like lipopolysaccharide (LPS) and allow investigation of key inflammatory pathways including NF-κB and cytokine/chemokine signaling [1].

  • Human Hepatic Epithelial Cells: HepG2 cells provide a stable model system for studying human epithelial liver responses. These cells are suitable for investigating hepatotoxicity mechanisms and have been successfully used to examine inflammatory mediator production in response to pharmaceutical compounds [4].

Treatment Conditions and Replication

Proper experimental replication is crucial for generating statistically significant RNA-seq data. For primary human hepatocytes, include biological replicates from multiple donors (minimum n=5-7) to account for human variability [3]. For cell lines, include at least three independent biological replicates per condition with consistent passage numbers.

RNA Sequencing Workflow and Methodology

Library Preparation and Sequencing

Table 1: Key Steps in RNA Library Preparation and Sequencing

Step Description Critical Parameters
RNA Extraction Use High Pure RNA isolation kit or equivalent RNA Integrity Number (RIN) >8.0, A260/A280 ratio 1.8-2.0
DNA Removal Treat with RQ1 DNase (Promega) 1μg total RNA, incubation 15-30min at 37°C
Library Prep VAHTS Universal V8 RNA-seq Library Prep Kit Directional RNA-seq with strand marking using dUTP
rRNA Depletion Ribo-off rRNA depletion kit Maintain RNA integrity during depletion
Sequencing Illumina NovaSeq 6000 150bp paired-end, minimum 30 million reads/sample

For RNA sequencing, extract total RNA using a High Pure RNA isolation kit, treating samples with RQ1 DNase to remove genomic DNA contamination [2]. Assess RNA quality and quantity by measuring A260/A280 ratios (target: 1.8-2.0) and confirming integrity through agarose gel electrophoresis. For library preparation, use the VAHTS Universal V8 RNA-seq Library Prep Kit for Illumina, which provides directional sequencing information by incorporating dUTP into the second cDNA strand [2]. Either capture mRNA using VAHTS mRNA capture Beads or deplete ribosomal RNA using the Ribo-off rRNA depletion kit. After fragmentation, convert mRNAs to double-strand cDNA, perform end repair and A-tailing, then ligate to multiplexing oligos for Illumina sequencing. Amplify the ligated products, purify, quantify, and store at -80°C before sequencing. Sequence the libraries on an Illumina NovaSeq 6000 system for 150nt paired-end sequencing [2].

Data Processing and Quality Control

Process raw sequencing data by first discarding reads containing more than 2-N bases, then trim adaptors and low-quality bases using FASTX-Toolkit (Version 0.0.13) [2]. Discard short reads less than 16nt after trimming. Align clean reads to the appropriate reference genome (GRCm39 for mouse, GRCh38 for human) using HISAT2, allowing 4 mismatches [2]. Use uniquely mapped reads for gene read counting and FPKM (fragments per kilobase of transcript per million fragments mapped) calculation. Comprehensive quality control should include assessment of sequencing depth, mapping statistics, and sample clustering to identify potential outliers.

Functional Analysis of Sequencing Data

Differential Expression and Pathway Analysis

Table 2: Key Bioinformatic Tools for RNA-seq Analysis

Analysis Type Recommended Tools Primary Output
Differential Expression DESeq2, EdgeR Significant DEGs (FDR <0.05)
Functional Enrichment DAVID, clusterProfiler Enriched GO terms and KEGG pathways
Protein Interaction Networks Cytoscape with BioNet, jActiveModules Functional modules in PIN
miRNA-mRNA Integration RmiR.Hs.miRNA, BiomaRt miRNA-target networks

Identify differentially expressed genes (DEGs) using appropriate statistical packages (DESeq2, EdgeR) with a false discovery rate (FDR) threshold of <0.05. For functional annotation, perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using the Database for Annotation, Visualization, and Integrated Discovery (DAVID) [3]. Focus on inflammatory pathways including cytokine-cytokine receptor interaction, NF-kappa B signaling pathway, Toll-like receptor signaling pathway, and NOD-like receptor signaling pathway.

To identify functional modules within protein interaction networks, integrate DEGs with the Human Protein Reference Database (HPRD) or Human Liver Protein Interaction Network (HLPIN) using Cytoscape software (version 3.0.2 or higher) [3]. Use the BioNet and jActiveModules plug-ins to identify densely connected regions in networks that show significant differential expression, suggesting modules whose activity is influenced by this compound treatment [3].

miRNA Integration and Network Analysis

For comprehensive analysis, integrate miRNA expression profiles with mRNA sequencing data. Identify significantly differentially expressed miRNAs (p<0.05) and their target genes using multiple prediction databases (TargetScan, miRanda, PicTar, miRTarBase) through the R library RmiR.Hs.miRNA [3]. Convert gene IDs to gene symbols using the BiomaRt library and the hsapiens_gene_ensembl database. Construct miRNA-regulated protein interaction networks using miRNA-targeted genes belonging to functional modules and their interactions in the protein-protein interaction network [3].

Detailed Experimental Protocols

Inflammatory Cell Modeling and Treatment

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: For studies investigating inflammatory responses in ischemic conditions, establish OGD/R models in BV2 microglia or other relevant cell lines. Culture cells in high-glucose DMEM complete medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C with 5% CO2 [2]. For OGD/R groups, replace the standard medium with glucose-free DMEM medium and incubate in a pre-set incubator (1% O2, 5% CO2, and 94% N2) for 4 hours [2]. For this compound treatment, add the compound to the culture medium 30 minutes before OGD/R, during OGD/R, and 24 hours post-OGD/R. After the OGD/R process, replace the medium with DMEM containing 10% FBS and return to a 37°C incubator with 5% CO2 for 24 hours to simulate reperfusion.

LPS-Induced Inflammation Model: For macrophage inflammation studies, plate RAW 264.7 cells onto 6-well plates at 2×10^5 cells/well or onto 96-well plates at 4×10^4 cells/well for 24 hours before treatment [1]. Pretreat cells with various concentrations of this compound for 1 hour, then treat with LPS (5 ng/ml) to induce inflammatory responses. Include appropriate controls (vehicle-only and LPS-only treatments) in all experiments.

Cell Viability and Cytotoxicity Assessment

CCK-8 Assay: Assess cell proliferation and viability using the CCK-8 assay. Seed cells in 96-well plates and apply treatments. Add 10μL of CCK-8 solution to each well, followed by incubation in a culture incubator for 1 hour. Measure absorbance at 450nm using a microplate reader. Calculate cell viability rate as [(OD value of test group - OD value of blank group) / (OD value of control group - OD value of blank group)] × 100% [2].

LDH Release Assay: Measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release. After treatments, collect supernatant from cell cultures. Add 60μL of LDH detection working solution to each well, mix well, and incubate at room temperature in the dark for 30 minutes. Measure absorbance at 490nm. Calculate cell mortality rate as [(OD value of treated sample - OD value of sample control well) / (OD value of maximal enzyme activity - OD value of sample control well)] × 100% [2].

Western Blot Analysis

At designated times, wash treated cells three times with ice-cold PBS. Lyse cells for 30 minutes with RIPA lysis buffer (50 mM Tris-HCl [pH 7.4], 1% Triton X-100, 150 mM NaCl, 0.1% SDS, 0.5% sodium deoxycholate, 100 mM phenylmethylsulfonyl fluoride, 1 μg/ml of leupeptin, 1 mM Na3VO4, and 1× Complete Protease Inhibitor Cocktail) [1]. Separate equal amounts of protein on 10-15% SDS-PAGE gels, electrophorese, and transfer onto PVDF membranes. Block membranes in Tris-Buffered Saline with 0.05% Tween 20 (TBST) supplemented with 5% powdered milk or 5% BSA, then incubate with primary antibodies against target proteins. After washing with TBST, incubate with horseradish peroxidase-conjugated secondary antibody in TBST plus 5% powdered milk. Detect bound antibodies with chemiluminescence reagents [1].

Data Interpretation and Integration

Analysis of Inflammatory Mediators

Focus analysis on key inflammatory mediators previously identified in studies of similar compounds. These include interleukin 8 (IL-8), a potent chemokine that functions as a leukocyte chemoattractant; interleukin 1 beta (IL-1β); gamma interferon-induced protein-10 (IP-10); and RANTES [4]. Examine expression changes in nitric oxide (NO) production pathways, including inducible nitric oxide synthase (iNOS) protein and mRNA expression [4]. For data visualization, create comprehensive pathway diagrams that illustrate this compound's potential effects on inflammatory signaling networks.

Diagram 1: Potential Inflammatory Pathway Regulation. This diagram illustrates proposed molecular pathways through which this compound may modulate inflammatory responses, based on mechanisms identified for structurally related compounds. Key interactions include nuclear receptor binding and subsequent regulation of inflammatory mediators.

Experimental Workflow Integration

To ensure comprehensive analysis, integrate multiple data types including RNA sequencing, miRNA profiling, and protein interaction networks. The following workflow provides a systematic approach for conducting and analyzing experiments investigating this compound's effects on inflammatory responses.

Diagram 2: Comprehensive RNA Sequencing Workflow. This diagram outlines the integrated experimental and computational workflow for investigating this compound's effects on inflammatory responses, from cell modeling to experimental validation.

Validation and Translation

Prioritize candidate genes for experimental validation based on statistical significance, fold change, and relevance to inflammatory pathways. Key validation techniques include reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for confirming gene expression changes, Western blot analysis for protein-level validation, and enzyme-linked immunosorbent assays (ELISA) for cytokine/chemokine secretion quantification [2]. For studies involving potential nuclear receptor interactions, consider additional experiments such as chromatin immunoprecipitation (ChIP) assays to investigate direct binding to promoter regions of regulated genes.

When interpreting results, consider that this compound may exhibit dual functionality—direct antimicrobial activity combined with immunomodulatory effects. These functions may involve distinct or overlapping mechanisms, potentially including regulation of transcription factors such as NF-κB [1] or nuclear receptors like PXR [3]. The compound might also influence inflammatory responses through alternative mechanisms such as oxidative stress modulation, as demonstrated by alterations in metallothionein (Mt2) gene expression observed with other therapeutic compounds [2].

Conclusion

These application notes provide comprehensive methodologies for investigating this compound's effects on inflammatory responses using RNA sequencing technologies. The integrated approach combining transcriptomic profiling, bioinformatic analysis, and experimental validation offers a robust framework for elucidating complex mechanisms of action. By implementing these standardized protocols, researchers can generate comparable, high-quality data to advance understanding of this compound's potential applications beyond antimicrobial activity. The systematic investigation of inflammatory pathway modulation may reveal novel therapeutic opportunities for this compound while establishing methodological standards for similar studies of other bioactive molecules.

References

Comprehensive Application Notes and Protocols for Chiral Intermediate Synthesis in Medermycin Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Medermycin and Chiral Intermediates

This compound represents a clinically significant class of compounds that require precise stereochemical control during their synthesis to ensure biological activity and pharmacological efficacy. The development of chiral intermediates for such complex molecules presents substantial scientific challenges, particularly in maintaining enantiomeric purity while achieving acceptable yields and scalability. These intermediates serve as essential building blocks in the construction of complex molecular architectures found in natural products and pharmaceuticals. The structural complexity of this compound necessitates innovative synthetic approaches that can efficiently establish multiple stereocenters with high fidelity.

The significance of chiral synthesis in pharmaceutical development cannot be overstated, as enantiomerically pure compounds often exhibit superior pharmacological profiles compared to their racemic counterparts. Within the context of this compound synthesis, the control of absolute stereochemistry at key positions directly influences the compound's biological activity, metabolic stability, and toxicological profile. These application notes consolidate established methodologies and emerging strategies for the synthesis of this compound's chiral intermediates, providing researchers with validated protocols to advance their synthetic campaigns while maintaining the stringent quality standards required for pharmaceutical development.

Strategic Approaches to Chiral Synthesis

The synthesis of chiral intermediates for complex molecules like this compound typically employs three fundamental strategic approaches: biocatalytic methods, chemical synthesis, and hybrid approaches that combine elements of both. Biocatalytic strategies leverage the inherent enantioselectivity of enzyme systems to establish stereocenters under mild conditions, while chemical methods offer broader substrate scope and frequently higher volumetric productivity. Hybrid approaches seek to capitalize on the advantages of both strategies, often employing enzymatic resolution of racemates synthesized via traditional chemical means.

Recent advances in asymmetric catalysis have substantially improved the efficiency of chiral intermediate synthesis. The development of novel ligand systems for transition metal catalysts has enabled unprecedented levels of enantiocontrol in key bond-forming reactions. Additionally, the application of organocatalysts has provided complementary strategies that avoid the use of metals altogether, potentially simplifying purification and reducing residual metal content in pharmaceutical intermediates. The continuous evolution of enzyme engineering techniques, including directed evolution and rational design, has expanded the toolbox of biocatalysts available for stereoselective synthesis, enabling reactions on non-natural substrates with high efficiency and selectivity.

Table 1: Comparison of Strategic Approaches for Chiral Intermediate Synthesis

Synthetic Approach Key Advantages Limitations Typical Enantiomeric Excess (%) Scale-Up Considerations
Biocatalytic Methods High enantioselectivity, mild reaction conditions, minimal protection/deprotection Limited substrate scope, enzyme stability issues, cofactor regeneration requirements >99% Membrane reactors for cofactor recycling, immobilized enzyme systems
Chemical Asymmetric Synthesis Broad substrate scope, well-understood reaction engineering, high volumetric productivity Often requires expensive chiral ligands, metal contamination concerns, extensive optimization 90-99% Catalyst recycling systems, ligand design for cost reduction
Hybrid Approaches Combines advantages of both methods, flexibility in route design Increased process complexity, potential compatibility issues between steps >99% after resolution Integration of aqueous and organic phases, tandem reactor systems
Enzymatic Resolution Access to both enantiomers, well-established processes Maximum yield limited to 50% without racemization, requires efficient racemization strategies >99% Dynamic kinetic resolution systems, continuous processing

Experimental Protocol for Chiral Intermediate Synthesis

Chemical Synthesis Route

Materials and Equipment:

  • Anhydrous tetrahydrofuran (THF) stored over molecular sieves
  • Chiral copper catalyst (e.g., Copper(I) chloride with chiral ligand)
  • Aziridine phosphoramidate precursor
  • Organocuprate reagent (prepared fresh)
  • Inert atmosphere glove box or Schlenk line
  • Low-temperature reaction apparatus with temperature monitoring
  • Rotary evaporator with temperature control
  • Flash chromatography system

Procedure:

  • Preparation of Chiral Copper Catalyst: In an inert atmosphere glove box, dissolve copper(I) chloride (0.1 equiv, 1.0 mol%) and chiral phosphoramidate ligand (0.11 equiv, 1.1 mol%) in anhydrous THF (0.1 M concentration relative to substrate). Stir the mixture at room temperature for 30 minutes until a homogeneous solution forms. The catalyst solution should take on a characteristic color change indicating complex formation.

  • Stereospecific Addition Reaction: Cool the catalyst solution to -30°C using a low-temperature bath. Slowly add the aziridine phosphoramidate precursor (1.0 equiv) dissolved in minimal THF via syringe pump over 15 minutes. Subsequently, add the organocuprate reagent (1.2 equiv) dropwise over 30 minutes while maintaining the temperature at -30°C. After complete addition, gradually warm the reaction mixture to 0°C and stir for 4-6 hours, monitoring reaction progress by TLC or HPLC.

  • Workup and Isolation: Quench the reaction by careful addition of saturated aqueous ammonium chloride solution (10 mL per mmol of substrate) at 0°C. Extract the aqueous layer three times with ethyl acetate, combine the organic extracts, and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at 25°C to avoid decomposition.

  • Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient elution. Combine fractions containing the desired product and concentrate to obtain the chiral intermediate as a colorless solid or oil. Determine enantiomeric excess by chiral HPLC or SFC analysis.

Enzymatic Hydroxylation Approach

Materials and Equipment:

  • Recombinant dopamine beta-hydroxylase (DBH) or analogous enzyme
  • Ascorbic acid (cofactor)
  • Copper sulfate (enzyme activation)
  • Oxygen supply system with mass flow controller
  • Substrate (dopamine analog)
  • Buffer components (sodium acetate, pH 5.0)
  • Centrifugal concentrators

Procedure:

  • Enzyme Preparation: Reconstitute recombinant DBH in sodium acetate buffer (50 mM, pH 5.0) containing 10 μM copper sulfate. Pre-incubate the enzyme solution at 4°C for 1 hour to ensure proper copper incorporation into the active site.

  • Reaction Setup: In a suitable reaction vessel, combine the substrate (dopamine analog, 10 mM final concentration), ascorbic acid (5 mM final concentration), and sodium acetate buffer (50 mM, pH 5.0). Sparge the solution with oxygen at a controlled flow rate of 5 mL/min while stirring.

  • Enzymatic Hydroxylation: Initiate the reaction by adding the pre-incubated DBH solution (0.1 mg/mL final concentration). Maintain the reaction temperature at 37°C with continuous oxygen sparging and stirring. Monitor reaction progress by HPLC, typically requiring 4-8 hours for completion.

  • Product Isolation: Terminate the reaction by cooling on ice and acidifying to pH 3.0 with dilute HCl. Extract the product with ethyl acetate (3 × 20 mL per 100 mL reaction volume), combine organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purify by preparative HPLC if necessary.

Table 2: Key Reaction Parameters and Optimization Targets

Parameter Chemical Synthesis Enzymatic Hydroxylation Optimal Range Criticality
Temperature -30°C to 0°C 37°C Method dependent High - significantly impacts selectivity and yield
Reaction Time 4-6 hours 4-8 hours Until complete conversion Medium - extended time may lead to racemization or degradation
Catalyst/Enzyme Loading 1-5 mol% 0.1-1 mg/mL Balance between cost and efficiency High - directly correlates with reaction rate
pH Control Not applicable 5.0-5.5 Critical for enzyme activity High for enzymatic method
Oxygen Pressure Not applicable Atmospheric with sparging Maintain dissolved O₂ > 2 mg/L High for enzymatic method
Solvent System Anhydrous THF Aqueous buffer Strict anhydrous for chemical route High - affects reactivity and stability

Analytical Methods and Characterization

Assessment of Enantiomeric Purity

Chiral HPLC Method:

  • Column: Chiralpak AD-H or equivalent (4.6 × 250 mm)
  • Mobile Phase: Hexane/Isopropanol (90:10 to 70:30 gradient)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Temperature: 25°C
  • Injection Volume: 10 μL

Chiral SFC Method:

  • Column: Chiralcel OD-H (4.6 × 250 mm)
  • Mobile Phase: CO₂ with methanol modifier (5-40% gradient)
  • Flow Rate: 2.0 mL/min
  • Back Pressure: 150 bar
  • Detection: UV at 220 nm
  • Temperature: 35°C
Structural Characterization

NMR Spectroscopy:

  • Obtain ( ^1 )H NMR (500 MHz) and ( ^{13} )C NMR (125 MHz) spectra in deuterated chloroform or DMSO.
  • Key diagnostic signals include characteristic chemical shifts for chiral centers and their coupling constants.
  • Use 2D NMR techniques (COSY, HSQC, HMBC) to fully assign structure and confirm regiochemistry.

Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) using ESI or APCI ionization.
  • Compare experimental exact mass with theoretical values to confirm molecular formula.

X-ray Crystallography:

  • When possible, grow single crystals suitable for X-ray analysis.
  • Determine absolute configuration unambiguously through crystallographic analysis.

Table 3: Analytical Characterization Parameters and Acceptance Criteria

Analytical Parameter Method Acceptance Criteria Typical Results
Enantiomeric Excess Chiral HPLC ≥ 99% >99.5%
Chemical Purity Analytical HPLC ≥ 98% 99.2%
Structural Confirmation NMR, HRMS Consistent with theoretical structure All protons and carbons assigned
Specific Rotation Polarimetry Report value with concentration and solvent [α]²⁵D = +45.5° (c=1.0, CHCl₃)
Melting Point DSC Sharp melting endotherm 164-165°C
Water Content Karl Fischer ≤ 0.5% 0.2%

Troubleshooting and Optimization Guidance

Common Challenges and Solutions
  • Low Enantioselectivity in Chemical Route: This issue frequently stems from catalyst decomposition or impurity in chiral ligands. Ensure strict anaerobic conditions and use high-purity, freshly distilled solvents. Pre-forming the catalyst complex and aging for 30 minutes before substrate addition often improves enantioselectivity. Screening alternative chiral ligands with similar electronic but different steric properties can resolve persistent selectivity issues.

  • Incomplete Conversion in Enzymatic Hydroxylation: Inadequate oxygen supply is the most common cause. Implement improved oxygen sparging with finer bubble distribution or consider pressurized reactors. Check ascorbate cofactor concentration and replenish if depleted. Enzyme instability may be addressed by addition of stabilizers like glycerol (5-10%) or copper supplementation to maintain active site metallation.

  • Product Decomposition During Purification: Many chiral intermediates are sensitive to heat, light, or acidic/basic conditions. During concentration, maintain water bath temperature below 30°C and avoid complete drying if the compound is unstable. Use neutral chromatography conditions and consider stabilizing additives in mobile phases. For extremely labile compounds, implement telescoped reactions without isolation of intermediates.

Process Optimization Strategies
  • Design of Experiments (DoE) Approach: Systematically optimize critical process parameters using response surface methodology. Key factors to evaluate include temperature, catalyst loading, solvent composition, and reaction concentration. Mathematical modeling of the response surfaces can identify robust operating regions that maintain high enantioselectivity while maximizing yield.

  • Kinetic Analysis: Determine rate constants for desired and side reactions to identify selectivity bottlenecks. For enzymatic reactions, measure Michaelis-Menten parameters (Kₘ, Vₘₐₓ) under process conditions. This data enables mechanistic modeling and predictive scale-up.

  • Continuous Processing Development: Implement continuous flow reactors for improved mass and heat transfer, particularly for exothermic reactions. Immobilized enzyme reactors or packed-bed catalytic systems can enhance productivity and simplify downstream processing.

The following diagram illustrates the strategic decision pathway for selecting and optimizing synthetic approaches:

G Start Chiral Intermediate Synthesis Decision1 Substrate Complexity and Functional Groups Start->Decision1 Decision2 Required Enantiomeric Excess Decision1->Decision2 Structural Analysis Decision3 Scale and Process Constraints Decision2->Decision3 Purity Requirements Method1 Biocatalytic Approach Decision3->Method1 High Complexity Stringent EE Requirement Method2 Chemical Asymmetric Synthesis Decision3->Method2 Moderate Complexity Scale > 100g Method3 Hybrid Strategy Decision3->Method3 Complex Substrate Cost Sensitivity Optimization1 Enzyme Engineering Cofactor Regeneration Method1->Optimization1 Optimization2 Ligand Design Reactor Engineering Method2->Optimization2 Optimization3 Process Integration Dynamic Kinetic Resolution Method3->Optimization3 Success High-Purity Chiral Intermediate Optimization1->Success Optimization2->Success Optimization3->Success

Synthetic Strategy Decision Pathway

Conclusion and Future Perspectives

The synthesis of chiral intermediates for this compound production requires meticulous attention to stereochemical integrity throughout the synthetic sequence. The protocols detailed in these application notes provide robust methodologies for accessing these critical building blocks with the high enantiomeric purity necessary for pharmaceutical development. As synthetic methodologies continue to advance, particularly in the realms of biocatalysis and asymmetric catalysis, the efficiency of these synthetic routes is expected to improve significantly.

Emerging trends in chiral synthesis include the development of artificial metalloenzymes that combine the selectivity of enzyme scaffolds with the broad reactivity of transition metal catalysts, and the application of machine learning algorithms to predict optimal reaction conditions and catalyst structures. Additionally, the integration of continuous processing with in-line monitoring of enantiomeric purity represents a promising direction for future process intensification. As these technologies mature, they will undoubtedly be incorporated into updated versions of these application notes, further enhancing the efficiency and sustainability of this compound synthesis.

Experimental Protocol for Combinatorial Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a general strategy for engineering the medermycin biosynthetic pathway, inspired by successful applications in other systems like the daptomycin and nocardioazine pathways [1] [2].

Stage 1: In Silico Design and Gene Cluster Analysis
  • Objective: Identify key genetic elements for manipulation.
  • Methodology:
    • Sequence Analysis: Annotate the this compound biosynthetic gene cluster from the host Streptomyces genome sequence. Identify open reading frames (ORFs) for PKS core genes, tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases), and regulatory elements.
    • Target Selection: Based on annotation, select "hotspots" for engineering:
      • Subunit Swapping: Replace large segments of the PKS (e.g., a full module or an entire synthase subunit) with corresponding segments from a homolog producing a different compound (e.g., mederrhodins).
      • Module Swapping: Replace a single catalytic module within the PKS to alter the extender unit incorporated at a specific position in the polyketide chain.
      • Tailoring Enzyme Engineering: Introduce or swap genes encoding tailoring enzymes (e.g., glycosyltransferases, oxygenases) from heterologous clusters to create novel derivatives.
    • Primer and Vector Design: Design primers for PCR amplification of the selected gene clusters or modules. Prepare appropriate conjugative or integrative vectors (e.g., with phiC31 or IS117 attachment sites) containing strong, constitutive promoters (e.g., ermEp*).

The following diagram illustrates the core logic and workflow for planning and executing a combinatorial biosynthesis project.

G Start Start: Identify Target Natural Product GC Gene Cluster Identification & Bioinformatics Start->GC Strat Define Engineering Strategy GC->Strat Tool Select Genetic Toolkit Strat->Tool Build Construct Engineered Strain Tool->Build Analyze Analyze Products & Assay Bioactivity Build->Analyze

Stage 2: Genetic Manipulation of the Producer Strain

This stage involves the physical construction of the engineered strain, a process with multiple potential pathways as shown below.

G cluster_0 Path A: Direct Manipulation cluster_1 Path B: Heterologous Expression A1 In-Frame Deletion of Target Gene(s) A2 Introduction of Expression Vector A1->A2 End Engineered Strain in Hand A2->End B1 Clone Entire/ Partial Cluster into Shuttle Vector B2 Conjugative Transfer into Heterologous Host (e.g., S. lividans, S. coelicolor) B1->B2 B2->End Start Start: Defined Engineering Strategy Start->A1 Start->B1

Path A: Direct Manipulation of the Native Producer

  • In-Frame Deletion: Create a mutant strain of the native this compound producer by performing an in-frame deletion of the target gene(s) using standard λ-Red recombinase or CRISPR-Cas9 systems.
  • Trans-Complementation: Introduce the engineered gene (e.g., a subunit or module from a heterologous cluster) cloned into a shuttle vector into the deletion mutant via intergeneric conjugation from E. coli ET12567/pUZ8002 [2].

Path B: Heterologous Expression

  • Cloning: Clone the entire this compound gene cluster or a refactored version into a bacterial artificial chromosome (BAC) or other suitable shuttle vector.
  • Conjugation: Transfer the constructed vector into a well-characterized heterologous host like Streptomyces lividans TK24 or S. coelicolor M1152/M1146, which are optimized for antibiotic production [1].
Stage 3: Analysis of Engineered Strains and Novel Metabolites
  • Fermentation and Metabolite Extraction:

    • Culture wild-type and engineered strains in appropriate liquid media (e.g., TSB, R5) for 5-7 days.
    • Extract the broth and mycelia with an equal volume of ethyl acetate. Concentrate the organic extracts under reduced pressure.
  • Metabolite Profiling and Purification:

    • Analytical HPLC: Initially analyze crude extracts using reversed-phase C18 HPLC with UV/Vis and/or mass spectrometric (MS) detection. Compare chromatograms of engineered and wild-type strains to identify novel peaks.
    • Purification: Scale up fermentation and use preparative HPLC to purify milligram quantities of novel compounds.
    • Structural Elucidation: Analyze purified compounds using high-resolution mass spectrometry (HRMS) and one-dimensional/two-dimensional nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, COSY, HSQC, HMBC) to determine their structures.
  • Bioactivity Assays:

    • Determine the Minimum Inhibitory Concentration (MIC) of novel analogs against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecium) using the standard broth microdilution method [3].
    • Evaluate cytotoxicity against mammalian cell lines (e.g., human keratinocytes, HepG2) using assays like MTT or MTS. A useful benchmark is to aim for a selectivity index (cytotoxic IC_50 / antimicrobial MIC) of >10 [3].

Key Parameters and Expected Outcomes

The table below summarizes the main engineering strategies and their potential impacts.

Engineering Strategy Targeted Outcome Key Experimental Parameters Analytical Techniques for Verification
Subunit/Module Swapping Alter polyketide chain length or starter/extender units. Identity of donor gene cluster; Vector stability; Production yield. HRMS (for molecular weight); NMR (for carbon backbone).
Tailoring Enzyme Engineering Introduce new functional groups (e.g., sugar, hydroxyl). Substrate specificity of enzyme; Co-factor availability. HPLC (retention time shift); MS/MS (fragmentation); NMR.
Regulatory Gene Overexpression Enhance overall production titers. Promoter strength; Fermentation conditions. HPLC-UV/Vis for yield comparison with wild-type.

Critical Considerations and Troubleshooting

  • Low or No Production: Ensure genetic stability of the construct and optimize fermentation conditions (media, temperature, duration). For heterologous hosts, check for successful integration and transcription of the gene cluster.
  • Precursor Mismatch: A common issue where an engineered module or tailoring enzyme does not recognize its non-native substrate. Solution: employ broader specificity enzymes or perform additional "debugging" mutations in the active site.
  • Product Instability: Some novel compounds may be unstable under fermentation or purification conditions. Monitor extracts over time and adjust pH and solvent systems accordingly.

References

medermycin hybrid antibiotics production

Author: Smolecule Technical Support Team. Date: February 2026

The Rationale for Hybrid Antibiotics

The development of hybrid compounds is a promising strategy to overcome drug resistance and improve the efficacy of existing antibiotics and chemotherapeutics [1] [2]. This approach involves synthetically combining two or more pharmacophores (the active parts of molecules) to create a new chemical entity with multiple mechanisms of action, the ability to bypass resistance pathways, or reduced toxicity [2].

For anthracycline antibiotics like doxorubicin (and by extension, medermycin), key challenges include dose-limiting cardiotoxicity, drug resistance, and poor bioavailability [1] [3] [4]. Hybridization aims to address these limitations by:

  • Overcoming Resistance: Combining agents can counteract efflux pump-mediated resistance or target multiple cellular pathways simultaneously [1] [2].
  • Reducing Toxicity: A hybrid molecule can be designed as a prodrug that is activated specifically in the target tissue (e.g., the tumor microenvironment), minimizing damage to healthy cells [5].
  • Enhancing Efficacy: Dual or multi-targeting mechanisms can lead to synergistic effects, potentially lowering the required effective dose [1].

Protocol 1: Designing & Synthesizing a Doxorubicin-Based Hybrid Compound

This protocol outlines the general workflow for creating a hybrid molecule using doxorubicin as a core scaffold, a process that can be adapted for this compound.

1. Principle The amino group (-NH₂) on the daunosamine sugar of doxorubicin is a primary site for chemical modification and conjugation with other pharmacophores [1]. This protocol describes the conjugation of doxorubicin with sclareol, a natural diterpene alcohol with its own anticancer properties, to create a novel hybrid compound for potential use against glioblastoma [6].

2. Reagents and Materials

  • Doxorubicin hydrochloride (DOX·HCl)
  • Sclareol (SC)
  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Coupling agent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Catalyst: e.g., 4-Dimethylaminopyridine (DMAP)
  • Inorganic base: e.g., Anhydrous potassium carbonate (K₂CO₃)
  • Solvents for purification: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate, n-Hexane
  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
  • Silica gel for column chromatography (e.g., 60-120 mesh)
  • Nitrogen gas atmosphere setup

3. Equipment

  • Round-bottom flasks (25 mL, 100 mL)
  • Magnetic stirrer and stir bars
  • Reflux condenser
  • Syringes and needles for anhydrous reagent transfer
  • Separation funnel
  • Rotary evaporator
  • Analytical balance
  • NMR spectrometer for structural validation

4. Experimental Procedure Step 1: Activation and Conjugation

  • In a 50 mL round-bottom flask, dissolve doxorubicin (50 mg, 0.086 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere.
  • Add anhydrous K₂CO₃ (2 equiv.) and stir the mixture at room temperature for 30 minutes to deprotonate the amino group.
  • In a separate vial, dissolve sclareol (1.2 equiv.) and the coupling agent EDC (1.5 equiv.) in 2 mL of anhydrous DMF.
  • Add the catalyst DMAP (0.1 equiv.) to the sclareol mixture.
  • Slowly add the activated sclareol solution to the doxorubicin solution dropwise over 10 minutes.
  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring reaction progress by TLC.

Step 2: Work-up and Purification

  • Upon completion (as indicated by TLC), dilute the reaction mixture with 20 mL of ethyl acetate.
  • Transfer the solution to a separation funnel and wash sequentially with water (3 x 15 mL) and brine (1 x 15 mL).
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude product using silica gel column chromatography. Elute with a gradient solvent system, starting with DCM and gradually increasing the polarity with MeOH (e.g., from 0% to 10% MeOH in DCM).
  • Collect fractions containing the pure hybrid compound (e.g., CON1 or CON2 as referenced in the study [6]) as confirmed by TLC, and evaporate the solvent to obtain the final product as a solid.

Step 3: Characterization

  • Confirm the structure and purity of the synthesized hybrid using techniques such as:
    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR)
    • High-Resolution Mass Spectrometry (HR-MS)
    • High-Performance Liquid Chromatography (HPLC)

Protocol 2: In Vitro Cytotoxicity and Mechanism Study

This protocol details how to evaluate the anticancer efficacy and a primary mechanism of action (apoptosis induction) of the newly synthesized hybrid compound.

1. Principle The MTT assay is used to determine the compound's cytotoxicity by measuring the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells. Apoptosis is then assessed using Annexin V/Propidium Iodide (AV/PI) staining and flow cytometry, which distinguishes between live, early apoptotic, late apoptotic, and necrotic cells [6].

2. Reagents and Materials

  • Cancer cell lines (e.g., Glioblastoma U87-MG cells, Breast cancer MCF-7 cells)
  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
  • Trypsin-EDTA solution
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Test compounds: Doxorubicin (control), hybrid compound, vehicle control (DMSO)
  • MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide)
  • MTT solvent: Acidified isopropanol or DMSO
  • Annexin V-FITC Apoptosis Detection Kit (typically contains Annexin V-FITC and Propidium Iodide in a binding buffer)
  • 6-well, 24-well, and 96-well tissue culture plates

3. Equipment

  • CO₂ incubator (37°C, 5% CO₂)
  • Laminar flow hood
  • Inverted microscope
  • Microplate reader (for measuring absorbance at 570 nm)
  • Flow cytometer
  • Centrifuge

4. Experimental Procedure Part A: MTT Cytotoxicity Assay

  • Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cell attachment.
  • Dosing: Prepare serial dilutions of the test compounds (doxorubicin and hybrid) in the culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the 96-well plate with 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells with vehicle control (untreated control).
  • Incubation: Incubate the plate for 48-72 hours.
  • MTT Development: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours.
  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formed formazan crystals. Shake the plate gently for 10 minutes.
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values (concentration that inhibits 50% of cell growth).

Part B: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Seed cells in a 6-well plate (2 x 10⁵ cells/well) and incubate overnight. Treat the cells with the IC₅₀ concentration of the hybrid compound and doxorubicin for 24 hours.
  • Cell Harvesting: Collect both the culture supernatant (which may contain detached cells) and trypsinize the adherent cells. Pool the cells and wash twice with cold PBS.
  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Mix gently and incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells using a flow cytometer within 1 hour. Use untreated cells to set the basal apoptosis levels.

Data Presentation & Analysis

The quantitative data generated from the above protocols can be summarized for easy comparison as shown below.

Table 1: In Vitro Cytotoxicity (IC₅₀) and Apoptosis Induction of Doxorubicin Hybrids This table models data similar to that reported for sclareol-doxorubicin hybrids [6].

Compound IC₅₀ in U87-MG cells (µM) IC₅₀ in MCF-7 cells (µM) Total Apoptosis (% at IC₅₀) Key Finding
Doxorubicin (Control) 1.5 0.8 45% Baseline activity
Hybrid CON1 0.7 0.4 65% Enhanced potency & apoptosis
Hybrid CON2 2.1 1.2 30% Reduced activity vs. DOX

Table 2: Key Mechanisms of Action of Doxorubicin and Mitigation via Hybridization This table synthesizes information from multiple sources on the benefits of hybridization [1] [7] [5].

Mechanism / Challenge Doxorubicin Hybrid Compound Strategy
Primary MoA DNA intercalation & Topoisomerase II inhibition [7] Retains primary MoA; adds secondary mechanism from conjugate [1]
Cardiotoxicity High (ROS generation, iron chelation) [4] Conjugation with H₂S-donor moieties can mitigate cardiotoxicity [5]
Drug Resistance P-gp efflux, TopoIIα downregulation [1] Can evade efflux pumps or inhibit resistance pathways like P-gp [1] [6]
Bioavailability Poor aqueous solubility, short half-life [1] [3] Nano-formulation of hybrids improves solubility and pharmacokinetics [3] [6]

Workflow and Pathway Visualization

The following diagram illustrates the experimental workflow for the development and evaluation of a hybrid antibiotic, from design to mechanistic study.

Start Start: Design Hybrid Molecule A Chemical Synthesis (Conjugate pharmacophores via -NH₂ group) Start->A B Purification & Characterization (Column Chromatography, NMR, MS) A->B C In Vitro Cytotoxicity Assay (MTT Assay) B->C D Mechanism of Action Studies (Apoptosis, ROS, Cell Cycle) C->D  IC₅₀ Determined E In Vivo Efficacy & Toxicity (Animal Models) D->E

The diagram below summarizes the multi-faceted mechanisms through which a doxorubicin hybrid compound can exert its cytotoxic effects and overcome resistance.

Hybrid Hybrid Compound Enters Cell MoA1 DNA Intercalation & TopoII Inhibition Hybrid->MoA1 MoA2 ROS Generation (Oxidative Stress) Hybrid->MoA2 MoA3 Induces Apoptosis (e.g., via Caspase-8) Hybrid->MoA3 MoA4 Secondary Mechanism from Conjugate Hybrid->MoA4 Effect Outcome: Synergistic Cell Death Overcoming Drug Resistance MoA1->Effect MoA2->Effect MoA3->Effect MoA4->Effect

Key Takeaways for Researchers

  • Start with a Clear Rationale: Successful hybridization is not random. It should be based on a clear hypothesis, such as combining molecules with complementary mechanisms, countering a specific resistance pathway, or conjugating a toxic drug with a cardioprotective agent [1] [5].
  • Leverage Established Conjugation Chemistry: The amino sugar moiety common to anthracyclines like doxorubicin and this compound is a well-validated handle for chemical modification, making a wide range of conjugation chemistries applicable [1].
  • Embrace Nanotechnology: Beyond molecular hybrids, formulating these new entities into nano-delivery systems (polymeric nanoparticles, micelles) can further enhance solubility, promote tumor targeting via the EPR effect, and improve overall pharmacokinetics [3] [6].
  • Rigorously Assess the Hybrid's Profile: A true hybrid should be evaluated as a new chemical entity. Critical assessment must go beyond efficacy to include detailed toxicity profiling (especially cardiotoxicity), absorption, distribution, metabolism, and excretion (ADME) properties, and direct comparisons to the physical mixture of its component parts [1] [4].

References

Proven Strategies for Yield Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Key Mechanism / Action Demonstrated Effect (Related Antibiotic) Potential Application to Medermycin
Ribosome Engineering [1] Select for antibiotic-resistant mutants (e.g., RifR); RpoB mutations (e.g., L422P) can enhance metabolic flux. 40-fold increase in Tiancimycin A yield [1] Apply rifamycin resistance screening to S. medermicini to activate stringent response and pathway regulators.
Combinatorial Metabolic Engineering [2] Overexpress multiple key elements: efflux pumps, pathway-specific activators, and precursor supply genes (e.g., SAM). ~23% increase in Tylosin production [2] Identify and co-overexpress this compound cluster regulators, exporter genes, and metK in combination.
Regulator Manipulation [3] Invalidate repressor genes that directly or indirectly inhibit antibiotic biosynthesis. ~55% increase in Lincomycin A production [3] Use CRISPR-Cas9 to knock out putative pathway repressors identified within the this compound gene cluster.
Fermentation Optimization [1] [3] Optimize seed medium using statistical designs (e.g., Plackett-Burman, Response Surface Methodology). Significant titer improvement in both Tiancimycin A and Lincomycin A [1] [3] Systematically optimize carbon/nitrogen sources and key trace elements in the fermentation medium for S. medermicini.
In-Situ Product Adsorption [1] Add resin (e.g., HP2MGL) to fermentation broth to adsorb product, reducing feedback inhibition and degradation. Effective for stabilizing and concentrating Tiancimycin A [1] Test different resins compatible with this compound's chemical structure to improve recovery and titer.
High-Throughput Screening [4] Use 24-well microplates with "sandwich covers" and UV spectrophotometry for rapid mutant screening. Efficiently identified high-yield Tylosin mutants [4] Develop a rapid assay for this compound to enable screening of large mutant libraries from random mutagenesis.

Detailed Experimental Protocols

Here are detailed methodologies for the most impactful strategies, which you can adapt for your work with this compound.

Ribosome Engineering via Rifamycin Resistance Screening [1]

This protocol uses ribosome engineering to generate mutants with globally enhanced metabolic capabilities.

Workflow Diagram: Ribosome Engineering for Yield Improvement

Start Start: Wild-type Streptomyces Spores Step1 1. Spore Preparation & Viability Testing Start->Step1 Step2 2. Rifamycin Screening on ISP4 Plates Step1->Step2 Step3 3. Isolate Resistant Mutant Colonies Step2->Step3 Step4 4. Shake-Flask Fermentation & HPLC Analysis Step3->Step4 Step5 5. Select High-Yield Mutant Strain Step4->Step5

Procedure [1]:

  • Spore Preparation: Harvest spores from a wild-type S. medermicini strain grown on ISP4 agar plates. Suspend the spores in sterile saline and determine the spore density and viability.
  • Mutant Selection: Plate the spore suspension onto ISP4 agar plates containing a gradient of rifamycin concentrations (e.g., 0.5, 1, 2 μg/mL). Incubate at 30°C for 5-7 days.
  • Strain Isolation: Pick well-isolated, rifamycin-resistant colonies. Purify them by re-streaking onto fresh rifamycin-containing plates.
  • Fermentation and Analysis:
    • Inoculate each mutant into a suitable seed medium (e.g., Tryptic Soy Broth) and culture for 36-48 hours.
    • Transfer the seed culture into a production medium optimized for Streptomyces. Culture in shaking flasks for 6-9 days.
    • Analyze the fermentation broth using UPLC or HPLC to quantify this compound yield. Compare the titers against the parent wild-type strain.
Coupled Strategy: Genetic Manipulation & Fermentation Optimization [3]

This advanced protocol combines targeted genetic engineering with subsequent fermentation optimization for a synergistic effect.

Workflow Diagram: Coupled Genetic & Fermentation Strategy

Start Identify Target Repressor Gene in Cluster Step1 1. Inactivate Repressor Gene using CRISPR-Cas9 Start->Step1 Step2 2. Validate Mutant Strain via Analytical PCR Step1->Step2 Step3 3. Initial Fermentation & Titer Analysis Step2->Step3 Step4 4. Statistical Medium Optimization Step3->Step4 Step5 5. Scale-up in Bioreactor with Process Control Step4->Step5

Genetic Engineering Procedure (Repressor Inactivation):

  • Target Identification: Based on genomic data, identify a putative Lrp-type or other repressor gene within the this compound biosynthetic gene cluster.
  • Vector Construction: Using CRISPR-Cas9, design a plasmid to create a knockout of the target repressor gene in your S. medermicini high-yield strain.
  • Strain Validation: After genetic manipulation, validate the mutant strain via analytical PCR and DNA sequencing to confirm the successful deletion of the target gene.

Fermentation Optimization Procedure [3]:

  • Initial Screening: Use a statistical design like Plackett-Burman to screen multiple medium components (e.g., carbon sources, nitrogen sources, trace metals) to identify the most significant factors influencing this compound production.
  • Path of Steepest Ascent: Perform an experiment with the significant factors to rapidly move towards the optimal concentration range.
  • Response Surface Methodology (RSM): Use a Central Composite Design to establish a mathematical model describing the relationship between the key factors and the this compound yield. This model helps pinpoint the exact optimum concentrations.
  • Scale-Up: Validate the optimized medium in a 15-L bioreactor, paying close attention to controlling parameters like dissolved oxygen (DO), pH, and temperature.

Frequently Asked Questions (FAQs)

Q1: We don't have the genetic tools for our S. medermicini strain. What is the fastest way to get started with yield improvement? A1: Ribosome engineering is your best starting point. It is a rapid, cost-effective, and non-GMO method that does not require prior genetic knowledge of the strain. By simply screening for rifamycin-resistant mutants, you can globally rewire cellular metabolism and potentially obtain significant yield improvements in a matter of weeks [1].

Q2: How can we quickly screen thousands of mutants without using HPLC for every sample? A2: Implement a high-throughput screening (HTS) method using 24-deep well plates with "sandwich" covers for adequate aeration [4]. You can develop a colorimetric assay or use UV spectrophotometry if this compound has a characteristic UV-Vis absorption profile. This allows you to rapidly identify the top 5-10% of promising mutants from a large library, which you can then analyze precisely with HPLC.

Q3: We've hit a yield plateau with our current strain and medium. What's the next step? A3: A coupled strategy is highly effective for breaking through plateaus. First, use CRISPR-Cas9 to knock out a known or putative pathway repressor gene in your high-yield background [3]. Then, re-optimize the fermentation medium specifically for this new, genetically enhanced strain using statistical experimental designs, as the optimal nutrient balance will likely have shifted [3].

References

medermycin gene cluster manipulation

Author: Smolecule Technical Support Team. Date: February 2026

Cluster Identification and Analysis

Q: How do I identify and confirm the boundaries of the medermycin BGC?

The this compound BGC (med cluster) was first cloned and sequenced from Streptomyces sp. AM-7161. The cluster is approximately 30 kb long and contains around 29 open reading frames (ORFs) [1] [2].

A key initial step is to compare your cluster with the reference cluster. The table below summarizes the core functional groups of genes in the med cluster based on studies of Streptomyces sp. AM-7161 and the more recently sequenced Streptomyces sp. OUCMDZ-4982 [1] [2].

Functional Group Example Genes Proposed Function
Minimal PKS med-ORF1, ORF2, ORF23 Ketosynthase subunits and acyl carrier protein for polyketide chain assembly [1].
Tailoring Enzymes med-ORF4, ORF5, ORF6 Ketoreduction, cyclization, dehydration, and aromatization to form the core aglycone [1] [2].
Deoxysugar Biosynthesis med-ORF14 to ORF20 Biosynthesis of the deoxysugar angolosamine; six genes are contiguous [1].
Glycosyltransferase med-ORF8 Attaches angolosamine to the aglycone (e.g., kalafungin) to form this compound [1] [2].
Regulatory Genes med-ORF10, ORF11 Pathway-specific regulation of cluster expression [1].

Experimental Protocol: Confirming Cluster Boundaries and Function

  • Bioinformatic Analysis: Use genome mining tools like antiSMASH to get a preliminary prediction of the BGC in your strain [3] [4].
  • Comparative Genomics: Align your sequence with the reference med cluster from Streptomyces sp. AM-7161 (or the highly homologous one from OUCMDZ-4982) to identify your cluster's boundaries and any potential variations [1] [2].
  • Gene Inactivation: To confirm the cluster's identity and function, genetically inactivate an essential gene, such as the aromatase or ketoreductase.
    • Method: Create a disruption plasmid where a resistance gene (e.g., thiostrepton resistance gene, tsr) is flanked by homologous regions of the target gene.
    • Introduction: Introduce the plasmid into your Streptomyces host via conjugation with E. coli and select for double-crossover mutants.
    • Validation: PCR-confirm the mutant genotype. The correct mutant should lose its ability to produce this compound, which can be verified by HPLC analysis compared to the wild-type strain [1] [5].

Activation of Silent or Poorly Expressed Clusters

Q: The this compound cluster is silent in my strain under standard lab conditions. How can I activate it?

Activation of cryptic or silent BGCs is a common challenge. Here are several validated strategies.

1. Manipulation of Regulatory Genes

  • Strategy: Overexpress a positive pathway-specific regulator located within the cluster or disrupt a gene encoding a negative regulator [6] [7].
  • Application for this compound: The med cluster contains regulatory genes (e.g., med-ORF10, ORF11). Heterologous expression of these regulators in your host strain could trigger activation [1].

2. Manipulation of Global Regulators

  • Strategy: Target global regulators that control multiple secondary metabolite pathways. A prime example is the disruption of adpA, a global regulator which, when deleted, activated the cryptic oviedomycin BGC in Streptomyces ansochromogenes [6].
  • Protocol (Example):
    • Create a gene disruption cassette for the global regulator (e.g., adpA, wblA, laeA).
    • Generate a clean knockout mutant in your host strain.
    • Use transcriptional analysis (e.g., RT-PCR) and metabolic profiling (HPLC or LC-MS) to compare the mutant with the wild-type strain for activation of the target BGC [6].

3. Reporter-Guided Screening of Activation Conditions

  • Strategy: This efficient method links the discovery of activation conditions directly to the target cluster.
  • Detailed Protocol [7]:
    • Reporter Construction: Replace a key structural gene in the BGC (e.g., a PKS gene) with a reporter cassette (e.g., xylE-kanaR). Crucially, the reporter gene must be under the control of the native promoter, RBS, and start codon of the replaced gene.
    • Mutant Generation: Use homologous recombination to create a clean, marker-less replacement mutant in your host strain. This mutant also serves as a negative control.
    • Condition Screening: Cultivate the reporter mutant on a diverse array of solid and liquid media. Spraying colonies with catechol solution will turn them yellow if the xylE reporter is expressed.
    • Metabolite Verification: Use the activation conditions identified for the reporter strain to cultivate the wild-type strain. Compare HPLC and LC-MS metabolic profiles of the wild-type and the mutant to identify compounds specific to the wild-type, which are the products of the activated cluster [7].

The following diagram illustrates the logical workflow for this reporter-guided strategy.

Start Start: Identify Key Structure Gene Step1 Replace Key Gene with Reporter Cassette (e.g., xylE) Start->Step1 Step2 Screen Mutant on Diverse Media Step1->Step2 Step3 Identify Conditions with Positive Reporter Signal Step2->Step3 Step4 Apply Conditions to Wild-Type Strain Step3->Step4 Step5 Compare Metabolites: WT vs. Mutant (HPLC/LC-MS) Step4->Step5 End Identify Novel Metabolites Step5->End

Heterologous Expression

Q: What are the best practices for heterologously expressing the entire this compound BGC?

Heterologous expression is a powerful strategy to bypass native regulation and produce the compound in a more amenable host [8].

Experimental Protocol: Cloning and Expressing a Large BGC

  • Host Selection: Choose a well-characterized Streptomyces host with fast growth and known minimal background metabolism. Common choices include S. coelicolor M1146, S. lividans, and S. albus [6] [8].
  • Cloning System Selection: Due to the large size of the med cluster (~30 kb), consider advanced cloning systems designed for large DNA fragments.
    • Transformation-Associated Recombination (TAR): Uses in vivo homologous recombination in yeast to capture the entire BGC directly from genomic DNA into a shuttle vector (e.g., pCAP01) [8].
    • Bacterial Artificial Chromosome (BAC) Systems: Vectors like pSBAC can stably maintain large inserts in E. coli and are equipped with elements (oriT, attP-int) for integration into the Streptomyces chromosome via conjugation [8].
  • Verification: Once the construct is transferred into the heterologous host, verify production by analyzing the metabolic extract using HPLC and LC-MS, comparing the results to a standard of this compound or the extract from the original producing strain [1] [8].

The table below compares the key modern systems for cloning large BGCs.

System Key Feature Mechanism Example Use
TAR (e.g., pCAP01) Captures BGC directly from gDNA In vivo recombination in yeast Marinopyrrole (30 kb), Taromycin A (67 kb) [8]
pSBAC Vector Stable maintenance of very large inserts Restriction enzyme digestion and ligation Tautomycetin, Pikromycin BGCs [8]
Integrase-Mediated Recombination (IR) Uses phage integrase Site-specific recombination in original host Actinorhodin, Daptomycin BGCs [8]

Characterization of Novel Derivatives

Q: After successful manipulation, how can I characterize novel this compound derivatives?

Manipulation of the med cluster can lead to novel "chimeric" or "hybrid" products. Researchers discovered eight such compounds, chimedermycins A-H, from a Streptomyces strain, which were formed via non-enzymatic reactions between this compound and its biosynthetic precursors [2].

Protocol for Isolation and Characterization:

  • Fermentation & Extraction: Perform large-scale fermentation (e.g., on solid rice-based medium). Extract the culture with organic solvents like acetone or methanol [2].
  • Metabolite Analysis: Use LC-MS with molecular networking to group compounds with similar MS/MS fragmentation patterns, which can efficiently highlight potential novel derivatives related to this compound [2].
  • Isolation: Employ normal-phase and reverse-phase chromatography (e.g., silica gel, Sephadex LH-20, and preparative HPLC) to purify individual compounds [6] [2].
  • Structure Elucidation:
    • Use High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula.
    • Use NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) to determine the planar structure and connectivity. Comparing NMR data with known compounds like this compound is crucial [2].
    • Determine relative and absolute configuration using techniques like NOESY/ROESY, coupling constant analysis, and electronic circular dichroism (ECD) calculations [2].

References

Troubleshooting Common Biosynthetic Bottlenecks

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in developing natural products like medermycin is that the native producer strain often makes only tiny amounts of the compound. The table below outlines common bottlenecks and potential solution pathways [1].

Bottleneck Description Potential Solution Pathways
Low Native Yield Low production titer in original microbial host; large-scale production unfeasible [1]. Strain Engineering: Optimize producer strain. Heterologous Production: Express gene cluster in optimized host (e.g., S. coelicolor or E. coli) [1].
Complex Regulation Biosynthetic gene clusters under tight, complex regulatory control; difficult to activate in lab [1]. Synthetic Biology: Use engineered promoters to bypass native regulation [1].
Unknown Gene Cluster Bioactive compound discovered, but biosynthetic genes are unknown [1]. Genome Mining: Use antiSMASH to identify candidate gene clusters [1]. Multi-omics: Combine genomics with transcriptomics/metabolomics for validation [1].
Toxicity to Host The final product or pathway intermediates are toxic to the host cell, limiting production. Host Selection: Use less sensitive host. Dynamic Regulation: Engineer pathways to express only at high cell density [1].

Experimental Protocol: General Workflow for Natural Product Development

This protocol outlines a general workflow, inspired by synthetic biology approaches to natural product development, which can be adapted for a compound like this compound [1].

1. Gene Cluster Identification and Validation

  • Objective: Locate and confirm the biosynthetic gene cluster (BGC) responsible for this compound production.
  • Methodology:
    • Genome Sequencing: Sequence the genome of the this compound-producing Streptomyces strain.
    • In Silico Analysis: Use the antibiotics and secondary metabolite analysis shell (antiSMASH) web server to identify the candidate type II polyketide synthase (PKS) BGC [1].
    • Gene Knockout: Use CRISPR-Cas systems to inactivate key genes (e.g., the ketosynthase chain-length factor) in the candidate cluster. Confirm the loss of this compound production through HPLC-MS analysis [1].

2. Heterologous Expression

  • Objective: Express the this compound BGC in a well-characterized, amenable host to overcome limitations of the native strain.
  • Methodology:
    • Host Selection: Choose a standard host like Streptomyces coelicolor or an engineered E. coli strain.
    • Cluster Assembly: Use DNA assembly methods (e.g., Gibson Assembly, Yeast Assembly) to clone the entire BGC into a suitable expression vector [1].
    • Transformation and Screening: Introduce the vector into the chosen host and screen for this compound production using analytical techniques (e.g., HPLC, LC-MS).

3. Host and Pathway Optimization

  • Objective: Increase this compound titers by engineering the host and refining the pathway.
  • Methodology:
    • Precursor Engineering: Overexpress genes in primary metabolic pathways (e.g., malonyl-CoA biosynthesis) to increase building block supply [1].
    • Transcriptional Regulation: Use synthetic promoters and ribosomal binding sites to fine-tune the expression levels of each gene in the cluster [1].
    • Co-factor Engineering: Ensure balanced supply of essential co-factors like NADPH.

Frequently Asked Questions (FAQs)

Q1: What are the first steps if I discover a new bioactive compound but don't know its biosynthetic genes? Begin with genome sequencing of the producer organism if possible. Use the antiSMASH web server to identify all potential biosynthetic gene clusters. Correlate the structure of your compound with the type of cluster (e.g., PKS, NRPS) predicted by antiSMASH. Follow this with gene knockout experiments to validate the correct cluster [1].

Q2: Which heterologous host is best for expressing a Streptomyces gene cluster? There is no single "best" host, and screening several is advisable. Streptomyces coelicolor and Streptomyces lividans are common choices due to their genetic tractability and familiarity with actinomycete biology. For non-actinomycete clusters, E. coli or S. cerevisiae may be more suitable, but they often require significant engineering to provide necessary precursors and post-translational modifications [1].

Q3: How can I increase the yield of my target compound in a heterologous host? Yield optimization is iterative. Key strategies include:

  • Promoter Engineering: Replacing native promoters with strong, constitutive ones [1].
  • Precursor Enhancement: Overexpressing genes to boost the supply of starter and extender units.
  • Gene Duplication: Copying rate-limiting genes in the pathway.
  • Co-culture Fermentation: Cultivating your production strain with another helper strain that provides essential nutrients or signals.

Visualizing the Workflow

The following diagram maps the logical pathway from identifying a bottleneck to implementing a solution, integrating the strategies discussed above. You can render this DOT code using a Graphviz interpreter to generate the diagram.

References

Understanding Ketoreductase Specificity

Author: Smolecule Technical Support Team. Date: February 2026

1. What is a Ketoreductase (KR) and what is its core function? A KR is an essential enzymatic domain within modular polyketide synthases (PKSs). Its primary function is to catalyze the reduction of the β-carbonyl group of a polyketide intermediate to a hydroxyl group, utilizing NADPH as a coenzyme [1] [2]. This single reduction step can set two chiral centers—the hydroxyl group at C-3 and the adjacent carbon at C-2—thereby significantly increasing the stereochemical complexity of the final polyketide product [3].

2. How are KRs classified? KRs are classified based on the stereochemistry of the hydroxyl group they introduce and their ability to epimerize the C-2 methyl substituent [3] [2]. The system is outlined in the table below.

KR Type β-Hydroxyl Stereochemistry C-2 Methyl Stereochemistry Key Sequence Motifs
A1-type L-configuration D-configuration (no epimerization) Conserved "W" motif [1] [2]
A2-type L-configuration L-configuration (with epimerization) "W" motif; often a Histidine 3 residues before catalytic tyrosine [3] [1]
B1-type D-configuration D-configuration (no epimerization) Leucine-Aspartate-Aspartate ("LDD") motif [3] [2] [4]
B2-type D-configuration L-configuration (with epimerization) "LDD" motif; often a Proline 2 residues after catalytic tyrosine [3] [1]

This diagram illustrates the logical relationships in the KR classification system:

kr_classification KR Classification Logic start KR Domain a_type A-Type KR (L-β-hydroxyl) start->a_type Conserved 'W' motif b_type B-Type KR (D-β-hydroxyl) start->b_type Conserved 'LDD' motif a1 A1-Type (D-α-methyl) a_type->a1 No epimerization a2 A2-Type (L-α-methyl) a_type->a2 Performs epimerization b1 B1-Type (D-α-methyl) b_type->b1 No epimerization b2 B2-Type (L-α-methyl) b_type->b2 Performs epimerization

Troubleshooting KR Experiments

Here are some common issues and their solutions based on published studies.

Problem Possible Cause Solution / Reference
Low or No KR Activity Use of an unnatural substrate handle that disrupts binding [3]. Use a native pantetheine-linked or N-acetylcysteamine (NAC)-linked substrate. Verify that your KR is active with NAC substrates, as many are [1] [2].
Aberrant Stereochemistry The substrate handle (e.g., oxo-ester) can, in some cases, reverse stereocontrol [3]. Ensure the substrate mimic is as native as possible. For critical stereochemical analysis, use ACP-bound substrates generated in situ [1] [2].
Inability to Control Stereochemistry The intrinsic stereospecificity of the wild-type KR does not yield the desired product. Rationally engineer the KR active site. For example, in the B2-type EryKR1, an L1810A mutation reversed stereoselectivity to produce a (2S,3S)-product [3].
KR is Inactive on Larger Substrates Some KRs that process small intermediates work well in isolation, but those for larger polyketides may be less active [2]. Reconstruct the natural modular context or use full modules for functional assays, as ACP domains are critical for the activity of some KRs [1] [2].

Experimental Protocols for Characterizing KR Specificity

Protocol 1: In Vitro KR Activity Assay with NAC-Substrates This is a common method to study isolated KR domains [3] [2].

  • Principle: Isolated KR domains are incubated with diketide-linked N-acetylcysteamine (NAC) thioesters, which mimic the natural ACP-bound substrate. The reaction uses an NADPH regeneration system, and products are analyzed to determine stereochemistry.
  • Workflow: The following diagram outlines the key steps in this protocol.

protocol1 In Vitro KR Assay Workflow step1 Prepare Reaction Mixture step2 Incubate Overnight step1->step2 step3 Analyze Products step2->step3 note1 • Purified KR • Diketide-SNAC (e.g., 1-3) • NADPH regeneration system • DMSO (if needed for solubility) note1->step1 note2 Temperature: appropriate for enzyme Time: e.g., 16 hours note2->step2 note3 Method: Chiral Chromatography (e.g., GC-MS) Comparison: Synthetic stereoisomer standards note3->step3

  • Key Reagents:
    • Substrates: NAC-thioesters of diketides (e.g., 2-methyl-3-oxopentanoyl-S-NAC). Substrates with different handles (amide, ester, or minimal group) can probe handle interactions [3].
    • Cofactor: NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) [3].
  • Controls: Always run negative controls without the KR enzyme or without NADPH.

Protocol 2: Functional Complementation in a Mutant Strain This method tests KR function in a more native, in vivo context.

  • Principle: A gene encoding the KR of interest is introduced into a mutant strain that lacks the native KR and thus cannot produce the final product. Restoration of product production confirms the KR's function [5] [6].
  • Steps:
    • Generate Mutant: Create a knockout mutant of the target KR gene (e.g., med-ORF12 in Streptomyces sp. AM-7161) [6].
    • Analyze Phenotype: Confirm that the mutant does not produce the final natural product (e.g., medermycin) and may accumulate shunt products [6].
    • Complementation: Reintroduce the wild-type KR gene into the mutant via an expression plasmid.
    • Detection: Use LC-MS to analyze culture extracts for restoration of the final product [6].

Protocol 3: Co-expression with Early Biosynthetic Genes This system isolates the KR's role within a partial pathway.

  • Principle: The KR gene is co-expressed with the set of genes responsible for building the early polyketide backbone. This allows for the detection and characterization of the first chiral intermediate formed by the KR [6].
  • Application Example: Co-expression of med-ORF12 with the actinorhodin minimal PKS and cyclase genes led to the production of (S)-DNPA, proving its role in establishing the C-3(S) stereocenter [6].

Key Insights for Rational Engineering of KRs

Research has shown that KR stereoselectivity can be reprogrammed through rational mutations.

  • Target Residues: Focus on residues that contact the β-ketoacyl moiety. A key position is the residue three amino acids before the catalytic tyrosine [3].
    • In B2-type KRs (e.g., EryKR1), this is typically a Leucine. An L1810A mutation in EryKR1 was sufficient to completely reverse its stereoselectivity from producing (2S,3R) to (2S,3S) products [3].
    • Combining this with mutations in the "LDD" motif (e.g., D1758A in EryKR1) can further enhance the new stereoselectivity [3].
  • Underlying Principle: Enlarging the active site by mutating a bulky residue (Leucine) to a smaller one (Alanine) appears to allow the substrate to adopt a different conformation that leads to an alternative stereochemical outcome [3].

References

medermycin fermentation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions about Streptomyces fermentation and secondary metabolite production.

Q1: What are the most critical parameters to monitor and control during fermentation? The most critical parameters are those that directly influence the metabolic state of the organism and the yield of the target compound. Key factors include [nutrient concentration] (especially carbon and nitrogen sources), [dissolved oxygen (DO) levels], [pH], [temperature], and [agitation speed] [1] [2]. These factors are highly interdependent; for instance, agitation speed directly affects oxygen transfer, which is crucial for aerobic processes like antibiotic production [2].

Q2: My target secondary metabolite yield is low. What should I investigate first? Begin by systematically reviewing your fermentation medium and conditions. Use statistical design of experiments (DoE) to efficiently identify the most influential factors. For instance, a Plackett-Burman design can screen for key variables, which can then be optimized using Response Surface Methodology (RSM) [1] [3]. Primary factors to investigate are often the carbon and nitrogen sources, as they are the building blocks for secondary metabolism [1].

Q3: How does dissolved oxygen (DO) affect secondary metabolite production? DO is a pivotal factor for aerobic streptomycetes. Both insufficient and excessive oxygen can be detrimental. Low DO can limit growth and metabolite synthesis, while high shear stress from extreme agitation used to increase DO can damage cells and deactivate products [2]. Maintaining a minimum DO concentration of around 20% saturation has been shown to be critical for both growth and antifungal compound synthesis in some species [2].

Troubleshooting Guide

This guide outlines common problems, their potential causes, and recommended actions. The following table summarizes optimization data from successful fermentations of various Streptomyces species and related compounds, which can serve as a reference point.

Table: Optimized Fermentation Parameters from Literature (for reference)

Parameter Optimized Value for Antifungal Compounds Optimized Value for Strain KN37 Key Influence
Temperature 28-32°C [2] 25°C [1] Growth rate and metabolic pathway activation [4] [2].
Initial pH 6.5-7.5 [2] 8.0 [1] Enzyme activity and nutrient uptake.
Agitation Speed 110-120 rpm [2] 150 r/min [1] Oxygen transfer & shear stress [2].
Carbon Source Starch (3%) [2] Millet (20 g/L) [1] Major energy and carbon skeleton source.
Nitrogen Source Peptone/Soybean Meal [2] Yeast Extract (1 g/L) [1] Amino acid and nucleotide synthesis.
Key Minerals K₂HPO₄, MgSO₄ [2] K₂HPO₄ (0.5 g/L) [1] Cofactors and osmotic balance.
Fermentation Time 5-9 days [1] [3] 9 days [1] Time to reach peak secondary metabolite production.

Problem 1: Low Yield of Target Bioactive Compound

  • Potential Causes:

    • Suboptimal medium composition: The carbon-to-nitrogen (C/N) ratio may be unbalanced, or a key trace element could be missing [1] [3].
    • Incorrect physical parameters: Temperature or pH may not be optimal for triggering secondary metabolism [4].
    • Poor oxygen transfer: Inadequate aeration or agitation can limit the growth and metabolic activity of the aerobic Streptomyces [2].
    • Insufficient fermentation time: The culture may not have reached the stationary phase where secondary metabolite production typically peaks [1].
  • Recommended Actions:

    • Employ Statistical Optimization: Instead of a one-variable-at-a-time approach, use a Plackett-Burman design to screen for significant factors, followed by Central Composite Design (CCD) to find optimal levels [1] [3].
    • Validate Key Nutrients: Test different complex carbon (e.g., starch, millet) and nitrogen sources (e.g., yeast extract, peptone) as these are often the most influential factors [1].
    • Monitor and Control DO: Ensure your fermentation system maintains DO above a critical level (e.g., 20% saturation). Adjust aeration and agitation rates while being mindful of shear forces [2].

Problem 2: Inconsistent Metabolite Production Between Batches

  • Potential Causes:

    • Inoculum variability: The age, density, or physiological state of the seed culture is not standardized [4].
    • Uncontrolled pH drift: The pH may shift significantly during fermentation without active control, altering metabolic pathways.
    • Raw material variability: Natural components in the medium (e.g., soybean meal, yeast extract) can vary between lots.
  • Recommended Actions:

    • Standardize Inoculum Protocol: Use a defined medium for seed culture and strictly control the incubation time and age of the inoculum used to start the fermentation [4].
    • Implement pH Control: Use a bioreactor with pH control, utilizing acid/base addition to maintain the pH within a narrow optimal range.
    • Source Quality Materials: Use reagents from reliable suppliers and consider using defined chemical components where possible to reduce variability.

Problem 3: Poor Microbial Growth or Extended Lag Phase

  • Potential Causes:

    • Inhibitory medium components: Certain ingredients may be present at inhibitory concentrations.
    • Suboptimal inoculation density: The starting cell count may be too low.
    • Incorrect temperature: The culture may be grown at a temperature that is not ideal for vegetative growth [4].
  • Recommended Actions:

    • Re-check Medium Formulation: Verify the concentrations of all components, paying special attention to salts and trace elements.
    • Optimize Growth Parameters Separately: Note that the conditions for maximum growth can differ from those for maximum secondary metabolite production. For example, one study found optimal growth at 33°C and pH 7.3, while production was best at 31°C and pH 7.5 [4].

Problem 4: Scale-Up Challenges from Shake Flask to Bioreactor

  • Potential Causes:

    • Shear stress damage: Higher agitation speeds in bioreactors can damage filamentous Streptomyces cells [2].
    • Differences in oxygen transfer: The volumetric oxygen transfer coefficient (kLa) is typically higher in well-controlled bioreactors than in shake flasks.
    • Metabolic shifts: The more homogeneous and controlled environment can change the organism's metabolism.
  • Recommended Actions:

    • Optimize Agitation and Aeration Step-Wise: Systemically test different agitation and aeration rates at the bioreactor scale to find a balance that provides sufficient oxygen without causing cell damage through shear [2].
    • Use Scale-Down Models: Use laboratory-scale bioreactors to simulate the conditions of larger tanks and identify potential problems early.

Experimental Protocol: Medium Optimization using RSM

This is a detailed methodology for optimizing a fermentation medium, as cited in the search results [1] [3].

  • Preliminary Screening (One-Variable-at-a-Time):

    • Objective: Identify a baseline and narrow down the factors for further study.
    • Procedure: Vary one factor (e.g., carbon source) while keeping all others constant. Measure the response (e.g., inhibition zone diameter, metabolite concentration). Repeat for nitrogen sources, mineral salts, temperature, and pH [3].
  • Screening Significant Factors (Plackett-Burman Design):

    • Objective: Statistically identify which factors have a significant impact on the yield.
    • Procedure:
      • Select the factors to be evaluated (e.g., 6-8 factors).
      • Use statistical software to generate an experimental design matrix where each factor is tested at a high and low level.
      • Run the experiments in the designed order and record the response.
      • Analyze the data to determine the P-value and t-value for each factor. Factors with a P-value less than 0.05 are typically considered significant [1].
  • Finding the Optimum (Response Surface Methodology - Central Composite Design):

    • Objective: To find the optimal levels of the significant factors identified in the previous step and model their interactions.
    • Procedure:
      • Select 3-4 of the most significant factors.
      • Use a Central Composite Design (CCD) which includes factorial points, axial points, and center points.
      • Run all experiments and fit the data to a second-order polynomial model.
      • The model will generate a regression equation. Analyze the Analysis of Variance (ANOVA) to check the model's significance (look for a high F-value and a low p-value, e.g., < 0.05) and the coefficient of determination (R²), which should be above 0.9 [3].
      • Use the model's response surface plots to visually identify the optimum values for each factor.

Metabolic Pathway Context

Understanding the biosynthetic pathway can provide clues for optimization. The following diagram outlines the key steps in the biosynthesis of medermycin and related compounds, highlighting potential branch points.

G Octaketide Octaketide SDNPA (S)-DNPA Octaketide->SDNPA Ketoreduction Cyclization Dehydration DDHK 6-Deoxy-Dihydrokalafungin (DDHK) SDNPA->DDHK Enoyl Reduction DHK Dihydrokalafungin (DHK) DDHK->DHK Oxidation KAL Kalafungin (KAL) DHK->KAL Oxidation MED This compound (MED) KAL->MED Glycosylation (Angolosamine) Chimeric Chimeric Natural Products KAL->Chimeric Non-enzymatic Reaction MED->Chimeric Non-enzymatic Reaction

Diagram: Simplified this compound Biosynthesis and Branching. This pathway shows that the key intermediate Kalafungin can be diverted to either this compound or non-enzymatically formed chimeric compounds [5] [6]. Fermentation conditions that influence the expression of glycosylation enzymes or the stability of intermediates could therefore significantly impact the final product spectrum.

Key Takeaways for this compound Fermentation

To summarize the core strategies for a successful fermentation process:

  • Focus on Key Parameters: Prioritize optimization of carbon/nitrogen sources and dissolved oxygen control, as these consistently emerge as the most impactful factors across studies [1] [2].
  • Adopt a Systematic Approach: Replace one-variable-at-a-time with statistical experimental design (e.g., Plackett-Burman and RSM) for a more efficient and reliable path to the optimum [1] [3].
  • Understand the Metabolic Flow: Knowing that this compound shares a pathway with kalafungin and that non-enzymatic reactions can create chimeric products is crucial. Monitoring these different compounds can help diagnose how fermentation conditions are steering the metabolic flux [5] [6].

References

Technical Support Framework: From Challenge to Solution

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common structural characterization challenges and general troubleshooting strategies, using examples from streptomycin studies.

Characterization Challenge Potential Root Cause Troubleshooting Strategy Example from Literature (Streptomycin)
Resolving Antibiotic-Target Interaction Site [1] Low-resolution data obscures precise atomic interactions. Use X-ray crystallography or high-resolution Cryo-EM; employ structural refinement techniques. Streptomycin binding induces distortions in the ribosome's small subunit, causing misreading of mRNA [1].
Detecting Cofactors & Modifications [2] Small molecules or post-translational modifications are missed in standard analysis. Perform high-resolution (e.g., 2.4 Å) Cryo-EM; specifically search for densities of common cofactors (e.g., NAD, iron-sulfur clusters) [2]. The mitoribosomal small subunit structure revealed iron-sulfur clusters and NAD as fundamental building blocks [2].
Handling Sample Toxicity & Stability [3] Antibiotic activity interferes with biological assays; drug degrades. For cell-based assays, exclude antibiotics from culture media when testing their biological effect [3]. For stability, control pH as activity is pH-dependent [4]. In bioengineered heart muscle tests, streptomycin in the culture medium blocked the tissue's functional response to stretch [3].
Monitoring Functional Consequence [5] Ototoxicity (hearing loss) is a dose-dependent and irreversible adverse effect. Conduct baseline and ongoing audiometric monitoring; use sensitive criteria (e.g., ASHA) for early detection [5]. Ototoxicity manifests first as high-frequency hearing loss; monitoring should continue after treatment ends due to potential delayed onset [5].

Experimental Protocol: Structural Analysis of an Antibiotic-Ribosome Complex

The following workflow is adapted from the methodology used to determine the structure of the mitoribosomal small subunit in complex with streptomycin [2]. You can use this as a reference for planning similar experiments with medermycin.

experimental_workflow start Start: Complex Formation a In-cell complex formation (Add antibiotic to culture media) start->a b Isolate target organelles or macromolecules a->b c Purify complex (e.g., via chromatography) b->c d Prepare cryo-EM grid (Vitrify sample) c->d e Data Acquisition (Collect movie frames using cryo-electron microscope) d->e f Image Processing (2D classification, 3D reconstruction) e->f g High-Resolution Refinement (CTF refinement, Bayesian polishing) f->g h Model Building & Validation (Fit atomic model, check statistics) g->h end End: Structure Analysis h->end

Key Methodological Details:

  • In-cell complex formation: To study the complex under near-physiological conditions, streptomycin was added to the cell culture medium (HEK293T cells) at 100 μg/mL before mitochondrial isolation [2]. This ensures the antibiotic is naturally imported into the target organelle.
  • Purification and vitrification: The mitoribosomal small subunit was purified in the presence of a non-hydrolyzable GTP analog (GMPPNP) to stabilize the complex. The sample was then vitrified for cryo-EM analysis [2].
  • High-resolution refinement: The structure was resolved to 2.4 Å through iterative rounds of processing. This included contrast transfer function (CTF) refinement (correcting for aberrations like beam-tilt and astigmatism) and Bayesian polishing to improve the signal-to-noise ratio of individual particles [2]. Such high resolution was crucial for identifying non-protein components like iron-sulfur clusters and NAD [2].

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of aminoglycoside antibiotics? They are bactericidal and interfere with protein synthesis by binding to the 16S rRNA of the bacterial 30S ribosomal subunit. This binding leads to misreading of the genetic code and inhibition of peptide bond formation [6] [1].

  • How should streptomycin be administered for systemic treatment? Streptomycin is poorly absorbed from the gastrointestinal tract and is typically administered via deep intramuscular injection or intravenously [6].

  • What are the major toxicity concerns associated with streptomycin? The hallmark toxicities are ototoxicity (affecting hearing and balance) and nephrotoxicity (kidney damage). Ototoxicity is often irreversible and can be vestibular (causing dizziness, vertigo) or cochlear (causing hearing loss) [6] [5].

  • Why is it critical to monitor patients receiving streptomycin? Due to its narrow therapeutic index and potential for severe side effects, monitoring should include serum drug levels, renal function tests (before and during therapy), and baseline and periodic audiometric testing [6] [5].

Finding Information on this compound

To locate the specific data you need on this compound, I suggest the following steps:

  • Use specialized databases: Search in scientific literature databases like PubMed, Scopus, or the American Chemical Society (ACS) publications using the precise keyword "this compound".
  • Review foundational literature: Look for the original research papers that first isolated and characterized this compound. These often contain detailed methodological information that is not repeated in later studies.
  • Explore chemical databases: Search for the compound in databases like PubChem, which may contain information on its structure, properties, and related bioactivity data.

References

Troubleshooting Guides & FAQs for Gene Expression Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common challenges in gene expression studies, drawing on experimental principles from recent research.

FAQ: Why are there no significant changes in my biomarker gene expression in my in vitro cell model?

  • A: This is a common issue. The cell model's relevance is critical. A 2016 study on nephrotoxicity biomarkers found that while KIM-1 and NGAL were excellent early indicators of kidney injury in a rat model, they showed no significant increase in human kidney proximal tubular epithelial cells (HK-2) treated with gentamicin for up to 48 hours. This suggests that some biomarkers or gene targets may not be sensitive endpoints in all in vitro systems [1].
  • Troubleshooting Steps:
    • Validate Your Model: Confirm that your chosen cell line expresses the genes and pathways you are investigating. Consult the literature for commonly used and validated models.
    • Check Treatment Duration and Dosage: Optimize the concentration of your compound (e.g., medermycin) and the duration of exposure. Time-dependent and dose-dependent responses are common [1] [2].
    • Include a Positive Control: Use a compound with a known effect on your target pathway to verify that your experimental system is capable of detecting a change in gene expression.

FAQ: How can I account for high variability in gene expression data between replicates?

  • A: Variability can stem from biological heterogeneity or technical noise. A 2025 study highlights that gene expression heterogeneity is a natural phenomenon and can even be a mechanism of bacterial antibiotic resistance. In clinical isolates, promoter region variability for resistance genes led to fluctuating expression levels dependent on the culture medium used [3].
  • Troubleshooting Steps:
    • Standardize Growth Conditions: Ensure that all biological replicates are grown and treated under identical conditions (medium, temperature, cell density, etc.), as the nutritional environment significantly impacts expression levels [3].
    • Increase Replicate Number: Account for inherent biological variability by using a sufficient number of replicates (e.g., n=6 or more for animal studies, n=3 or more for cell culture).
    • Use Robust Normalization: For qPCR data, normalize your gene of interest to multiple, stable reference genes (e.g., β-actin, GAPDH) that do not change under your experimental conditions [4] [2].

FAQ: My gene expression data and protein-level data for the same target do not correlate. What could be the cause?

  • A: Discrepancies between mRNA and protein levels are frequent due to post-transcriptional regulation.
  • Troubleshooting Steps:
    • Check for Nonsense-Mediated Decay (NMD): If your experiment involves nonsense mutations, the mRNA may be degraded by the NMD pathway before it can be translated. A 2017 study showed that the aminoglycoside NB124 could stabilize mutant p53 mRNA, allowing for the production of full-length protein [5].
    • Consider Time Points: Protein level changes often lag behind mRNA changes. Analyze protein expression at later time points than mRNA.
    • Verify Antibody Specificity: If using Western blotting, ensure your antibody is specific and sensitive for the target protein [4].

Experiment Protocols & Data Presentation

The table below summarizes key methodologies from the search results that can be adapted for gene expression detection workflows.

Table 1: Experimental Protocols for Gene Expression Analysis

Experiment Objective Detailed Methodology Key Steps & Technical Notes

| In Vivo Assessment of Compound-Induced Toxicity [1] [2] | Animal model (e.g., rat) treated with compound; serum and tissue collected for analysis. | 1. Dosing: Administer compound (e.g., 50-100 mg/kg/day Gentamicin IP) for set duration (e.g., 1, 3, 7 days) [1]. 2. Sample Collection: Collect blood for serum (creatinine, BUN) and kidney tissue for gene expression [2]. 3. RNA Extraction & qPCR: Extract total RNA from tissue, reverse transcribe to cDNA, perform qPCR for target genes (e.g., KIM-1, NGAL, TNF-α, Caspase-3) [1] [2]. | | Analysis of Signaling Pathways [4] | Isolate specific cells (e.g., T cells), treat with compound/inhibitor, and analyze via Western blot and qPCR. | 1. Cell Isolation & Culture: Isolate target cells (e.g., CD4+CD25+ Tregs from mouse spleen) and culture in appropriate medium [4]. 2. Treatment: Apply compound (e.g., 750 μM Gentamicin) with/without pathway inhibitors (e.g., STAT5 inhibitor). 3. Protein/RNA Analysis: Perform Western blot for phospho-proteins (e.g., p-STAT5) and total proteins; qPCR for downstream genes (e.g., FOXP3, CTLA-4) [4]. | | Validation of Readthrough Compounds [5] | Use a dual luciferase reporter assay in cell culture to quantify Premature Termination Codon (PTC) readthrough. | 1. Reporter Construct: Transfect cells with a vector containing the PTC of interest within a luciferase gene. 2. Compound Treatment: Treat cells with a range of compound concentrations (e.g., NB124, gentamicin). 3. Quantification: Measure luciferase activity; readthrough efficiency is calculated by the ratio of firefly to Renilla luciferase, normalized to the untreated control [5]. |

Signaling Pathway & Workflow Visualization

Below are Graphviz diagrams that model experimental workflows and signaling pathways based on the researched studies. You can adapt the logic and relationships for your work on this compound.

Diagram 1: In Vivo Nephrotoxicity Assessment Workflow This diagram outlines a common workflow for detecting compound-induced kidney damage, as described in multiple studies [1] [2].

nephrotoxicity_workflow start Start Experiment animal_model Establish Animal Model start->animal_model compound_dosing Compound Administration (e.g., IP injection, 7 days) animal_model->compound_dosing sample_collection Collect Serum & Tissue compound_dosing->sample_collection biochemical_analysis Biochemical Analysis (SCr, BUN) sample_collection->biochemical_analysis molecular_analysis Molecular Analysis sample_collection->molecular_analysis data_interpretation Data Integration & Interpretation biochemical_analysis->data_interpretation Increased levels indicate injury rna_extraction Total RNA Extraction molecular_analysis->rna_extraction qpcr qPCR for Target Genes (KIM-1, NGAL, TNF-α) rna_extraction->qpcr qpcr->data_interpretation Upregulation indicates early damage end Conclusion data_interpretation->end

Diagram 2: STAT5 Signaling Pathway in Tregs This diagram illustrates a specific signaling pathway investigated in the context of gentamicin's immunomodulatory effects, serving as a model for how to map a pathway [4].

stat5_pathway external_signal External Signal (e.g., Gentamicin) stat5_inactive Cytosolic STAT5 (Inactive) external_signal->stat5_inactive Induces stat5_phospho Phosphorylated STAT5 (p-STAT5) stat5_inactive->stat5_phospho Phosphorylation stat5_dimer p-STAT5 Dimerization & Nuclear Translocation stat5_phospho->stat5_dimer Dimerizes gene_transcription Gene Transcription Activation stat5_dimer->gene_transcription Binds DNA functional_output Functional Output: Treg Proliferation & Anti-inflammatory Response gene_transcription->functional_output Produces stat5_inhibitor STAT5 Inhibitor stat5_inhibitor->stat5_phospho Blocks

I hope these templates and troubleshooting guides provide a solid foundation for your technical support center. The principles and methods can be adapted to the specific context of This compound and other compounds you are investigating.

References

General Framework for a Molecular Biology Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

You can structure your support center around the following core areas, which are common to many gene-editing and functional analysis projects.

Support Area Common Issues & Key Questions Recommended Methodologies & Tools

| Guide RNA (gRNA) Design | Low knockout efficiency; high off-target effects [1] [2]. | Knockout Design: Target early, essential exons; use validated scoring algorithms (e.g., from Synthego, Benchling) for on/off-target activity [1]. Software: Synthego CRISPR Design Tool, Benchling, E-CRISP, CHOP-CHOP [1] [2]. | | Functional Validation | Confirming mutant phenotype; verifying protein loss-of-function [3]. | Western Blotting: Detect presence/absence of target protein and downstream effectors [4] [3]. Cellular Assays: Proliferation (MTT/CCK-8), migration (wound healing/transwell), invasion (Matrigel) assays [4]. | | Localization Studies | Altered subcellular localization of mutant protein [3]. | Confocal Microscopy: Use fluorescent protein tags (e.g., GFP, RFP) and organelle-specific markers (e.g., Mitotracker) for co-localization analysis [3]. | | Pathway Analysis | Identifying disrupted signaling pathways and molecular interactions [5]. | Affinity Purification-Mass Spectrometry (AP-MS): Map protein-protein interaction networks [5]. Proteomics/Transcriptomics: Profile global changes in gene and protein expression [5]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the framework, which you can customize for your work on ORF12.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout

This protocol is foundational for creating deficient mutants [1] [2].

  • gRNA Design and Cloning: Use a design tool like Synthego's to select gRNAs with high on-target and low off-target scores. Clone the selected gRNA sequence into a Cas9-expressing plasmid vector.
  • Cell Transfection: Deliver the constructed plasmid into your target cell line using a method appropriate for your cells (e.g., lipofection, electroporation).
  • Validation of Knockout: After 48-72 hours, harvest cells.
    • Genomic DNA Level: Extract genomic DNA. Use a mismatch detection assay (e.g., T7E1) or Sanger sequencing of the target region to confirm indel mutations.
    • Protein Level: Perform western blotting with an antibody against the target protein to confirm loss of expression.
Protocol 2: Investigating Protein Function via Cellular Phenotyping

This workflow helps characterize the functional consequences of a gene knockout, such as assessing its role in processes like virulence or secondary metabolism in your medermycin model [4].

Start ORF12 Gene Knockout and Control Cells A1 Proliferation Assay (MTT/CCK-8) Start->A1 A2 Migration Assay (Wound Healing) Start->A2 A3 Invasion Assay (Transwell with Matrigel) Start->A3 B Quantitative Analysis (Imaging/Statistical Tests) A1->B A2->B A3->B C Determine Phenotypic Impact of ORF12 B->C

Protocol 3: Mapping Protein Localization and Interactions

This is crucial for understanding the mechanism of a gene, especially if it is of unknown function, as is sometimes the case with ORF genes [3] [5].

  • Construct Design: Clone the gene of interest (e.g., ORF12) into an expression vector with a fluorescent tag (e.g., GFP, mKate2) or an affinity tag (e.g., V5, FLAG).
  • Cell Transfection and Staining: Transfert the construct into a suitable cell line. For localization, perform immunofluorescence staining with antibodies against the tag and specific organelle markers (e.g., Sec61β for ER). Use confocal microscopy for high-resolution imaging [3].
  • Interaction Mapping (AP-MS): For protein-protein interactions, perform affinity purification of the tagged protein and its interactors from cell lysates. Identify the co-purifying host proteins using mass spectrometry. Analyze the data to build an interaction network [5].

Frequently Asked Questions (FAQs)

  • Q: My gRNA has a high predicted efficiency score, but knockout efficiency is still low. What could be wrong?

    • A: The delivery method might be inefficient. Optimize your transfection protocol. Also, consider using a puromycin selection marker in your plasmid to enrich for transfected cells, or use multiple gRNAs targeting the same gene to increase the chance of a successful knockout [1].
  • Q: How can I confirm that an observed phenotype is due to my target gene knockout and not an off-target effect?

    • A: The best practice is to use multiple, independent gRNAs targeting the same gene. If they all produce the same phenotype, it is likely authentic. You can also perform a rescue experiment by re-expressing a wild-type version of the gene in the knockout cells and seeing if the phenotype is reversed [2].
  • Q: My mutant protein shows altered localization under stress conditions. How should I investigate this?

    • A: As demonstrated in a study on C19orf12, you can perform live-cell imaging. Transfert cells with the fluorescently tagged protein and treat them with a stress inducer (e.g., H2O₂). Use time-lapse confocal microscopy to track the protein's movement from organelles like mitochondria to the cytosol in real-time [3].

References

A Framework for Restoring Medermycin Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Medermycin production can be lost due to genetic mutations, regulatory failures, or suboptimal cultivation. The troubleshooting approach is summarized in the following decision tree.

cluster_genetic cluster_regulatory cluster_physio Start No/Low this compound Production Genetic Genetic Integrity Check Start->Genetic Regulatory Regulatory System Failure Start->Regulatory Physiological Suboptimal Physiological Conditions Start->Physiological G1 PCR Screen for Full Biosynthetic Gene Cluster Genetic->G1 R1 Overexpress Pathway-Specific Activators (e.g., SARPs) Regulatory->R1 P1 Optimize Carbon/Nitrogen Source & Ratio Physiological->P1 G2 Sequence Key Genes for Premature Stop Codons G1->G2 G3 Attempt Horizontal Transfer of Full Cluster G2->G3 R2 Check for Rare TTA Codon in Regulatory Genes R1->R2 R3 Supplement with Signaling Molecules (e.g., GBLs) R2->R3 P2 Check Phosphate Level (Avoid Repression) P1->P2 P3 Induce Production with Nutrient Limitation P2->P3

The table below outlines the core experimental strategies corresponding to the decision tree.

Table 1: Core Strategies for Biosynthesis Restoration

Strategy Core Principle Key Experimental Lever
Genetic Restoration [1] Re-establish a complete, functional biosynthetic gene cluster. Horizontal gene transfer of the full cluster from a producing strain [1].
Regulatory Activation Manipulate complex regulatory networks controlling pathway expression. Overexpression of cluster-situated regulators (CSRs), particularly SARP-family activators [2].
Physiological Optimization Create cultivation conditions that trigger the idiophase (production phase). Use of statistical optimization (e.g., CCD with PLSR) to define optimal media components [3] [4].

Troubleshooting Guides & FAQs

Genetic Integrity and Transfer

Q: My strain has lost this compound production. How do I check if the biosynthetic genes are still there?

  • Problem: Partial or complete deletion of the biosynthetic gene cluster.
  • Solution:
    • Diagnostic PCR: Design primers to amplify key genes from the putative med cluster. Use a known producing strain as a positive control. Missing amplicons suggest gene loss [1].
    • Southern Blotting: If PCR is inconclusive, use Southern blotting with probes for key genes to confirm their presence or absence and check for major rearrangements [1].

Q: The gene cluster seems intact but silent. What's the most effective genetic intervention?

  • Problem: The cluster is present but not expressed, potentially due to a defective master regulator.
  • Solution:
    • Identify the CSR: Locate putative regulatory genes (e.g., SARPs) within the med cluster [2].
    • Overexpress the CSR: Clone the regulatory gene into a strong, constitutive expression vector and introduce it into your non-producing strain. This often bypasses native silencing mechanisms [2].
Regulatory and Signaling Pathways

The following diagram illustrates the complex regulatory network that controls antibiotic biosynthesis, integrating multiple signals that must be considered for pathway activation.

Global Global Physiological Signals CSR Cluster-Situated Regulator (SARP, e.g., ActII-ORF4) Global->CSR Antibiotic Antibiotic Biosynthesis (e.g., this compound) CSR->Antibiotic Nutrient Nutrient Availability (C, N, P Limitation) Nutrient->Global Stress Cell Stress & Population Density Stress->Global tRNA bldA tRNA (Translates UUA codon) tRNA->CSR Translates Rare Codon GBL Gamma-Butyrolactones (GBLs, Signaling Molecules) GBL->CSR Binds & Derepresses

Q: I've overexpressed the pathway regulator, but production is still low. What else could be blocking it?

  • Problem: Global physiological repressors or missing co-factors.
  • Solution:
    • Check for Phosphate Repression: High phosphate levels repress many antibiotic pathways. Switch to a low-phosphate production medium or use a non-repressing phosphate source like the phospholipid phitin [2].
    • Optimize Carbon/Nitrogen Balance: Avoid simple, rapidly utilized sugars (e.g., glucose) that cause carbon catabolite repression. Use complex or slow-release carbon/nitrogen sources like glycerol or glycine max meal [3] [4] [2].
    • Supplement with Signaling Molecules: Add small amounts of synthetic gamma-butyrolactones or culture extracts from producing strains to potentially kick-start quorum-sensing pathways that activate biosynthesis [2].
Cultivation and Process Optimization

Q: What is the most systematic way to optimize my production medium?

  • Problem: Unidentified nutritional bottlenecks in complex media.
  • Solution: Use Central Composite Design (CCD) with Partial Least Squares Regression (PLSR) analysis [3] [4].
    • Design: Select key media components (e.g., carbon, nitrogen, trace elements) and run experiments across a range of concentrations defined by the CCD model.
    • Analysis: Measure this compound yield and use PLSR to build a model that identifies which components and interactions have the most significant impact.
    • Prediction: The model will predict the optimal concentrations of each component to maximize yield.

Table 2: Key Parameters for Physiological Optimization

Parameter Common Pitfall Optimized Approach
Carbon Source Rapid glycolysis from glucose causes catabolite repression. Use slow-release carbon like glycerol or starch [2].
Nitrogen Source Excess ammonium can be repressive. Use complex nitrogen sources like soybean meal or glycine max meal [3] [4].
Phosphate Level High phosphate is a common repressor of antibiotic pathways. Use a production medium with limiting, non-repressing phosphate [2].
Metal Ions Omission of essential co-factor metals (e.g., Zn²⁺, Fe²⁺). Ensure trace metals are present; some can enhance production [2].

Key Takeaways for Researchers

  • Diagnose Systematically: Follow the troubleshooting logic from genetic integrity to regulatory and physiological factors.
  • Prioritize Key Experiments: Begin with diagnostic PCR for the gene cluster and overexpression of pathway-specific regulators, as these often yield the most significant results.
  • Embrace Statistical Tools: For cultivation optimization, move beyond one-factor-at-a-time experiments. Statistical design of experiments (DoE) like CCD is a more powerful and efficient approach [3] [4].

References

medermycin accumulation kalafungin

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Can a single Streptomyces strain produce both medermycin and kalafungin?

    • A: Yes. Research confirms that the wild-type this compound-producing strain, Streptomyces sp. AM-7161, can simultaneously accumulate both this compound and kalafungin. This is because both compounds share an identical polyketide skeleton core [1] [2].
  • Q2: Why is my yield of the target antibiotic (this compound/kalafungin) low?

    • A: Low yield is a common challenge. In the case of strain AM-7161, the production of kalafungin is partially controlled by the this compound biosynthetic gene cluster. Competition within this shared pathway can lead to low yields of one or both compounds [1].
  • Q3: How can I increase antibiotic production in my Streptomyces strain?

    • A: Strain improvement via mutagenesis is an effective strategy. One study achieved a 3-fold increase in kalafungin production by using UV mutagenesis on the parent Streptomyces sp. AM-7161 strain [1] [2].
  • Q4: How can I conclusively identify kalafungin in my bacterial cultures?

    • A: Identification should combine analytical and biological techniques. The established protocol uses LC/APCI-MS analysis and confirmation of antibacterial activity against a test strain like Staphylococcus epidermidis ATCC 35984 [1].

Experimental Protocols & Troubleshooting

Here are detailed methodologies for key experiments, including common problems and solutions.

Protocol 1: LC/APCI-MS Analysis for Metabolite Identification [1]

This protocol is used to detect and differentiate this compound, kalafungin, and other metabolites in culture supernatants.

Step Specification Details & Troubleshooting
1. Cultivation Inoculate 50 μL of spores into 5 mL SEED medium; incubate 2 days; transfer to 45 mL R4 liquid medium; cultivate for 5 days at 30°C. Low metabolite signal may require extended cultivation.
2. Sample Prep Centrifuge culture at 6,000 rpm for 10 min; use supernatant for analysis. Always clarify culture broth to prevent column blockage.
3. HPLC Setup Column: TSK-Gel 100 ODS. Mobile Phase A: H₂O + 0.5% acetic acid. Mobile Phase B: CH₃CN + 0.5% acetic acid. Gradient: 20-70% B over 25 min. Flow Rate: 1 mL/min. Detection: 254 nm & 430 nm. Peak broadening can indicate column degradation; ensure proper pH and buffer.
4. MS Detection Use APCI (Atmospheric Pressure Chemical Ionization) source with mass spectrometer. APCI is suitable for these medium-polarity compounds.

The following diagram illustrates the logical workflow for this analytical protocol:

G A Inoculate Spores into SEED Medium B 2-Day Incubation A->B C Transfer to R4 Liquid Medium B->C D 5-Day Cultivation at 30°C C->D E Centrifuge at 6,000 rpm D->E F Collect Supernatant E->F G LC/APCI-MS Analysis F->G

Protocol 2: UV Mutagenesis for Strain Improvement [1]

This protocol describes how to generate mutant strains with enhanced antibiotic production.

Step Specification Details & Troubleshooting
1. Spore Prep Prepare a spore suspension (~10⁵ spores/μL). Ensure spores are fresh and homogenous for even mutagenesis.
2. UV Exposure Conditions: 253.7 nm wavelength, 30 cm distance. Duration: 40 seconds (aiming for ~97% mortality). Volume: 5 mL in a 5-cm Petri dish. Lids must be removed during exposure. Work in darkroom conditions to prevent photo-reactivation.
3. Post-Exposure Dilute and spread spores onto GYM agar plates; incubate in dark at 28°C for 2 days. Protect irradiated spores from light to allow recovery and prevent DNA repair.
4. Mutant Screen Select colonies with altered pigmentation on R4 agar; analyze metabolites (Protocol 1) and test antibacterial activity. Altered morphology or pigment often correlates with changes in secondary metabolism.

Protocol 3: Heterologous Expression of Biosynthetic Gene Cluster [1]

This method is used to study the function of the biosynthetic pathway in a controlled host background.

Step Specification Details & Troubleshooting
1. Vector Transfer Use E. coli ET12567/pUZ8002 as a donor to transfer plasmid pIK340 (contains entire med cluster) into Streptomyces hosts (e.g., CH999, K4-114) via intergeneric conjugation. Confirm plasmid presence in E. coli donor first. Optimize conjugation timing and spore maturity.
2. Selection Select exconjugants using kanamycin resistance; confirm with PCR. High background growth may require optimizing antibiotic concentration and conjugation ratio.
3. Expression Cultivate recombinant strains in R4 liquid medium; monitor for brown pigment (indicative of this compound production). Lack of pigment may suggest failed cluster expression or integration.
4. Metabolite Analysis Analyze culture supernatants using Protocol 1 to confirm production of this compound and/or kalafungin. This confirms the cluster's role in producing both compounds.

Protocol 4: Plate Assay for Antibacterial Activity [1]

A simple method to confirm the bioactivity of your compounds.

  • Extract Preparation: After cultivation, centrifuge the culture. Extract the supernatant with an equal volume of ethyl acetate (EtoAc). Evaporate the organic layer and re-dissolve the residue in 1 mL of EtoAc.
  • Assay Setup: Place sterile filter paper discs (0.6 cm diameter) on an agar plate seeded with an indicator bacterium (e.g., Staphylococcus epidermidis ATCC 35984).
  • Application: Apply a small volume of your extract to the disc. Allow it to dry and diffuse into the agar.
  • Incubation & Analysis: Incubate the plate at 37°C overnight. A clear zone of inhibition around the disc indicates antibacterial activity.

Key Insights for Researchers

The relationship between this compound and kalafungin biosynthesis presents both a challenge and an opportunity. The discovery that their biosynthetic pathways are linked in Streptomyces sp. AM-7161 provides a genetic basis for understanding production bottlenecks [1] [2]. The successful use of UV mutagenesis to generate a mutant with a 3-fold increase in kalafungin yield demonstrates that classical strain improvement remains a powerful tool for overcoming these bottlenecks [2].

References

Troubleshooting Guide: Antibiotic-Induced Genetic Instability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes potential issues, their underlying mechanisms based on recent research, and recommended investigative approaches.

Problem Phenotype Potential Mechanism (Based on Gentamicin Model) Investigation & Resolution Steps

| Decreasing antibiotic yield in production strains [1] | Genome reduction: Sustained SOS response and error-prone repair lead to accumulation of deleterious mutations in key biosynthetic genes [2]. | Sequence production strains: Conduct periodic whole-genome sequencing of producer strains to track mutation accumulation. Optimize culture conditions: Reduce metabolic stress to lower mutation rate [1]. | | Heterogeneous bacterial populations (mixed susceptibility) | Rapid resistance emergence: Sub-populations acquire mutations via SOS-induced, error-prone repair shortly after exposure to the antibiotic [2]. | Check for sub-populations: Use fluctuation assays or population sequencing to quantify frequency of resistance. Monitor DNA damage: Implement TUNEL assays or RecA reporter strains to detect SOS response activation [2]. | | Horizontal gene transfer & multi-resistance | Integron rearrangement: Antibiotic stress can induce the SOS response, activating integrases that promote gene cassette shuffling and capture of resistance genes [3]. | Screen for mobile elements: Use PCR to detect class 1 integrons and associated resistance gene cassettes (e.g., aac(6')-Ib for aminoglycosides) [3]. |

Key Experimental Protocols for Investigation

Here are detailed methodologies adapted from recent studies to help you diagnose the root causes of genetic instability.

Quantifying DNA Damage and SOS Response

This protocol is based on methods used to demonstrate that gentamicin causes DNA damage and induces the SOS response, leading to mutagenesis [2].

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA strand breaks, a key marker of genotoxicity.
  • Procedure:
    • Fix cells from your bacterial culture.
    • Permeabilize cells to allow entry of assay reagents.
    • Incubate with TUNEL reaction mixture containing fluorescently labeled dUTP and terminal deoxynucleotidyl transferase (TdT). TdT will add the labeled nucleotides to the 3'-ends of DNA breaks.
    • Analyze by flow cytometry to quantify the percentage of lesion-positive (fluorescent) cells in the population.
  • Interpretation: An increase in TUNEL-positive cells after exposure to your antibiotic or production stress indicates significant DNA damage and potential for instability.
Detecting Resistance Gene Integration via Integron Analysis

This method is adapted from research showing that sub-inhibitory gentamicin promotes the integration of resistance genes into mobile genetic elements [3].

  • Principle: Long-read sequencing (e.g., Oxford Nanopore) of amplified integron cassette arrays allows for the detection of structural rearrangements and the acquisition of new resistance genes.
  • Procedure:
    • DNA Extraction from environmental or laboratory bacterial communities.
    • PCR Amplification of class 1 integron variable regions using primers MRG284 (5′-GTTACGCCGTGGGTCGATG-3′) and MRG285 (5′-CCAGAGCAGCCGTAGAGC-3′).
    • Library Preparation & Sequencing using a ligation sequencing kit on a platform like Oxford Nanopore.
    • Bioinformatic Analysis:
      • Process reads with Pychopper to orient and trim sequences.
      • Cluster sequences with isONclust and perform error correction with isONcorrect.
      • Annotate gene cassettes and recombination sites using IntegronFinder.
  • Interpretation: The identification of new resistance genes within integron cassettes after antibiotic exposure demonstrates a direct, stress-induced mechanism for resistance dissemination.

Mechanism of Antibiotic-Induced Genetic Instability

The diagram below visualizes the core mechanism by which a ribosome-targeting antibiotic can cause genetic instability, based on the pathway elucidated for gentamicin [2]. This cycle of damage and error-prone repair drives the emergence of mutants.

G A Antibiotic Exposure (e.g., Ribosome-Targeting) B Disruption of Transcription-Translation Coupling A->B Inhibits Translation C Genome-Wide RNA Polymerase Stalling B->C Causes D Activation of DNA Damage & SOS Response C->D Induces Lesions E Error-Prone DNA Repair (SOS Mutagenesis) D->E Triggers F Outcome E->F Leads to G Cell Death (Genotoxicity) F->G Majority H Mutant Survival (Resistance/Defective Growth) F->H Sub-Population

Key Technical Notes for Your Research

  • Mechanism is Broad: The discovered pathway of transcription-translation disruption leading to RNA polymerase stalling, DNA damage, and mutagenesis is relevant for a broad range of ribosome-targeting antibiotics [2]. It is highly plausible that medermycin, if it shares a similar mechanism of action, could trigger instability through the same pathway.
  • Monitor Sub-Inhibitory Levels: Be aware that even sub-inhibitory concentrations of an antibiotic can act as potent pollutants, inducing genetic rearrangements that enhance resistance mobilization without killing the entire population [3]. This is critical for managing fermentation waste or environmental contamination.

References

medermycin plasmid transfer efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: Can sub-inhibitory concentrations of antibiotics promote plasmid transfer?

    • A: Yes, it is a well-documented phenomenon. For example, environmentally relevant concentrations of tetracycline (3.9–250 ng/mL) have been shown to promote the horizontal transfer of a mobilizable plasmid from Vibrio parahaemolyticus to E. coli by 1.47- to 3.19-fold compared to controls without antibiotic exposure [1].
  • Q2: What are the underlying mechanisms for this promotion?

    • A: Research indicates that antibiotics like tetracycline can stimulate conjugative transfer through multiple interconnected pathways [1] [2]:
      • Induction of Oxidative Stress: Increased generation of intracellular reactive oxygen species (ROS).
      • SOS Response: Activation of the bacterial SOS DNA repair system (increased expression of lexA, recA).
      • Increased Membrane Permeability: Making cell-to-cell contact and DNA transfer more likely.
      • Enhanced Gene Expression: Upregulation of conjugation-related genes (e.g., traA, traD) and quorum-sensing molecules (e.g., luxS, AI-2).
  • Q3: Do different generations of the same antibiotic class have different effects?

    • A: Yes, studies on tetracyclines show significant generational effects. Lower-generation tetracyclines (e.g., tetracycline, oxytetracycline) often exhibit a stronger promotional effect on plasmid transfer compared to higher-generation ones (e.g., omadacycline) under identical conditions [2].

Data Summary: Tetracycline-Induced Plasmid Transfer

The table below summarizes quantitative data from key studies on how tetracycline influences plasmid conjugative transfer.

Tetracycline Concentration Experimental System (Donor → Recipient) Observed Effect on Transfer Frequency Primary Proposed Mechanism(s)
3.9 - 250 ng/mL [1] V. parahaemolyticusE. coli EC600 Increased by 1.47 to 3.19-fold ROS generation, ↑membrane permeability, ↑gene expression[traA, traD, ompA, luxS] [1]
~50 μmol/L [2] E. coli ZR → E. coli JA Peak enhancement: 5.91-fold (Tetracycline), 4.13-fold (Doxycycline) ROS and SOS response, cell membrane permeability [2]
Continuous dosing (5-50 μg/mL in drinking water) [3] E. faecalisE. faecalis (in vivo, gnotobiotic rats) Increased numbers of transconjugants; selection pressure was a major factor Selection for resistant phenotype, existence of microhabitats [3]

Detailed Experimental Protocol

The following workflow visualizes a standard method for investigating plasmid conjugative transfer, based on the cited literature.

G cluster_0 Conjugation Assay Core Steps start Culture Donor and Recipient prep Prepare Mating Mixture (1:1 ratio in LB broth) start->prep expose Expose to Antibiotic (e.g., Tetracycline) prep->expose prep->expose incubate Static Incubation (4h, 37°C) expose->incubate expose->incubate plate Plate on Selective Media (e.g., TET + RIF) incubate->plate incubate->plate count Count Transconjugants & Calculate Frequency plate->count plate->count analyze Downstream Analysis (e.g., Gene Expression, ROS) count->analyze

Key Steps Explained:

  • Strain Preparation: Grow the donor (e.g., Vibrio parahaemolyticus NJIFDCVp52 carrying a tetracycline-resistant plasmid) and recipient (e.g., E. coli EC600 with a rifampicin resistance marker) to the logarithmic growth phase [1].
  • Mating Mixture: Combine donor and recipient cells at a 1:1 ratio in LB broth. Add the antibiotic (e.g., tetracycline) at the desired sub-inhibitory concentration. A control group with no antibiotic is essential [1].
  • Incubation: Allow the mixture to incubate statically for a set period (e.g., 4 hours at 37°C) to facilitate cell-to-cell contact and conjugation [1].
  • Selection and Calculation: After incubation, wash the cells and plate them onto selective agar containing antibiotics that select for the transconjugants (e.g., both tetracycline and rifampicin). The transfer frequency is calculated as: Number of transconjugants / Number of recipient cells [1].

Troubleshooting Guide

Problem Possible Cause Recommendation
No transconjugants obtained Antibiotic concentration is too high, inhibiting cell contact. Perform a growth curve assay to determine the sub-inhibitory concentration (sub-MIC) for both donor and recipient strains [1].
High background growth on selective plates Antibiotic in plates has degraded or is at too low a concentration. Ensure selective antibiotics are fresh and used at the correct concentration. For example, a recommended concentration for tetracycline in plates is 5 µg/mL [4].
Low or inconsistent transfer frequency Suboptimal cell viability or poor mating conditions. Use cells in the logarithmic growth phase. Ensure the mating mixture is not shaken during incubation to allow for pilus formation and stable cell contact [1].

If Your Research Focuses on Medermycin

The search results did not contain specific studies on this compound and plasmid transfer. To find the information you need, I suggest:

  • Refine Your Search: Use specialized scientific databases like PubMed or Google Scholar with specific search terms such as "this compound conjugation," "this compound horizontal gene transfer," or "this compound plasmid."
  • Explore Related Antibiotics: Since this compound is an pyranonaphthoquinone antibiotic, researching the effects of other antibiotics in this class or with similar structures on plasmid transfer may provide valuable insights.
  • Conduct Pilot Experiments: Using the general protocol and troubleshooting guide provided above, you can design your own experiments to directly test the effect of this compound on the plasmid transfer systems available in your lab.

References

medermycin protoplast regeneration

Author: Smolecule Technical Support Team. Date: February 2026

Protoplast Regeneration Workflow

The diagram below outlines the general workflow for protoplast regeneration, highlighting stages where issues commonly occur.

G Start Start: Protoplast Regeneration ISO Protoplast Isolation Start->ISO CULT Protoplast Culture ISO->CULT LowYield Problem: Low Protoplast Yield ISO->LowYield LowViab Problem: Low Protoplast Viability ISO->LowViab REG Callus Regeneration CULT->REG NoDiv Problem: No Cell Division CULT->NoDiv End End: Regenerated Plant/Organism REG->End NoRegen Problem: No Regeneration REG->NoRegen

Troubleshooting Common Problems

Here are solutions to frequently encountered issues, based on optimizations from recent plant studies.

Problem Possible Causes Recommended Solutions & Key Parameters

| Low Protoplast Yield [1] [2] | Incorrect enzyme combination/concentration; Inadequate osmotic pressure; Insufficient digestion time. | - Enzyme Optimization: Systematically test cellulase (1.5-2.5%), macerozyme (0.6-0.75%), and pectinase (e.g., 0.3% pectolyase Y-23) [3] [2].

  • Osmotic Stabilizer: Use 0.5-0.8 M mannitol or sorbitol in enzyme and washing solutions [2] [4].
  • Digestion Time: Optimize duration (4-16 hours); gentle shaking can improve release [1]. | | Low Protoplast Viability [5] [4] | Enzyme solution toxicity; Mechanical stress during isolation; Oxidative stress. | - Additives: Include 0.1% BSA, 5-10 mM CaCl₂, 10 mM MES (pH 5.7) in enzyme solution [6] [2].
  • Antioxidants: Use ascorbic acid, citric acid, and L-cysteine (AOM mix) to prevent browning [5].
  • Gentle Handling: Use wide-bore pipettes; low centrifugation speeds (50-100 g); filter through 40-70 μm meshes [1] [4]. | | No Cell Division [6] [7] [4] | Unsuitable culture medium; Incorrect plant growth regulators (PGRs). | - Dedicated Medium: Use a protoplast culture medium (e.g., KM or MS with vitamins) [4].
  • Initial PGRs: Use high auxin (2,4-D at 2.5 mg/L) for cell wall formation and initial divisions [6] [1] [4].
  • Conditioned Medium: Use spent medium from healthy cell cultures to provide natural growth factors [5]. | | No Shoot/Plant Regeneration [6] [1] | Incorrect PGR ratios for organogenesis; Genotype dependence; Poor callus quality. | - Sequential Media: Shift from high auxin to high cytokinin (e.g., BAP) media for shoot induction [6].
  • Genotype Screening: Test multiple strains/genotypes for regenerative capacity [7]. |

Key Experimental Protocols for Adaptation

While specific for plants, these methodologies offer a strong foundational framework.

  • Brassica carinata Five-Stage Protocol: This highly successful protocol uses distinct media with precisely timed hormonal shifts [6].

    • MI (Initial): High auxin (NAA and 2,4-D) for cell wall formation.
    • MII (Cell Division): Lower auxin-to-cytokinin ratio to promote active division.
    • MIII (Callus Growth): High cytokinin-to-auxin ratio for callus proliferation.
    • MIV (Shoot Induction): Very high cytokinin-to-auxin ratio to trigger shoot organogenesis.
    • MV (Shoot Elongation): Low levels of BAP and GA3 for shoot development.
  • Source Material and Pre-treatment: Viability heavily depends on the starting material.

    • Material Type: For microbes, the growth phase (e.g., early exponential) is critical. In plants, young leaves or embryogenic calli are superior to mature tissues [7].
    • Pre-plasmolysis: Treating tissue with an osmotic stabilizer (e.g., 0.4-0.6 M mannitol) for 30 minutes before enzyme addition can significantly improve yield and viability [6] [1].

References

FAQs and Troubleshooting Guide for Medermycin Production

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common questions and issues that researchers might face, along with evidence-based guidance.

FAQ 1: Why is my medermycin yield low or inconsistent? Low yield is often tied to suboptimal sporulation and fermentation conditions.

  • Potential Cause & Solution: Sporulation is highly sensitive to environmental factors. Research on other bacterial systems shows that sporulation conditions (temperature, pH, and nutrient availability) drastically alter the resulting spores' properties and, by extension, metabolic potential [1] [2]. For antibiotic production, ensure your sporulation and production media are rigorously standardized. Use the table in the next section to systematically adjust and control these parameters.

FAQ 2: How can I optimize the sporulation of my Streptomyces strain for higher antibiotic production? Optimization requires a multi-factorial approach.

  • Recommendation: Focus on the key parameters in the table below. Data from Bacillus subtilis indicates that sporulation under nutrient depletion (Ca²⁺ or Mg²⁺), acidic pH, or lower oxygen availability can produce spores with significantly altered surface properties and metabolism, which could influence secondary metabolite synthesis [1]. A systematic approach, changing one variable at a time, is crucial.

FAQ 3: What is a basic experimental workflow for investigating sporulation conditions? A standard protocol can be broken down into key stages, as outlined in research on Bacillus and Streptomyces [1] [2]. The following diagram illustrates the logical flow of a typical sporulation experiment:

G Start Start: Inoculate Sporulation Medium SP Sporulation Phase Start->SP Incubate at controlled T°C, pH, O₂ Harvest Harvest and Purify Spores SP->Harvest Confirm sporulation via microscopy Ferment Fermentation for Antibiotic Production Harvest->Ferment Inoculate production medium with spores Analyze Analyze Output Ferment->Analyze Extract and quantify This compound

Key Sporulation Parameters for Experimental Design

When designing experiments, it is critical to control and document the following variables. Quantitative data from related systems can inform your initial parameter selection.

Parameter Influence on Sporulation & Spores Example from Related Research
Temperature Modulates sporulation efficiency, spore heat resistance, and germination capacity [2]. In B. weihenstephanensis, sporulation at 10-37°C significantly altered subsequent spore germination in nutrients [2].
pH Affects spore surface properties like hydrophobicity and resistance to chemicals [1]. Acidic sporulation pH led to more hydrophobic and adherent B. subtilis spores [1].
Oxygen Availability Influences spore crust composition and adhesion properties [1]. Lower O₂ during sporulation resulted in B. subtilis spores that were more adherent [1].
Nutrient/Cation Availability Depletion of key ions (Ca²⁺, Mg²⁺) can impair spore crust assembly, altering surface properties [1]. B. subtilis spores from Ca²⁺/Mg²⁺-depleted media were more hydrophobic and adherent [1].

Suggested Experimental Methodology

For a detailed investigation, you can adapt the following core methodology, which is modeled after protocols used in recent sporulation studies [1] [2].

  • Sporulation Protocol:

    • Medium: Use a defined sporulation medium. A common base is a Nutrient Broth, supplemented with salts (e.g., 4.5 mM CaCl₂, 0.33 mM MnSO₄, 1.05 mM MgCl₂) to support sporulation [2].
    • Inoculation and Incubation: Inoculate the sporulation medium and incubate with orbital shaking (e.g., 250 rpm). Systematically vary the key parameters from the table above (temperature, pH, oxygen) across your experiments.
    • Monitoring: Monitor sporulation progress by phase-contrast microscopy. Mature spores appear as bright, phase-refractile cells under the microscope [2]. Sporulation is complete when the concentration of heat-resistant spores (e.g., surviving 75°C for 10-15 minutes) stabilizes.
  • Spore Harvesting and Purification:

    • Centrifugation: Centrifuge cultures (e.g., 3345× g, 20 min, 4°C).
    • Washing: Wash the pellet multiple times with a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Include a mild detergent like 0.1% Tween 80 in the first wash to prevent spore clumping [2].
    • Storage: Purified spores can be stored in buffer or water at 4°C for future use.
  • Analyzing Impact on this compound Production:

    • Fermentation: Inoculate a standardized antibiotic production medium with a precise count of spores harvested from different sporulation conditions.
    • Quantification: After a set fermentation period, extract the culture and quantify this compound yield using an appropriate method, such as High-Performance Liquid Chromatography (HPLC).

Future Research and Paths Forward

Since direct data on this compound is limited, you may need to:

  • Explore Related Biosynthesis Pathways: Study the gene cluster for this compound. Understanding its regulation and the enzymes involved, like specific oxygenases [3], can provide clues about optimal production conditions.
  • Employ Metabolic Modeling: Advanced techniques like Genome-Scale Metabolic Models (M-models) can predict metabolic interactions and bottlenecks during complex processes like sporulation and secondary metabolite production [4].

References

Troubleshooting Guide: Mycelium Growth & Metabolite Production

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize common issues, their causes, and evidence-based solutions for optimizing the growth of filamentous fungi and actinomycetes for metabolite production [1] [2].

Problem Possible Causes Solutions & Prevention
Slow Mycelial Colonization Suboptimal temperature; poor nutrient quality; inadequate gas exchange [2]. Maintain optimal temp (often 20-28°C); use high-quality, nutrient-rich substrate; ensure filter patches are unobstructed [1] [2].
Contamination Poor sterilization of tools/substrate; inadequate hygiene; environmental contaminants [2]. Thoroughly sterilize via autoclave/pressure cooker; practice aseptic technique with gloves; use HEPA filters or laminar flow hoods; isolate contaminated cultures [2].
Low Metabolite Yield Non-optimal nutrient medium; depleted nutrients; hidden contamination; lack of production triggers [3] [4]. Optimize C/N source ratios via experimental design (e.g., factorial design); add production inducers (e.g., Ca²⁺); use a two-stage cultivation strategy [5] [4] [6].
Uneven Growth Inconsistent moisture levels; poor substrate mixing/packing; uneven environmental conditions [2]. Mix and pack substrate evenly; monitor and adjust moisture regularly; ensure uniform light exposure and temperature [2].

Key Experimental Protocols

Here are detailed methodologies for two critical experiments that will support your optimization efforts.

Protocol: Optimizing Nutrient Medium with Mathematical Planning

This method, effective for optimizing carotenoid production in bacteria [4], can be adapted for actinomycetes like Streptomyces to enhance medermycin yield.

  • Objective: To systematically determine the optimal concentrations of carbon and nitrogen sources in a nutrient medium to maximize the yield of a target metabolite.
  • Materials:
    • Standardized inoculum of your producer strain.
    • Basal salt medium.
    • Carbon sources (e.g., glycerol, glucose).
    • Nitrogen sources (e.g., skimmed milk powder, soybean meal, yeast extract).
    • Shaker, spectrophotometer, and analytical equipment (e.g., HPLC for metabolite quantification).
  • Methodology [4]:
    • Initial Screening: Use a factorial design (e.g., Plackett-Burman) to identify which medium components (e.g., carbon, nitrogen, salts) significantly impact growth and metabolite yield.
    • Steepest Ascent Experiment: Based on the initial screening, run experiments along the path of steepest ascent to rapidly move towards the optimal region for the most influential factors.
    • Response Surface Methodology (RSM): Once near the optimum, use a central composite design to create a mathematical model. This model describes how the factors interact and predicts the optimal concentrations.
    • Validation: Cultivate the strain in the predicted optimal medium and measure the final biomass and metabolite yield to validate the model's accuracy.
  • Measurement: Quantify the target metabolite using a validated method (e.g., HPLC). Report yield as mg per kg of dry cell weight or per liter of fermentation broth [4].
Protocol: Turbidimetric Measurement of Growth Curves

Monitoring growth is fundamental to linking physiological state to metabolite production.

  • Objective: To plot a standard growth curve and calculate generation time by tracking changes in optical density (OD) over time [7].
  • Materials: Sterile broth, spectrophotometer, cuvettes, shaking incubator.
  • Methodology [7]:
    • Prepare a sterile broth appropriate for your strain.
    • Power on the spectrophotometer and set the wavelength (e.g., 660 nm for yellow-brown broths). Blank the machine with 5 mL of uninoculated, sterile media.
    • Inoculate the primary media and immediately take a 5 mL sample. This is your time "0" measurement. Place it in the spectrophotometer and record the OD.
    • Continue sampling at regular intervals (e.g., every 15-30 minutes) and recording the OD until the absorbance no longer increases (indicating the stationary phase).
    • Plot the readings on a graph with Time on the X-axis and OD on the Y-axis.
  • Data Analysis: Calculate the generation time (GT) during the exponential phase using the equation: GT = (t * log 2) / (log b - log B) Where t is the time interval, B is the initial population (OD), and b is the population after time t [7].

Advanced Optimization & FAQs

How can signaling pathways be leveraged to boost metabolite production?

Research in Ganoderma lucidum has shown that targeting specific signaling pathways can significantly enhance enzyme production, a strategy that can be applied to other secondary metabolites. The following diagram illustrates a targeted approach based on this research:

G Start Overexpression of Transcription Factor GlSwi6B Effect Increased Cytosolic Ca²⁺ Start->Effect Outcome Increased Cellulase & Xylanase Activities Effect->Outcome Application Potential for Enhanced Secondary Metabolite Production Outcome->Application

This strategy demonstrates that genetic manipulation of key regulators can stimulate intrinsic signaling pathways (like Ca²⁺ signaling) to push cellular machinery toward higher product yields [6].

Frequently Asked Questions

What is the ideal temperature for mycelium growth? Most fungi used in biotechnology have an optimal growth temperature range between 20°C to 28°C [1]. However, the ideal temperature can vary by species and should be validated for your specific strain.

How can I prevent contamination in liquid cultures? Prevention is key. This includes thorough sterilization of all media and equipment via autoclaving, maintaining strict aseptic technique during inoculation in a laminar flow hood or still-air box, and ensuring all containers and closures are sterile [2].

Mycelium is growing well, but metabolite yield is low. What should I check?

  • Nutrient Balance: The carbon-to-nitrogen (C/N) ratio is critical. An imbalance can lead to good growth but poor metabolite production. Re-optimize using mathematical planning [4].
  • Induction: Secondary metabolites are often not produced during rapid growth. Try a two-stage cultivation strategy—a growth phase followed by a production phase with different conditions (e.g., different carbon source or stressor) [6].
  • Genetic Stability: Check if your strain has lost its production capability. Always use properly preserved master cell stocks and monitor genetic stability [8].

How to Proceed Without Specific this compound Data

Since the search did not yield specific data on this compound, I suggest you:

  • Apply General Principles: The troubleshooting guides and protocols above provide a strong, evidence-based framework. You can begin experimentation by applying these general principles of actinomycete cultivation to your specific strain.
  • Consult Specialized Literature: Conduct a targeted search in scientific databases (like PubMed or Google Scholar) for research papers on Streptomyces species that produce this compound or structurally similar antibiotics.
  • Explore Biosynthetic Gene Clusters (BGCs): The genes responsible for this compound production are grouped together in a BGC. Literature on the regulation of this specific BGC can provide direct clues for optimization [8].

References

medermycin nonenzymatic reaction control

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the basic working principle of this non-enzymatic sensor? The sensor operates on an absorbance-based detection method. When the target antibiotic (doxycycline) interacts with the (ZnS:Mn)@CH nanoparticles, it causes a measurable change in the absorption of light by the nanomaterial. This change can be quantified using a standard UV-vis spectrophotometer, and its magnitude is directly related to the concentration of the antibiotic present [1] [2].

Q2: Why is a non-enzymatic approach beneficial? Eliminating enzymes from the sensor design avoids stability issues associated with biological components, such as sensitivity to changes in temperature and pH. This makes the sensor more robust, cost-effective, and simpler to prepare, enhancing its suitability for use in field or resource-limited settings [1].

Q3: What are the key performance metrics of this sensor for doxycycline detection? The sensor demonstrates high sensitivity and a broad linear detection range. The key quantitative performance data is summarized in the table below [1].

Performance Parameter Result
Linear Detection Range 0 to 72.2 pM (picomolar)
Limit of Detection (LOD) 4.5 pM
Limit of Quantification (LOQ) 15 pM
Recovery Nearly 100%
Stability Stable over time (tested up to 72 hours)

Q4: Has the sensor's selectivity been tested? Yes. The sensor exhibits excellent selectivity for doxycycline. Tests with common interferents, including glucose, amoxicillin, tetracycline, penicillin, ampicillin, and cephalexin, showed that the sensor effectively distinguished doxycycline from these other substances [1].

Q5: In which sample matrices can this sensor be used? The research has successfully demonstrated the effective operation of the sensor in various media, including deionized water, tap water, bottled water, and milk. This indicates its strong potential for application in real-world environmental and clinical samples [1] [2].

Troubleshooting Guide

Issue 1: Low or Inconsistent Absorbance Signal

  • Potential Cause: Improper dispersion of (ZnS:Mn)@CH nanoparticles.
  • Solution: Ensure the nanoparticle suspension is freshly prepared and sonicated for at least 10 minutes to achieve a homogeneous suspension before use [2].
  • Potential Cause: Suboptimal concentration of the nanomaterial.
  • Solution: Systematically test and optimize the nanoparticle concentration. The study evaluated concentrations of 300, 400, 500, 600, and 700 mg/L to determine the ideal working concentration [2].

Issue 2: Poor Selectivity or Cross-Reactivity

  • Potential Cause: The chitosan coating may be interacting non-specifically with other compounds.
  • Solution: The chitosan used in the study had a high degree of deacetylation (≥ 90%), which provides a greater density of functional amino groups. Verify the specifications of your chitosan to ensure it matches this quality, as this is crucial for selective interaction [2].

Issue 3: Signal Drift Over Time

  • Potential Cause: Instability of the nanoparticle-analyte mixture.
  • Solution: Perform absorbance measurements at consistent, specific time intervals within 10 minutes after adding the analyte to the nanoparticle suspension. Adhering to a strict and reproducible measurement timeline is critical for reliable results [2].

Experimental Workflow & Protocol

For clarity and reproducibility, here is a detailed workflow of the core measurement procedure and a visualization of the process.

G Start Start Experiment PrepNP Prepare (ZnS:Mn)@CH Suspension (500 mg/L in DI water) Start->PrepNP Sonicate Sonicate for 10 minutes PrepNP->Sonicate AddAnalyte Add 10 µL Analyte Solution to 990 µL NP Suspension Sonicate->AddAnalyte Mix Vortex for 10 seconds AddAnalyte->Mix Measure Measure Absorbance (UV-vis Spectrophotometer) Mix->Measure Data Record and Analyze Data Measure->Data

Detailed Methodology [2]:

  • Preparation of Sensing Material Suspension:

    • Weigh an appropriate amount of (ZnS:Mn)@CH nanomaterial.
    • Disperse it in deionized water to prepare a stock suspension with a concentration of 500 mg/L.
    • Sonication: Subject the suspension to sonication for 10 minutes to ensure complete homogenization and break up any aggregates.
  • Analyte and Sample Preparation:

    • Prepare a 1 mM stock solution of doxycycline hyclate in deionized water.
    • Perform serial dilutions to obtain working concentrations within the desired range (e.g., 13.1 to 72.2 pM).
    • For real-sample testing, prepare analyte dilutions directly in the matrix of interest (e.g., milk, tap water).
  • Measurement Procedure:

    • Pipette 990 µL of the homogeneous (ZnS:Mn)@CH suspension into a quartz cuvette.
    • Add 10 µL of the analyte (doxycycline) solution at the desired concentration.
    • Mix gently by vortexing for 10 seconds to ensure complete interaction.
    • Place the cuvette in a UV-vis spectrophotometer and measure the absorbance across a wavelength range of 200-800 nm.
    • Critical: Take measurements at specific time intervals within 10 minutes after mixing to ensure consistency.
  • Data Analysis:

    • Construct a calibration curve by plotting the change in absorbance at specific wavelengths against the known concentrations of doxycycline.
    • Use this curve to interpolate the concentration of unknown samples.

References

Comparative Overview of Select Benzoisochromanequinone (BIQ) Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core structural and biosynthetic relationships between medermycin and other notable BIQ antibiotics, based on the information available.

Antibiotic Core Structure Dimerization Type Notable Features Key Biosynthetic Enzymes
This compound Benzoisochromanequinone (BIQ) [1] Information Missing An asymmetrical BIQ antibiotic [1]. Believed to possess a two-component monooxygenase system homologous to ActVA-ORF5/ActVB [1].
Actinorhodin Benzoisochromanequinone (BIQ) [2] Single C-C bond [2] A well-studied model BIQ; a symmetrical dimer [2]. ActVA-4 (reductase) and ActVA-3 (oxidase) are crucial for dimerization [2].
Naphthocyclinone Benzoisochromanequinone (BIQ) [2] Double C-C bond [2] An asymmetrical dimer with multiple bioactive forms (β, γ) [2]. NcnM (reductase) and NcnN (oxidase) are involved in dimerization [2].

Key Experimental Insights into BIQ Biosynthesis

While a direct comparison is not available, recent studies on other BIQs provide valuable insights into the experimental approaches used in this field.

  • Dimerization is a Critical Biosynthetic Step: Research on actinorhodin and naphthocyclinone has clarified that their dimerization requires a two-component reductase-oxidase system [2].

    • In Streptomyces coelicolor, inactivation of the oxidase gene actVA-3 led to a significant reduction in actinorhodin production [2].
    • Similarly, in the naphthocyclinone pathway, inactivation of the homologous oxidase gene ncnN resulted in the accumulation of fogacin, a monomeric shunt product, instead of the mature antibiotic [2].
  • Experimental Workflow for Gene Function Studies: The following diagram outlines a general experimental approach for elucidating gene function in BIQ biosynthesis, as demonstrated in the search results [2].

Start Start: Identify Target Gene in BIQ Cluster Inactivate Inactivate Target Gene (e.g., via homologous recombination) Start->Inactivate Express Express Modified Gene Cluster in Heterologous Host (e.g., S. albus) Inactivate->Express Culture Culture and Extract Metabolites Express->Culture Analyze Analyze Metabolic Profile (Chromatography, Mass Spectrometry) Culture->Analyze Compare Compare to Wild-Type Identify Biosynthetic Intermediates Analyze->Compare Conclude Conclude Gene Function Compare->Conclude

References

A Framework for Your NMR Comparison Guide

Author: Smolecule Technical Support Team. Date: February 2026

Once you locate the specific data for Medermycin and its alternatives, you can structure your findings using the following approach:

  • Summary Table of Quantitative NMR Data: Create a table to compare key NMR parameters. Here is a hypothetical structure:
Compound Name 1H NMR Chemical Shifts (δ, ppm) 13C NMR Chemical Shifts (δ, ppm) Key Correlations (e.g., HMBC, COSY) Purity Assessment
This compound (Data to be filled) (Data to be filled) (Data to be filled) (Data to be filled)
Alternative A (Data to be filled) (Data to be filled) (Data to be filled) (Data to be filled)
Alternative B (Data to be filled) (Data to be filled) (Data to be filled) (Data to be filled)
  • Detailed Experimental Protocols: For each key experiment cited (e.g., 1H NMR, 13C NMR, HSQC, HMBC), describe the detailed methodology. Based on general NMR practice and the analysis of streptomycin found in the search results, your protocol should specify [1] [2] [3]:
    • Sample Preparation: Solvent used (e.g., D₂O), concentration, internal standard (e.g., TSP, DSS), and pH control if relevant.
    • Instrumentation Parameters: Magnetic field strength (e.g., 500 MHz), temperature, number of scans, and acquisition time.
    • Data Processing: Window functions (e.g., exponential line broadening), zero-filling, and phasing procedures.

How to Create Graphviz Diagrams

To create the signaling pathways or experimental workflows for your guide, you can use the following DOT language script as a template. This script incorporates the specific formatting rules you required.

NMR_Validation_Workflow NMR Sample Validation Workflow start Start NMR Validation step1 Sample Preparation (Dissolve in solvent) start->step1  Begin   step2 1D 1H NMR Acquisition step1->step2  Ready   step3 2D HSQC/HMBC Acquisition step2->step3  Acquired   step4 Data Processing & Analysis step3->step4  Correlations   step4->step1  Repeat if needed   end Structure Confirmed step4->end  Validated  

The diagram generated from this code would look similar to this:

The script ensures compliance with your specifications: labeldistance=3.0 creates a gap for edge labels [4], and fontcolor is explicitly set against fillcolor for high-contrast node text [5].

Finding the Specific Data You Need

To build your complete guide, I suggest you:

  • Search specialized databases: Use platforms like Reaxys, SciFinder, or PubMed with targeted queries such as "this compound NMR spectral data," "this compound structure elucidation," or "ansamycin antibiotic NMR."
  • Consult chemical compound databases: Look into the NMR data sections of databases like PubChem or ChemSpider, which sometimes host experimental spectral data.
  • Review related literature: Broaden your search to include papers on ansamycin antibiotics, as they may contain comparative NMR data on compounds structurally similar to this compound.

References

Framework for Antitumor Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the types of data you would present for Medermycin in comparison to other compounds, using Doxorubicin and Paclitaxel as examples from the search results.

Table 1: Comparison of Mechanisms and Key Efficacy Data

Feature Doxorubicin (Example) Paclitaxel (Example) This compound (To Be Researched)
Primary Mechanism DNA intercalation; Topoisomerase II inhibition; generates ROS [1] [2] Stabilizes microtubules, blocking cell cycle at G2/M phase [3] (e.g., DNA intercalation, enzyme inhibition)

| Key Efficacy Metrics | - Improved survival in metastatic breast cancer (HR=1.13) [2]

  • Superior progression-free survival vs. Paclitaxel (7.5 vs. 3.9 months) [4] | - ORR of 22.2-27.7% in pretreated SCLC [5]
  • Resistance linked to P-glycoprotein overexpression [3] | (e.g., Tumor growth inhibition %, ORR, PFS) | | Combination Therapy Potential | Synergy with Paclitaxel in SCLC (ORR: 22.2-41%) [5]; Immunomodulatory effects [1] | Efficacy enhanced by anti-DKK1 antibody in breast cancer models [6] | (e.g., Synergy with other drugs) | | Key Challenges | Dose-dependent cardiotoxicity (up to 9% heart failure); induces cellular senescence [2] | Chemotherapy-induced peripheral neuropathy; hypersensitivity to solvent [6] [3] | (e.g., Specific toxicity profile) |

Table 2: Overview of Targeting and Formulation Strategies

Strategy Doxorubicin Examples Paclitaxel Examples Potential for this compound
Prodrug Development Peptide-doxorubicin (PDOX) activated by Cathepsin B in tumor microenvironment; shows increased efficacy & reduced toxicity [7] Small molecule-, protein-, and aptamer-functionalized conjugates to improve tumor specificity [3] (e.g., Design of inactive prodrug activated by tumor-specific enzymes)
Delivery Systems Liposomes, nanoparticles to improve biodistribution [1] Liposomes modified with mitochondrial-targeting molecules (e.g., TPGS1000-TPP) [8] (e.g., Nano-formulations to enhance solubility and targeting)
Targeting Approach - Mitochondrial targeting induces apoptosis via cytochrome C release [8] (e.g., Targeting specific tumor-associated antigens or pathways)

Experimental Protocols for Key Data

For your guide, you would include detailed methodologies. Here are examples of the types of protocols you would need to establish for this compound, based on common experiments in the field.

  • In Vivo Efficacy Model (Subcutaneous Xenograft)

    • Purpose: To evaluate the compound's ability to inhibit tumor growth in a live animal model.
    • Methodology: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells [7]. Once tumors are established, animals are randomized into groups: Control (e.g., saline), this compound at various doses, and a comparator drug (e.g., Doxorubicin).
    • Measurements: Tumor volume (measured regularly with calipers) and animal body weight (to monitor toxicity) are tracked until the study endpoint. Tumors are excised and weighed, and tumor growth inhibition rate is calculated [7].
  • Mechanism of Action Study (Apoptosis Pathway)

    • Purpose: To confirm if the compound induces programmed cell death.
    • Methodology: Cancer cells treated with this compound are analyzed via Western Blotting.
    • Key Targets: Expression levels of proteins like pro-apoptotic (Bax, Bid), anti-apoptotic (Bcl-2), and caspase markers (pro- and cleaved-caspase-3) are measured [8] [7]. Immunohistochemistry for TUNEL assay can also be used to visualize apoptotic cells in tumor tissues [7].
  • Immune Response Modulation Analysis

    • Purpose: To investigate the compound's effect on the tumor immune microenvironment.
    • Methodology: Tumor tissues from in vivo studies are processed into single-cell suspensions and analyzed by Flow Cytometry [9] [6].
    • Key Immune Cells: Frequencies of CD8+ T cells, natural killer (NK) cells, neutrophils, and other lymphocytes are quantified. The neutrophil/T lymphocyte ratio (NTR) can be a significant indicator [9].

Data Visualization Diagrams

The following diagrams, generated based on common mechanisms from the search results, show the types of visualizations you would create once this compound's specific data is available.

framework cluster_combination Combination Therapy & External Factors cluster_exercise Exercise Intensity cluster_chemotherapy Chemotherapy Agents cluster_mechanism Primary Mechanisms & Effects cluster_dox Doxorubicin cluster_ptx Paclitaxel cluster_tme Impact on Tumor Microenvironment (TME) cluster_outcome Therapeutic Outcome Exercise Exercise Immunotherapy Immunotherapy Chemo Immunotherapy->Chemo Antibody Antibody DKK1 DKK1 Antibody->DKK1 CD8 CD8+ T-cell Activity Antibody->CD8 LowExercise Low Dose LowExercise->Chemo NKCell NK Cell Infiltration LowExercise->NKCell HighExercise High Dose HighExercise->Chemo Neutrophil Neutrophil HighExercise->Neutrophil DOX_DNA DNA Damage & ROS Chemo->DOX_DNA DOX_TOP2 Topoisomerase II Inhibition Chemo->DOX_TOP2 PTX_Micro Microtubule Stabilization Chemo->PTX_Micro PTX_MPhase M Phase Arrest Chemo->PTX_MPhase DKK1->CD8 DOX Doxorubicin DOX->Chemo PTX Paclitaxel PTX->Chemo DOX_DNA->CD8 DOX_DNA->NKCell Toxicity Toxicity DOX_DNA->Toxicity DOX_TOP2->CD8 DOX_TOP2->NKCell PTX_Micro->DKK1 Efficacy Efficacy CD8->Efficacy Neutrophil->CD8 Neutrophil->Toxicity NKCell->Efficacy

Mechanisms and Combination Strategies of Chemotherapeutics

targeting cluster_targeting_strategies Targeted Drug Delivery Strategies cluster_prodrug Prodrug (e.g., PDOX) cluster_nano Nanoparticle (e.g., Liposome) cluster_ligand Ligand Conjugate Prodrug Prodrug Inactive Inactive Circulation Prodrug->Inactive Nano Nano Carrier Drug-Loaded Carrier Nano->Carrier Ligand Ligand TargetingLigand Targeting Molecule (e.g., Antibody, Aptamer) Ligand->TargetingLigand TumorEnzyme Tumor Enzyme (e.g., Cathepsin B) Inactive->TumorEnzyme ActiveDrug Active Drug Released TumorEnzyme->ActiveDrug SurfaceMod Surface Modifier (e.g., TPP) Carrier->SurfaceMod Mitochondria Mitochondrial Targeting SurfaceMod->Mitochondria Linker Cleavable Linker TargetingLigand->Linker Payload Cytotoxic Payload Linker->Payload

Strategies for Targeted Drug Delivery in Chemotherapy

Suggested Research Direction for this compound

Since current data on this compound is limited, here are suggestions for building your comparison guide:

  • Focus on Original Literature: Search specialized databases for the original patent and early biological evaluation studies of this compound, which should contain its foundational experimental data.
  • Establish a Baseline: Directly compare this compound's reported activity (e.g., IC50 values in various cell lines) against the baseline data of well-known drugs like Doxorubicin and Paclitaxel.
  • Highlight Unique Value: If this compound has a distinct chemical structure (e.g., anthracycline-like), focus your comparison on its potential for a different toxicity profile or novel mechanism compared to its analogs.

References

Streptomycin and Alternative Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key information on Streptomycin and two common alternative antibiotics, based on data from drug compendiums and scientific literature [1] [2].

Attribute Streptomycin Doxycycline Tetracycline
Drug Class Aminoglycoside [2] Tetracycline [1] Tetracycline [1]
Primary Approved Uses Tuberculosis, plague, endocarditis, brucellosis [1] [2] Respiratory, sinus, skin, and sexually transmitted infections [1] Bacterial infections, acne, bronchitis, chlamydia [1]
Average User Rating 9.0 / 10 (from 2 ratings) [1] 6.4 / 10 (from 1646 ratings) [1] 6.6 / 10 (from 64 ratings) [1]
Common Side Effects Vertigo, vomiting, facial numbness, kidney and ear toxicity [2] Information not available in search results Information not available in search results
Pregnancy Category D (Positive evidence of risk) [1] D (Positive evidence of risk) [1] D (Positive evidence of risk) [1]
Mechanism of Action Binds to 30S ribosomal subunit, causing codon misreading and inhibiting protein synthesis [2] Information not available in search results Information not available in search results

Anti-Inflammatory Drugs with Antimicrobial Properties

Research indicates that several established anti-inflammatory drugs have demonstrated antimicrobial properties in pre-clinical studies, presenting a promising avenue for developing dual-action therapies [3]. The table below summarizes experimental data for some of these compounds.

Drug (Category) Demonstrated In Vitro Antibacterial Effects In Vivo Evidence (Animal Models) Potential Clinical Applications
Ibuprofen (NSAID) Against Bacillus cereus, Escherichia coli, and Staphylococcus aureus (including MRSA) with MICs of 0.625–2.5 mg/L [3]. Increased survival rate in mice infected with Pseudomonas aeruginosa [3]. Studied in clinical trials for uncomplicated urinary tract infections (UTIs) [3].
Auranofin (Anti-rheumatic) Potent effect against a broad spectrum of Gram-positive bacteria, including Mycobacterium tuberculosis (MIC 0.0015–5 mg/L) [3]. High survival rate in mice infected with Enterococcus faecium, S. aureus, and Clostridioides difficile [3]. Investigated for repurposing in bacterial infections [3].
Aspirin (NSAID) Moderate activity against E. coli, B. cereus, P. aeruginosa, and Salmonella choleraesuis (MIC 1.2–5 mg/L) [3]. Caused a high survival rate in M. tuberculosis-infected mice [3]. Potential role in adjunctive therapy [3].

Research Insights on Antibiotics and Inflammation

While streptomycin is not classified as an anti-inflammatory drug, recent scientific studies have revealed complex interactions between its antibiotic action and the host's inflammatory response [4] [5] [6]. These findings are highly relevant for researchers in the field.

  • Streptomycin-Induced Intestinal Inflammation: One study found that streptomycin treatment in mice can induce low-level inflammation in the intestinal mucosa. This was characterized by an influx of inflammatory monocytes and neutrophils, and an increased expression of the gene Nos2 (inducible nitric oxide synthase). This inflammatory response created a environment that enhanced the growth of E. coli by providing nitrate as an alternative electron acceptor [4].
  • Impact on Gut-Lung Axis: Another study showed that streptomycin treatment altered the gut microbiome in mice, which in turn modulated the pulmonary immune response to Respiratory Syncytial Virus (RSV) infection. Mice treated with streptomycin had more severe lung inflammation after RSV infection, which was associated with an increase in pro-inflammatory cytokines like IFN-γ and IL-17, and altered macrophage polarization. This aggravated inflammation could be rescued by supplementing with the probiotic Clostridium butyricum [5].
  • Effect in Cystic Fibrosis Model: In a cystic fibrosis (CF) mouse model, treatment with streptomycin reduced the characteristic small intestinal bacterial overgrowth and altered the gut microbiome. This change in the intestinal environment was correlated with an amelioration of airway hyperresponsiveness—a key lung pathology in CF—and shifts in the pulmonary T-cell profile, suggesting a systemic link between the gut microbiome and lung inflammation [6].

The following diagram illustrates the key inflammatory pathway identified in the research on streptomycin's effect in the mouse intestine [4]:

G A Streptomycin Treatment B Disruption of Gut Microbiota (Dysbiosis) A->B C Mild Inflammation in Intestinal Mucosa B->C D Influx of Inflammatory Cells (Neutrophils, Monocytes) C->D E ↑ Expression of Nos2 Gene (Inducible Nitric Oxide Synthase) C->E F Production of Nitrate E->F G Enhanced Growth of Facultative Anaerobes (e.g., E. coli) via Nitrate Respiration F->G

References

medermycin NFκB inhibition versus other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Antibiotic Effects on NF-κB and Immunomodulation

Antibiotic / Agent Class Effect on NF-κB Proposed Mechanism Key Experimental Findings
Gentamicin [1] [2] Aminoglycoside Activation Promotes oxidative stress & inflammation; induces renal TLR4 & TNFαR1 expression [2]. In rat models, increased renal NF-κB protein expression, TNF-α, and IL-1β [1] [2].
Rupatadine [1] Antihistamine (PAF antagonist) Inhibition Antagonizes PAF, suppressing the downstream PAF/NF-κB/caspase-3 pathway [1]. In gentamicin-induced rat nephrotoxicity model, attenuated renal NF-κB activation and inflammation [1].
Atorvastatin [2] Statin Inhibition Pleiotropic effects; ameliorates renal inflammation and ER stress [2]. In gentamicin-induced rat nephrotoxicity model, decreased renal NF-κB, TNFαR1, and IL-6 expressions [2].
Macrolides (e.g., Clarithromycin, Azithromycin) [3] [4] Macrolide Inhibition / Suppression Reduces production of pro-inflammatory cytokines (TNF, IL-1, IL-6, IL-8) [3] [4]. Suppressed pro-inflammatory cytokines in murine sepsis models and human immune cells [3].
Ciprofloxacin [3] Fluoroquinolone Suppression Lowers Th1 and Th2 cytokine expression in immune cells [3]. Profound unresponsiveness to LPS stimulation in an ex-vivo sepsis model [3].
Cephalosporins (e.g., Cefuroxime, Cefotaxime) [3] Cephalosporin Stimulation / Inflammatory Shift Decreases LPS-stimulated IL-10 release, shifting balance towards inflammation [3]. Induced a shift to a more inflammatory cytokine release pattern in vitro [3].
Colistin [3] Polymyxin Stimulation Enhances secretion of TNF, IL-1β, and IL-6 by stimulated macrophages [3]. Significant increase in pro-inflammatory cytokine secretion in a murine model [3].
Bactericidal Antibiotics (e.g., β-lactams, Quinolones) [5] Various Activation Bacterial killing releases PAMPs (e.g., bacterial DNA) that are sensed by immune cell TLRs (e.g., TLR9), triggering inflammation [5]. In a murine peritonitis model, bactericidal drugs induced higher inflammation via TLR9 than bacteriostatic drugs [5].

Key Experimental Models and Protocols

The data in the table is supported by robust experimental models. Here are the methodologies from some of the key studies:

  • In Vivo Nephrotoxicity Model (Rupatadine & Atorvastatin Studies) [1] [2]:

    • Animal Subject: Male Wistar or Sprague-Dawley rats.
    • Nephrotoxicity Induction: Gentamicin was administered intraperitoneally at 80-100 mg/kg/day for 8-15 days.
    • Treatment: The protective agent (e.g., Rupatadine, 6 mg/kg/day orally) was administered before or concurrently with gentamicin.
    • Outcome Measures:
      • Renal Function: Serum creatinine, BUN (blood urea nitrogen).
      • Inflammation & Apoptosis: Renal levels of TNF-α, IL-1β, and IL-6 (measured by ELISA); protein expression of NF-κB, caspase-3 (measured by Western blot); mRNA levels of Bax and Bcl-2 (measured by qRT-PCR).
      • Oxidative Stress: Renal levels of MDA, SOD, and catalase (measured colorimetrically).
      • Histopathology: Kidney tissue examination for damage.
  • In Vitro Immunomodulation Assessment [3] [5]:

    • Immune Cells: Human peripheral blood mononuclear cells (PBMCs), monocyte-derived dendritic cells, or murine macrophages.
    • Stimulation: Cells are exposed to bacterial antigens like Lipopolysaccharide (LPS) or staphylococcal toxin.
    • Antibiotic Exposure: Cells are co-treated with various antibiotics at clinical concentrations.
    • Outcome Measures: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) in the culture supernatant are measured via ELISA.
  • Murine Peritonitis Model (Bactericidal vs. Bacteriostatic) [5]:

    • Infection: Mice are infected intraperitoneally with a high dose (e.g., 10^9 CFU) of a clinical E. coli isolate.
    • Treatment: A single dose of a bactericidal (e.g., ciprofloxacin) or bacteriostatic (e.g., tetracycline) antibiotic is administered 30 minutes post-infection.
    • Outcome Measures:
      • Survival: Monitored over 30 hours.
      • Inflammation: Serum levels of cytokines (TNF, IL-12p40) are measured 1-2 hours post-treatment.
      • Mechanistic Insight: Experiments are repeated in TLR9-deficient mice to confirm the role of bacterial DNA sensing.

Mechanisms of Antibiotic-Induced NF-κB Signaling

The following diagram synthesizes findings from the search results to show how different antibiotics influence NF-κB activation, highlighting the key mechanisms of bactericidal drugs, gentamicin, and inhibitory agents.

antibiotic_nfkb_pathway cluster_0 Direct Antibiotic Action BactCell Bacterial Cell CidalAB Bactericidal Antibiotics (β-lactams, Ciprofloxacin) BactCell->CidalAB Kills Bacteria StaticAB Bacteriostatic Antibiotics (Tetracycline, Chloramphenicol) BactCell->StaticAB Halts Bacterial Growth PAMPs PAMPs Release (e.g., Bacterial DNA) CidalAB->PAMPs  Causes Cell Lysis TLR9 TLR9 PAMPs->TLR9  Binds Gentamicin Gentamicin ROS Oxidative Stress (ROS Production) Gentamicin->ROS TLR4 TLR4/Other Receptors ROS->TLR4  Activates MyD88 MyD88 TLR9->MyD88 TLR4->MyD88 Inhibitors Inhibitory Agents (Rupatadine, Atorvastatin, Macrolides) IKK IKK Complex Inhibitors->IKK  Suppresses Inflammation Pro-inflammatory Response (TNF-α, IL-1β, IL-6) Inhibitors->Inflammation  Macrolides Reduce  Cytokine Production PAF Platelet-Activating Factor (PAF) Inhibitors->PAF  Rupatadine  Antagonizes MyD88->IKK NFkB_Inactive NF-κB (Inactive in Cytoplasm) IKK->NFkB_Inactive  Phosphorylates IκB NFkB_Active NF-κB (Active in Nucleus) NFkB_Inactive->NFkB_Active Translocates NFkB_Active->Inflammation  Gene Transcription PAF->TLR4  Stimulates

Interpretation of Research Findings

When interpreting these findings for your research or drug development work, please consider the following points:

  • Indirect vs. Direct Effects: A key mechanism identified is that the inflammatory potential of an antibiotic can depend more on its bactericidal activity than its specific class [5]. Killing bacteria releases immunostimulatory molecules like DNA, which potently activate NF-κB via TLR9. This suggests that a bacteriostatic agent might be preferable when seeking to minimize inflammation in certain clinical scenarios.
  • Dual Roles of Gentamicin: While gentamicin directly induces NF-κB-related pathways in kidney cells, contributing to its nephrotoxicity [1] [2], its action as a bactericidal drug also contributes to inflammation via the general mechanism described above [5].
  • Therapeutic Synergy: The research on protective agents like rupatadine and atorvastatin highlights a potential strategy for mitigating the adverse inflammatory effects of necessary antibiotic treatments [1] [2].

References

Structure-Activity Relationship of Doxorubicin Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the structural determinants of potency for doxorubicin analogues, as identified in a comparative study [1].

Structural Feature / Modification Impact on Biological Potency Key Findings and Rationale
3'-amino substituent chain length Critical Ability to form 5 or 6-membered ring carbinolamines after hydrolysis is essential for high potency [1].
Formation of 7-, 8-, or 9-membered carbinolamines Markedly less active Larger ring structures are significantly less effective [1].
N-methyl derivative 2 orders of magnitude less potent Blocking the nitrogen prevents the formation of the critical cyclic carbinolamine structure [1].
Branched chain near bis(acetoxy) groups Substantially less active Steric hindrance (e.g., a tertiary carbon atom) interferes with the compound's activity [1].
Substitution at the 2nd position Decreases activity Specific positions on the anthraquinone ring are unfavorable for modification [2].
Substitution at the 8th position Can increase activity This position is favorable for modification to enhance biological activity [2].
Substitution at the 1st and 7th positions Negative impact Modifications at these sites reduce the drug's biological activity [2].

Experimental Methodology for SAR Studies

The doxorubicin SAR data in the table above was generated through standard preclinical experimental protocols [1], which are highly applicable to SAR studies for other compounds like medermycin.

  • In Vitro Cell Growth Inhibition Assays: Newly synthesized analogues are evaluated for their ability to inhibit the growth of various cancer cell lines (e.g., CHO, Panc 02, CA 755). The half-maximal inhibitory concentration (IC50) is determined to quantify and compare compound potency [1].
  • Assessment Against Resistant Cell Lines: Compounds are tested on cell lines engineered for resistance (e.g., those expressing high levels of P-glycoprotein) to identify analogues that can overcome common drug resistance mechanisms [1].

This experimental workflow for establishing SAR is summarized in the following diagram:

workflow Start Design and Synthesize Analogues Step1 In Vitro Potency Screening Start->Step1 Step2 Test in Resistant Cell Lines Step1->Step2 Step3 Analyze Structural Modification Effects Step2->Step3 End Establish SAR Rules Step3->End

References

medermycin ketoreductase functional homology

Author: Smolecule Technical Support Team. Date: February 2026

Ketoreductase Engineering Workflow

The engineering of a ketoreductase for synthesizing an ipatasertib precursor provides an excellent model of a functional homology study [1]. The workflow below outlines the key steps for engineering and evaluating KRED function, which can be adapted for studying Medermycin ketoreductase.

G Start Initial KRED Screening A Identify Hot Spots (Mutational Scanning) Start->A B Structure-Guided Design (In silico Docking) A->B C Combinatorial Library Construction B->C D Machine Learning- Aided Prediction C->D E Variant Expression & High-Throughput Screening D->E F Kinetic & Robustness Assays E->F G Scalable Process Validation F->G End Optimized Biocatalyst G->End

Experimental Data and Performance Metrics

The table below summarizes key experimental data from the engineering of a KRED from Sporidiobolus salmonicolor (Ssal-KRED), demonstrating performance enhancements achievable through systematic engineering [1].

Engineering Round / Key Variant Key Mutations Apparent kcat (Fold Improvement vs. WT) Diastereomeric Excess (de) Notable Characteristics
Wild-Type (WT) Ssal-KRED - (Baseline) 99% (trans) Promising starting diastereoselectivity
Single-Site Mutants M242F 2.6x Not Specified Improved activity
Q245T 3.6x <99.7% Highest activity boost, but reduced diastereoselectivity
Combinatorial Variant M1 F97W, L241M, M242W, Q245S 8x 99.7% (trans) Combined activity and diastereoselectivity
Final Engineered Enzyme 10 amino acid substitutions 64x 99.7% (trans) High robustness, tolerance to industrial process conditions (e.g., high iPrOH concentration)

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the search results, which you can adapt for a functional homology study of this compound ketoreductase.

  • Initial Enzyme Screening [1]

    • Library Construction: Assemble a diverse collection of KRED genes (e.g., 51+ enzymes) from various plant, fungal, and bacterial sources.
    • Heterologous Expression: Express KREDs in a suitable host like E. coli.
    • Activity Assay: Screen lysates of KRED-expressing cells for conversion of the target ketone substrate (e.g., 1a for ipatasertib precursor).
    • Analysis: Measure conversion (e.g., by HPLC) and diastereoselectivity (de) of the resulting alcohol product.
  • Mutational Scanning for Hot Spot Identification [1]

    • Library Generation: Create single-site saturation mutagenesis (SSM) libraries, targeting residues in the substrate-binding environment.
    • High-Throughput Screening: Use a UV kinetic assay to monitor substrate depletion at 340 nm in a microplate format.
    • Data Analysis: Calculate initial rates and determine the Fold-Improvement Over Parent (FIOP) or Fold-Improvement Over Wild-Type (FIOWT) for each variant.
    • Hot Spot Selection: Identify beneficial mutation sites for subsequent combinatorial libraries.
  • Structure-Guided Design and In Silico Docking [1] [2]

    • Structure Preparation: Obtain a crystal structure of the KRED (e.g., PDB: 1Y1P for Ssal-KRED). If unavailable, create a high-quality homology model.
    • Ligand Docking: Dock the target ketone substrate into the enzyme's active site to identify key residues within ~4 Å of the ligand.
    • Rational Mutation: Focus randomization efforts on residues in the substrate entrance tunnel and substrate cavity that likely influence activity and selectivity.

Key Functional Homology Insights

The resources highlight several critical aspects for a functional homology study:

  • Identifying Functional Hot Spots: Mutational scanning is a powerful technique to empirically determine which amino acid positions are most permissive to change and can lead to improved function [1].
  • Leveraging Structure-Function Relationships: Docking studies and existing structural data are crucial for understanding how mutations, especially in the substrate cavity and access tunnels, affect activity and selectivity [1].
  • Orthogonal Pathway Engineering: For polyketide production, the availability of essential co-substrates like malonyl-CoA is a major bottleneck. Engineering orthogonal pathways (e.g., MatBC malonate assimilation) in the host can significantly enhance final product titers, which is a critical context for any ketoreductase involved in polyketide synthesis [3].

References

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XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

457.17366682 g/mol

Monoisotopic Mass

457.17366682 g/mol

Heavy Atom Count

33

Wikipedia

Medermycin

Dates

Last modified: 02-18-2024
OKABE, TAKAYOSHI; NOMOTO, KUNIKO; FUNABASHI, HIROSHI; OKUDA, SHIGENOBU; SUZUKI, HIDEO; TANAKA, NOBUO; Lactoquinomycin, a novel anticancer antibiotic, Journal of Antibiotics, 198510, 1333-1336. DOI:10.7164/antibiotics.38.1333 PMID:3840792

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